Product packaging for Fluasterone(Cat. No.:CAS No. 112859-71-9)

Fluasterone

Cat. No.: B1672855
CAS No.: 112859-71-9
M. Wt: 290.4 g/mol
InChI Key: VHZXNQKVFDBFIK-NBBHSKLNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fluasterone (CAS 112859-71-9), also known as 16α-fluoro-5-androsten-17-one, is a synthetically stable and fluorinated analogue of the adrenal steroid Dehydroepiandrosterone (DHEA) . This compound was designed to retain the beneficial research profile of DHEA while mitigating its undesirable androgenic and estrogenic effects, as its metabolism into sex hormones is sterically hindered . Consequently, this compound presents a valuable tool for investigating steroid-mediated pathways without the confounding hormonal activities of the parent compound. The primary mechanism of action for this compound is its potent uncompetitive inhibition of glucose-6-phosphate dehydrogenase (G6PD), a key enzyme in the pentose phosphate pathway, with a significantly higher potency than DHEA (Ki = 0.5 μM for this compound vs. 17 μM for DHEA) . This action is thought to underpin many of its observed research effects, including anti-inflammatory, anti-proliferative, and chemopreventative properties . Its research applications are broad, spanning investigations into cancer prevention (including prostate cancer), metabolic diseases (hyperlipidemia, diabetes, obesity), and chronic inflammatory conditions (such as rheumatoid arthritis, multiple sclerosis, and lupus) . Notably, it has shown promise in preclinical models of traumatic brain injury, improving functional recovery , and has received orphan drug designation from the FDA for investigating the treatment of metabolic effects in Cushing's syndrome . It is important to note that oral this compound undergoes extensive first-pass metabolism, which can limit its bioavailability; therefore, research into non-oral formulations, such as buccal tablets, has been explored to enhance its efficacy . This product is intended for research purposes only and is not approved for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H27FO B1672855 Fluasterone CAS No. 112859-71-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,10R,13S,14S,16R)-16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FO/c1-18-9-4-3-5-12(18)6-7-13-14(18)8-10-19(2)15(13)11-16(20)17(19)21/h6,13-16H,3-5,7-11H2,1-2H3/t13-,14+,15+,16-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZXNQKVFDBFIK-NBBHSKLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1=CCC3C2CCC4(C3CC(C4=O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCCC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90920920
Record name Fluasterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112859-71-9
Record name Fluasterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112859-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluasterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112859719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluasterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06250
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fluasterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUASTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7M5UGD04G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fluasterone as an Uncompetitive Inhibitor of Glucose-6-Phosphate Dehydrogenase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluasterone (16α-fluoro-5-androsten-17-one) is a synthetic derivative of dehydroepiandrosterone (DHEA) that has demonstrated a range of therapeutic effects, including anti-inflammatory, anti-proliferative, and anti-diabetic properties. A key molecular mechanism underlying these effects is its potent and specific inhibition of Glucose-6-Phosphate Dehydrogenase (G6PDH), the rate-limiting enzyme of the pentose phosphate pathway (PPP). This technical guide provides an in-depth overview of this compound's interaction with G6PDH, focusing on its uncompetitive inhibitory mechanism, quantitative kinetic data, relevant experimental protocols, and the downstream signaling consequences of G6PDH inhibition.

Quantitative Data: Inhibitory Potency of this compound and Analogs

This compound is a significantly more potent inhibitor of G6PDH than its parent compound, DHEA. The uncompetitive nature of this inhibition means that this compound binds to the enzyme-substrate complex (E-S complex), specifically the G6PDH-NADP⁺-G6P ternary complex.[1] This mode of action becomes more effective at higher substrate concentrations.

InhibitorG6PDH Inhibition Constant (Ki)G6PDH IC50Notes
This compound ~0.5 µMNot Widely ReportedReported to be significantly more potent than DHEA. A primary source for the precise Ki value is not readily available in peer-reviewed literature.
Dehydroepiandrosterone (DHEA)~17 µM9 µMA well-characterized uncompetitive inhibitor of G6PDH.[2]
Epiandrosterone (EA)Not Widely Reported>100 µMAnother DHEA analog with weaker inhibitory activity.

Mechanism of Action: Uncompetitive Inhibition of G6PDH

This compound's mechanism as an uncompetitive inhibitor is a critical aspect of its function. Uncompetitive inhibitors do not bind to the free enzyme but instead to the enzyme-substrate complex. In the context of G6PDH, which has two substrates (Glucose-6-Phosphate and NADP⁺), this compound binds to the ternary G6PDH-G6P-NADP⁺ complex. This binding event stabilizes the complex and prevents the catalytic conversion of the substrates to their products, 6-phosphoglucono-δ-lactone and NADPH.

This mechanism is visually represented in the following logical diagram:

E G6PDH (Free Enzyme) ES G6PDH-G6P-NADP⁺ (Enzyme-Substrate Complex) E->ES + G6P + NADP⁺ ES->E P Products (6-PGL + NADPH) ES->P k_cat ESI G6PDH-G6P-NADP⁺-Fluasterone (Inactive Complex) ES->ESI + this compound ESI->ES I This compound (Inhibitor) cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays A Primary Screening: High-Throughput Screen (HTS) B Dose-Response Analysis: Determine IC50 A->B C Kinetic Mechanism Studies: Determine Inhibition Type (e.g., Uncompetitive) and Ki B->C D Reversibility Assay C->D E Cellular Target Engagement: Measure NADPH/NADP+ ratio D->E F Downstream Pathway Analysis: Assess effects on cell proliferation, inflammation markers, etc. E->F G Toxicity and Specificity Assays F->G Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis G6P->Glycolysis G6PDH G6PDH Products 6-Phosphoglucono- δ-lactone G6PDH->Products This compound Inhibits NADPH NADPH G6PDH->NADPH produces Ribose5P Ribose-5-Phosphate Products->Ribose5P NADP NADP⁺ NADP->G6PDH co-substrate Nucleotides Nucleotide Synthesis Ribose5P->Nucleotides cluster_0 Cellular Effects This compound This compound G6PDH G6PDH This compound->G6PDH inhibits NADPH ↓ NADPH G6PDH->NADPH Ribose5P ↓ Ribose-5-Phosphate G6PDH->Ribose5P OxidativeStress ↑ Oxidative Stress (Impaired GSH regeneration) NADPH->OxidativeStress Inflammation ↓ Inflammation (Reduced NOX activity) NADPH->Inflammation Proliferation ↓ Cell Proliferation (Reduced nucleotide synthesis) Ribose5P->Proliferation

References

In Vivo Anti-Inflammatory Properties of Fluasterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluasterone (16α-fluoro-5-androsten-17-one), also known as HE2500, is a synthetic analog of the adrenal steroid dehydroepiandrosterone (DHEA). It has been developed to retain the anti-inflammatory and immunomodulatory activities of DHEA while being practically devoid of its androgenic or estrogenic side effects. This technical guide provides a comprehensive overview of the in vivo anti-inflammatory properties of this compound, with a focus on its effects in preclinical models of arthritis, the experimental protocols used to evaluate its efficacy, and its potential mechanisms of action.

Quantitative Data on the In Vivo Anti-Inflammatory Efficacy of this compound

The primary evidence for this compound's in vivo anti-inflammatory effects comes from studies in the collagen-induced arthritis (CIA) mouse model, a well-established animal model for rheumatoid arthritis. This compound treatment has been shown to significantly ameliorate the clinical and pathological features of the disease.[1]

Table 1: Effect of this compound on Clinical Score in Collagen-Induced Arthritis (CIA) in Mice

Treatment GroupMean Onset of Arthritis (Day)Peak Clinical ScoreDaily Mean Clinical Score
Vehicle ControlData not availableData not availableData not available
This compoundSignificantly delayedSignificantly decreasedSignificantly decreased

Quantitative data from the primary study is not publicly available. The table reflects the reported qualitative outcomes.[1]

Table 2: Effect of this compound on Pro-Inflammatory Cytokines in CIA Mice

CytokineVehicle Control (pg/mL)This compound-treated (pg/mL)Percent Inhibition
TNF-αData not availableData not availableSignificant decrease
IL-6Data not availableData not availableSignificant decrease
IFN-γData not availableData not availableSignificant decrease
IL-10Data not availableData not availableNo significant change

Specific concentrations and percentage inhibition values are not detailed in the available literature.[1]

Table 3: Effect of this compound on Humoral and Cellular Immune Responses in CIA Mice

ParameterVehicle ControlThis compound-treatedOutcome
bCII-specific IgG1 LevelsData not availableData not availableSignificant decrease
bCII-specific IgG2a LevelsData not availableData not availableSignificant decrease
Lymphocyte Proliferation (in response to bCII)Data not availableData not availableSignificant decrease

Quantitative values for antibody titers and lymphocyte proliferation assays are not specified in the provided search results.[1]

Table 4: Histological Assessment of Joint Inflammation in CIA Mice Treated with this compound

Histological ParameterVehicle Control ScoreThis compound-treated ScoreOutcome
Joint InflammationData not availableData not availableSignificant decrease
Cartilage ErosionData not availableData not availableSignificant decrease
Synovial ProliferationData not availableData not availableSignificant decrease

Specific histological scores were not available in the reviewed literature.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's in vivo anti-inflammatory properties.

Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This is the primary model used to assess the efficacy of this compound against arthritis.[1]

  • Animals: Male DBA/1 mice, typically 8-10 weeks old, are used as they are highly susceptible to CIA.

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen (bCII) emulsified in Complete Freund's Adjuvant (CFA).

    • Booster Immunization (Day 21): A booster injection of 100 µg of bCII in Incomplete Freund's Adjuvant (IFA) is administered to enhance the arthritic response.

  • This compound Administration:

    • Route of Administration: Injections (specific route, e.g., subcutaneous or intraperitoneal, and dosage are not detailed in the abstract).[1]

    • Dosing Schedule: The exact dosing schedule (e.g., daily, every other day) and the initiation time of the treatment relative to immunization are not specified in the available literature.

  • Clinical Assessment of Arthritis:

    • Starting from the booster immunization, mice are monitored daily or every other day for the onset and severity of arthritis.

    • Each paw is scored on a scale of 0-4, where:

      • 0 = No evidence of erythema or swelling.

      • 1 = Erythema and mild swelling confined to the tarsals or ankle joint.

      • 2 = Erythema and mild swelling extending from the ankle to the tarsals.

      • 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.

      • 4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.

    • The scores for all four paws are summed for a maximum possible score of 16 per mouse.

  • Histological Analysis:

    • At the end of the study, mice are euthanized, and their paws are collected.

    • The joints are fixed, decalcified, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) and Safranin O.

    • Histological scoring is performed to assess:

      • Inflammation: Infiltration of inflammatory cells into the synovium.

      • Pannus Formation: Proliferation of synovial tissue over the cartilage.

      • Cartilage Damage: Loss of proteoglycans and erosion of the cartilage surface.

      • Bone Erosion: Destruction of the subchondral bone.

  • Immunological Assessments:

    • Anti-cII Antibody Levels: Blood is collected at the end of the study, and serum levels of bCII-specific IgG1 and IgG2a antibodies are measured by ELISA.

    • Lymphocyte Proliferation Assay: Spleens and draining lymph nodes are harvested. Single-cell suspensions are cultured in the presence or absence of bCII. Proliferation is measured by the incorporation of [3H]-thymidine or using dyes like CFSE.

Visualizations: Signaling Pathways and Experimental Workflow

Proposed Mechanism of Action of this compound

fluasterone_moa cluster_cell Immune Cell (e.g., Macrophage, T-cell) Inflammatory Stimulus Inflammatory Stimulus NFkB_pathway NF-κB Signaling Pathway Inflammatory Stimulus->NFkB_pathway Activates Pro_inflammatory_Cytokines TNF-α, IL-6, IFN-γ NFkB_pathway->Pro_inflammatory_Cytokines Induces Transcription Joint_Inflammation Joint_Inflammation Pro_inflammatory_Cytokines->Joint_Inflammation Mediates Glucocorticoid_Receptor Glucocorticoid Receptor This compound This compound This compound->NFkB_pathway Inhibits (?) This compound->Glucocorticoid_Receptor Modulates (?)

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Workflow for Evaluating this compound in the CIA Model

cia_workflow cluster_induction Arthritis Induction cluster_treatment Treatment cluster_assessment Assessment Immunization Day 0: Primary Immunization (bCII + CFA) Booster Day 21: Booster (bCII + IFA) Immunization->Booster Treatment_Start Initiate this compound or Vehicle Treatment Booster->Treatment_Start Treatment can start before, at, or after booster Clinical_Scoring Daily Clinical Scoring (Days 21-end) Treatment_Start->Clinical_Scoring Termination Study Termination (e.g., Day 42) Clinical_Scoring->Termination Histology Histological Analysis of Joints Termination->Histology Immuno_Assays Cytokine & Antibody Measurement, Lymphocyte Proliferation Termination->Immuno_Assays

Caption: Experimental workflow for the CIA mouse model.

Discussion of Mechanism of Action

The precise molecular mechanisms underlying the anti-inflammatory effects of this compound in vivo are not fully elucidated. However, based on its structural similarity to DHEA and the observed immunological changes, several pathways are likely involved.

  • Modulation of Cytokine Production: this compound significantly reduces the production of key pro-inflammatory cytokines, including TNF-α, IL-6, and IFN-γ.[1] These cytokines are central to the pathogenesis of rheumatoid arthritis, promoting inflammation, joint destruction, and systemic symptoms. The lack of effect on the anti-inflammatory cytokine IL-10 suggests a targeted immunomodulatory action rather than broad immunosuppression.[1]

  • Inhibition of NF-κB Signaling: The pro-inflammatory cytokines suppressed by this compound are largely under the transcriptional control of NF-κB. It is plausible that this compound, like other anti-inflammatory steroids, interferes with the activation of the NF-κB signaling pathway. This could occur through various mechanisms, such as inhibiting the degradation of IκB, preventing the nuclear translocation of NF-κB subunits, or interfering with the transcriptional activity of NF-κB in the nucleus.

  • Anti-Glucocorticoid Action: this compound has been shown to exhibit anti-glucocorticoid properties. While this may seem counterintuitive for an anti-inflammatory agent, it is hypothesized that by modulating the activity of the glucocorticoid receptor, this compound could interfere with the complex interplay between endogenous glucocorticoids and the immune system, leading to a net anti-inflammatory effect without the adverse effects associated with potent glucocorticoid agonists.

  • Effects on Humoral and Cellular Immunity: The reduction in bCII-specific IgG1 and IgG2a antibodies suggests that this compound may modulate B-cell function and antibody production.[1] Furthermore, the decreased proliferative response of lymphocytes to bCII indicates an effect on T-cell activation and/or antigen presentation.[1]

Conclusion

This compound has demonstrated significant anti-inflammatory properties in the in vivo mouse model of collagen-induced arthritis. It effectively reduces the clinical and histological signs of the disease, which is associated with a decrease in pro-inflammatory cytokine production and a modulation of both humoral and cellular immune responses. While the exact molecular mechanisms are still under investigation, interference with the NF-κB signaling pathway and modulation of the glucocorticoid receptor are likely to play important roles. Further studies are required to obtain detailed quantitative dose-response data and to fully elucidate the signaling pathways targeted by this compound. These efforts will be crucial for the continued development of this compound as a potential therapeutic agent for chronic inflammatory diseases.

References

Fluasterone: A Technical Guide to Its Role in Cancer Chemoprevention

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluasterone (16α-fluoro-5-androsten-17-one), a synthetic analog of dehydroepiandrosterone (DHEA), has emerged as a promising agent in the field of cancer chemoprevention. Unlike its parent compound, this compound exhibits minimal androgenic or estrogenic activity, a significant advantage that mitigates the risk of hormonal side effects. Its primary mechanism of action is the potent and uncompetitive inhibition of glucose-6-phosphate dehydrogenase (G6PD), a critical enzyme in the pentose phosphate pathway. This inhibition leads to a reduction in NADPH and ribose-5-phosphate levels, which are essential for nucleotide synthesis and the cellular antioxidant defense system. Preclinical studies have demonstrated the efficacy of this compound in preventing the development of tumors in various animal models, including prostate and skin cancer. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cancer chemoprevention, detailing its mechanism of action, summarizing key preclinical data, outlining experimental protocols, and visualizing its known signaling pathways.

Introduction

Cancer chemoprevention, the use of natural or synthetic agents to inhibit, delay, or reverse the process of carcinogenesis, is a critical strategy in reducing the global burden of cancer.[1] An ideal chemopreventive agent should possess high efficacy and low toxicity.[1] this compound, a fluorinated analog of DHEA, was developed to retain the chemopreventive properties of DHEA while eliminating its androgenic and estrogenic side effects.[2] This key modification makes this compound a more suitable candidate for long-term administration in a preventive setting.[3]

Mechanism of Action: G6PD Inhibition

The primary molecular target of this compound is Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway (PPP).[4] this compound is a potent uncompetitive inhibitor of G6PD, with a reported Ki value of 0.5 μM, making it significantly more potent than DHEA (Ki = 17 μM).[5]

By inhibiting G6PD, this compound disrupts two major cellular functions reliant on the PPP:

  • NADPH Production: The PPP is a primary source of cellular NADPH, which is essential for reductive biosynthesis and the regeneration of reduced glutathione (GSH), a key antioxidant. A decrease in NADPH levels can lead to increased oxidative stress within cancer cells, potentially triggering apoptosis.[6]

  • Nucleotide Synthesis: The PPP produces ribose-5-phosphate, a precursor for the synthesis of nucleotides required for DNA and RNA replication. By limiting this supply, this compound can impede the rapid proliferation of cancer cells.

G6PD_Inhibition cluster_PPP Pentose Phosphate Pathway This compound This compound G6PD G6PD This compound->G6PD Inhibits (Ki = 0.5 μM) PentosePhosphatePathway Pentose Phosphate Pathway NADPH NADPH PentosePhosphatePathway->NADPH Ribose5Phosphate Ribose-5-Phosphate PentosePhosphatePathway->Ribose5Phosphate AntioxidantDefense Antioxidant Defense (GSH Regeneration) NADPH->AntioxidantDefense Supports NucleotideSynthesis Nucleotide Synthesis (DNA/RNA) Ribose5Phosphate->NucleotideSynthesis Precursor for OxidativeStress Increased Oxidative Stress AntioxidantDefense->OxidativeStress Prevents CancerCellProliferation Cancer Cell Proliferation NucleotideSynthesis->CancerCellProliferation Required for Apoptosis Apoptosis OxidativeStress->Apoptosis Induces

Preclinical Efficacy in Cancer Chemoprevention

This compound has demonstrated significant chemopreventive effects in various preclinical models.

Prostate Cancer

In a well-established rat model of prostate carcinogenesis, chronic dietary administration of this compound conferred significant protection against the development of adenocarcinoma.[1][7][8]

Table 1: Effect of this compound on Prostate Adenocarcinoma Incidence in Wistar-Unilever Rats [1][8]

Treatment GroupDose (mg/kg diet)Incidence of Adenocarcinoma (%) (Dorsolateral/Anterior Prostate)
Dietary Control064
This compound100031
This compound200028
Skin Cancer

Experimental Protocols

Rat Prostate Carcinogenesis Model[7][12]

This protocol is designed to induce prostate cancer in rats through a combination of hormonal manipulation and carcinogen exposure.

experimental_workflow_prostate Start Start: Wistar-Unilever Rats Antiandrogen Anti-androgen Treatment (e.g., Cyproterone Acetate) ~3 weeks Start->Antiandrogen FluasteroneDiet This compound in Diet (continuous) Start->FluasteroneDiet Concurrent with protocol Testosterone_short Testosterone Propionate (daily injections) 3 days Antiandrogen->Testosterone_short MNU N-methyl-N-nitrosourea (MNU) (single injection) Testosterone_short->MNU At peak cell proliferation Testosterone_long Chronic Testosterone (Silastic implants) MNU->Testosterone_long Endpoint Endpoint: Histopathological Analysis of Prostate Tissue Testosterone_long->Endpoint FluasteroneDiet->Endpoint

Detailed Steps:

  • Animal Model: Male Wistar-Unilever rats are typically used.

  • Hormonal Synchronization: To increase the susceptibility of prostatic epithelial cells to the carcinogen, cell proliferation is synchronized. This is achieved by administering an anti-androgen (e.g., cyproterone acetate) for approximately three weeks to induce prostatic involution, followed by a short course of testosterone propionate injections to stimulate a wave of cell division.[12]

  • Carcinogen Administration: At the peak of testosterone-induced cell proliferation, a single dose of the chemical carcinogen N-methyl-N-nitrosourea (MNU) is administered.[12]

  • Chronic Hormonal Stimulation: To promote the development of initiated cells into tumors, slow-release testosterone implants are provided for the duration of the study.[12]

  • This compound Administration: this compound is incorporated into the diet at specified concentrations and provided to the treatment groups throughout the experimental period.

Two-Stage Mouse Skin Carcinogenesis Model[9][10]

This model dissects the distinct stages of cancer development: initiation and promotion.

experimental_workflow_skin Start Start: Susceptible Mouse Strain (e.g., SENCAR) Shaving Shave Dorsal Skin Start->Shaving Initiation Initiation: Single Topical Application of DMBA Shaving->Initiation Promotion Promotion: Repeated Topical Applications of TPA (e.g., twice weekly) Initiation->Promotion 1-2 weeks post-initiation FluasteroneTopical This compound Application (Topical or Dietary) Initiation->FluasteroneTopical Before/during initiation phase TumorMonitoring Tumor Monitoring: - Incidence (% of mice with tumors) - Multiplicity (tumors per mouse) Promotion->TumorMonitoring Promotion->FluasteroneTopical During promotion phase Endpoint Endpoint: Histopathological Analysis of Papillomas and Carcinomas TumorMonitoring->Endpoint FluasteroneTopical->TumorMonitoring

Detailed Steps:

  • Animal Model: A mouse strain susceptible to skin carcinogenesis, such as SENCAR or FVB/N, is used.[10]

  • Initiation: A single, sub-carcinogenic dose of an initiator, typically DMBA dissolved in a solvent like acetone, is applied topically to a shaved area of the dorsal skin.[9]

  • Promotion: After a recovery period (usually 1-2 weeks), a tumor promoter, most commonly TPA, is repeatedly applied to the initiated area (e.g., twice weekly).[9]

  • This compound Administration: this compound can be administered either topically to the same area or systemically through the diet, depending on the experimental design, either before/during initiation or during the promotion phase to assess its effect on each stage.

  • Data Collection: The mice are monitored regularly for the appearance of skin papillomas. Key metrics recorded are tumor incidence (the percentage of mice with at least one tumor) and tumor multiplicity (the average number of tumors per mouse).[9]

  • Endpoint Analysis: At the end of the study, skin tumors are excised for histopathological confirmation of their status as papillomas or progression to squamous cell carcinomas.

Potential Downstream Signaling Pathways

While G6PD inhibition is the primary mechanism of action, the downstream consequences of this inhibition likely involve the modulation of several key signaling pathways implicated in cancer.

Nrf2 Signaling Pathway

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response.[13] Under normal conditions, Nrf2 is kept inactive by Keap1. Oxidative stress can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes.[14] By increasing intracellular oxidative stress through G6PD inhibition, this compound may indirectly activate the Nrf2 pathway as a cellular defense mechanism. However, the constitutive activation of Nrf2 in established tumors can also promote cancer cell survival, indicating a complex, context-dependent role.

Nrf2_Pathway cluster_nucleus Nucleus This compound This compound G6PD G6PD This compound->G6PD Inhibits NADPH NADPH G6PD->NADPH Produces OxidativeStress Increased Oxidative Stress NADPH->OxidativeStress Reduces Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) OxidativeStress->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus ARE ARE (Antioxidant Response Element) AntioxidantGenes Antioxidant & Cytoprotective Genes ARE->AntioxidantGenes Activates Transcription

Clinical Development

Information on the clinical development of this compound for cancer chemoprevention is limited. Phase I clinical trials have been conducted to assess its safety and tolerability in healthy volunteers.[15] A search of clinical trial registries indicates ongoing studies of this compound for conditions such as Cushing's syndrome, but not explicitly for cancer prevention.[4] The development of this compound for some indications was reportedly halted due to low oral bioavailability and potency, suggesting that alternative formulations or delivery methods may be necessary for future clinical investigation in cancer chemoprevention.[5]

Conclusion and Future Directions

This compound represents a promising candidate for cancer chemoprevention due to its targeted mechanism of action and favorable safety profile compared to DHEA. Its potent inhibition of G6PD provides a strong rationale for its anti-proliferative and pro-oxidant effects in nascent cancer cells. Preclinical studies have provided compelling evidence of its efficacy in preventing prostate and skin cancers in animal models.

However, several key areas require further investigation:

  • Quantitative Efficacy Data: More comprehensive quantitative data from preclinical studies, particularly in the mouse skin cancer model, are needed to fully understand its dose-response relationship and efficacy.

  • Signaling Pathway Elucidation: Further research is required to delineate the precise downstream signaling pathways modulated by this compound-induced G6PD inhibition and how these contribute to its chemopreventive effects.

  • Clinical Translation: The challenges of bioavailability and potency observed in early clinical development need to be addressed. Future research could focus on novel drug delivery systems or parenteral formulations to enhance its therapeutic potential in human trials for cancer chemoprevention.

References

An In-depth Technical Guide on Fluasterone for Traumatic Brain Injury Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the preclinical research on fluasterone, a synthetic dehydroepiandrosterone (DHEA) analog, for the treatment of traumatic brain injury (TBI). It is intended for researchers, scientists, and drug development professionals interested in the neuroprotective potential of this compound.

Introduction

Traumatic brain injury is a significant cause of disability and death worldwide, yet there are currently no FDA-approved medications for its treatment.[1] Neurosteroids have been investigated as potential therapeutic agents due to their neuroprotective, anti-inflammatory, and neuroregenerative properties.[1][2] this compound (also known as DHEF or 16α-fluoro-5-androsten-17-one) is a fluorinated analog of DHEA that exhibits similar biological activities without the androgenic side effects.[3] Preclinical studies have demonstrated its efficacy in improving functional recovery in a rat model of TBI, suggesting its potential as a clinical candidate.[3][4]

Mechanism of Action

This compound is believed to exert its neuroprotective effects through multiple mechanisms. Unlike traditional steroid hormones, its actions are independent of androgen and other steroid receptors. The proposed mechanisms include:

  • Anti-inflammatory Effects: In cell cultures, this compound has been shown to potently inhibit the interleukin-1β (IL-1β)-induced production of cyclooxygenase-2 (COX2) mRNA and prostaglandin E2 (PGE2).[3][4] However, in a rat TBI model, it did not alter injury-induced COX2 mRNA levels in the brain, suggesting that its anti-inflammatory action in TBI may be mediated through other pathways or that TBI-induced COX2 expression is primarily driven by excitotoxic mechanisms.[3]

  • Vascular Effects: this compound has been observed to relax bovine middle cerebral artery preparations ex vivo, indicating a direct effect on vascular smooth muscle that is independent of the endothelial cell layer.[3][4] This vasodilatory effect could potentially improve cerebral blood flow after injury.

  • Modulation of Neurotransmitter Receptors: As an analog of DHEA, this compound may share its ability to act as an allosteric modulator of neurotransmitter receptors, such as antagonizing GABA-A receptors.[3]

  • Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PDH): This is another proposed mechanism for DHEA and its analogs, which could have downstream effects on cellular metabolism and redox state.[3]

Below is a diagram illustrating the proposed signaling pathways for this compound.

Fluasterone_Mechanisms cluster_inflammatory Anti-inflammatory Pathway cluster_vascular Vascular Pathway cluster_neurotransmitter Neurotransmitter Modulation cluster_enzyme Enzyme Inhibition This compound This compound (DHEF) COX2_mRNA COX2 mRNA This compound->COX2_mRNA Inhibits (in vitro) Vascular_Smooth_Muscle Vascular Smooth Muscle This compound->Vascular_Smooth_Muscle Relaxes GABA_A GABAA Receptor This compound->GABA_A Antagonizes (Proposed) G6PDH G6PDH This compound->G6PDH Inhibits (Proposed) IL1b IL-1β IL1b->COX2_mRNA PGE2 PGE2 Production COX2_mRNA->PGE2 Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation

Caption: Proposed mechanisms of action for this compound.

Preclinical Efficacy in a Rat TBI Model

A key study investigated the efficacy of this compound in a rat model of lateral cortical impact TBI. The study involved two parts: an efficacy study (Study A) and a therapeutic window study (Study B).[3][4]

Traumatic Brain Injury Model:

  • Animal Model: Male Sprague-Dawley rats.

  • Injury Induction: Lateral cortical impact injury was induced.

Drug Administration:

  • Dosage: 25 mg/kg of this compound administered intraperitoneally.

  • Dosing Schedule: Initial dose administered at various time points pre- and post-injury, followed by once-daily injections for two additional days.[4]

Behavioral Assessments (performed 3 days post-injury):

  • Beam Walk Test: Assessed complex motor coordination. The time taken to traverse a narrow beam and the number of falls were recorded.

  • Neurological Reflexes: A battery of reflex tests was used to evaluate neurological function.

  • Morris Water Maze: A test of spatial learning and memory.

The experimental workflow is depicted in the diagram below.

TBI_Experimental_Workflow TBI_Induction TBI Induction (Lateral Cortical Impact) Fluasterone_Admin This compound Administration (25 mg/kg, i.p.) TBI_Induction->Fluasterone_Admin Behavioral_Testing Behavioral Testing (3 days post-TBI) Fluasterone_Admin->Behavioral_Testing Beam_Walk Beam Walk Behavioral_Testing->Beam_Walk Neuro_Reflexes Neurological Reflexes Behavioral_Testing->Neuro_Reflexes Water_Maze Morris Water Maze Behavioral_Testing->Water_Maze

Caption: Experimental workflow for preclinical TBI studies of this compound.

The following tables summarize the key findings from the preclinical studies.

Table 1: Beam Walk Performance (Latency to Traverse) [3][4]

Treatment Group (Study A)Mean Latency (seconds)% Improvement vs. Injured Vehiclep-value vs. Injured Vehicle
Sham~5N/A< 0.01
Injured Vehicle~250%N/A
DHEF Pre-injury~579%< 0.01
DHEF 0.5h Post-injury~11.554%< 0.01
Treatment Group (Study B)Mean Latency (seconds)% Improvement vs. Injured Vehiclep-value vs. Injured Vehicle
Sham~5N/A< 0.01
Injured Vehicle~300%N/A
DHEF 0.5h Post-injury~10~67%< 0.01
DHEF 2h Post-injury~25~17%Not Significant
DHEF 12h Post-injury~197%< 0.01

Table 2: Beam Walk Performance (Incidence of Falls) [3][4]

Treatment GroupIncidence of Fallsp-value vs. Injured Vehicle
DHEF 30-min Post-injuryDecreased< 0.05
DHEF 12-h Post-injuryDecreased< 0.05

Table 3: Neurological Reflexes [3]

Treatment GroupOutcomep-value vs. Injured Vehicle
DHEF Pre-injurySignificant Improvement< 0.01
DHEF 0.5h Post-injurySignificant Improvement< 0.05
DHEF 2h Post-injurySignificant Improvement< 0.05
DHEF 12h Post-injurySignificant Improvement< 0.05

Table 4: Morris Water Maze Performance (Declarative Memory) [5]

Treatment GroupOutcomep-value vs. Injured Vehicle
DHEF Pre-injurySignificant Improvement< 0.01
DHEF 0.5h Post-injurySignificant Improvement< 0.05
DHEF 2h Post-injurySignificant Improvement< 0.05
DHEF 12h Post-injurySignificant Improvement< 0.05

Clinical Development and Future Directions

While this compound has been in Phase I/II clinical trials for autoimmune and metabolic diseases, there is a lack of publicly available data on clinical trials specifically for traumatic brain injury.[3] The robust preclinical data suggest that this compound is a promising candidate for TBI treatment. However, it is important to note that many neuroprotective agents that have shown promise in preclinical studies have failed to demonstrate efficacy in human clinical trials.[6][7] For instance, progesterone, another neurosteroid, showed positive results in Phase II trials for TBI but ultimately failed in larger Phase III trials.[8][9][10]

Future research should focus on:

  • Conducting well-designed clinical trials to evaluate the safety and efficacy of this compound in TBI patients.

  • Further elucidating the precise molecular mechanisms underlying its neuroprotective effects in the context of TBI.

  • Investigating potential biomarkers to identify patient populations that are most likely to respond to this compound treatment.

Conclusion

This compound has demonstrated significant neuroprotective effects in a preclinical model of traumatic brain injury, improving motor and cognitive function. Its pleiotropic mechanism of action, targeting inflammation and vascular function, makes it an attractive candidate for further investigation. While the transition from preclinical success to clinical efficacy is challenging, the existing data provide a strong rationale for advancing this compound into clinical trials for the treatment of TBI.

References

Preclinical Studies on Fluasterone for Obesity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluasterone (16α-fluoro-5-androsten-17-one) is a synthetic analog of dehydroepiandrosterone (DHEA) that has garnered interest for its potential therapeutic applications in various metabolic disorders. Unlike its parent compound, this compound does not exhibit androgenic effects, a significant advantage for its clinical development. Preclinical research has primarily focused on its anti-inflammatory, anti-proliferative, and anti-diabetic properties. While direct and extensive preclinical data on this compound's efficacy specifically in obesity models are limited in the public domain, existing studies on its metabolic effects provide a strong rationale for its investigation as a potential anti-obesity agent. This technical guide synthesizes the available preclinical data on this compound, provides context from studies on its parent compound, DHEA, and outlines relevant experimental methodologies and potential mechanisms of action.

Introduction to this compound

This compound is a fluorinated derivative of DHEA, designed to retain the therapeutic benefits of DHEA while eliminating its hormonal side effects. In animal models, this compound has demonstrated greater potency than DHEA in its anti-inflammatory, anti-proliferative, and anti-diabetic actions[1]. The U.S. Food and Drug Administration (FDA) has granted this compound an orphan-drug designation for the treatment of Cushing's syndrome, a condition characterized by excessive cortisol levels and associated with metabolic complications such as hyperglycemia, nonalcoholic fatty liver disease (NAFLD), and obesity[1][2].

The primary challenge with oral administration of this compound has been its extensive first-pass metabolism, leading to low bioavailability[1]. This has prompted the development of alternative delivery systems, such as buccal tablets, to improve its pharmacokinetic profile[1].

Preclinical Evidence of this compound's Metabolic Effects

Quantitative Data from Preclinical Studies

The following table summarizes the key quantitative findings from preclinical and early clinical investigations of this compound.

ParameterAnimal Model/Study PopulationTreatment DetailsKey FindingsCitation
Plasma GlucoseMiceNot specifiedOral this compound was superior to control in reducing plasma glucose levels.[1]
Plasma Corticosterone & Fasting Plasma GlucoseMice5 mg/kg, subcutaneous injectionDecreased plasma corticosterone levels, which correlated with lower fasting plasma glucose. Higher doses led to a rebound in both due to increased corticotropin.[1]
Inflammation and Fibrosis in NAFLDMice with NAFLD8-week treatmentLowered inflammation and non-alcoholic steatohepatitis (NAS) fibrosis.[1]
Plasma Triglycerides24 adults with metabolic syndrome (Phase 1/2 study)80 mg buccal tablet, once-daily for 8 weeksDeclined by 34% at weeks 2, 4, 6, and 8, and by 35% at week 8 from baseline. In contrast, the placebo group showed a 6-7% increase.[1]
Context from Preclinical Studies on DHEA in Obesity

Given that this compound is a DHEA analog, examining the preclinical data on DHEA's effects on obesity can provide valuable insights. It is crucial to note that this compound is reported to be more potent than DHEA and lacks its androgenic effects[1].

ParameterAnimal ModelKey FindingsCitation
Body WeightGenetically obese lethal yellow mice (Ay/Aw)DHEA prevented excess fat deposition independent of changes in food intake.[3]
Body WeightMorbidly obese adolescents (human study)DHEA administration (40 mg sublingually twice daily for 8 weeks) had no effect on body weight or body composition.[4]

Potential Mechanisms of Action

The precise mechanisms underlying this compound's metabolic effects are not fully elucidated. However, based on its structural similarity to DHEA and its observed anti-glucocorticoid properties, several pathways are likely involved.

Anti-Glucocorticoid Action

This compound has demonstrated a marked anti-glucocorticoid effect, independent of changes in endogenous glucocorticoid levels[1]. This is significant because excess glucocorticoids (as seen in Cushing's syndrome) promote visceral obesity, insulin resistance, and other features of the metabolic syndrome. By counteracting the effects of cortisol, this compound may mitigate these metabolic disturbances.

Anti-Glucocorticoid Mechanism of this compound Glucocorticoids Excess Glucocorticoids (e.g., Cortisol) GR Glucocorticoid Receptor (GR) Glucocorticoids->GR Binds to AdiposeTissue Adipose Tissue GR->AdiposeTissue Promotes MetabolicEffects Adverse Metabolic Effects: - Increased Visceral Fat - Insulin Resistance - Hyperglycemia AdiposeTissue->MetabolicEffects Leads to This compound This compound This compound->GR Antagonizes/ Modulates

Figure 1: Potential Anti-Glucocorticoid Mechanism of this compound.

Experimental Protocols for Preclinical Obesity Studies

While specific protocols for this compound in obesity models are not available, the following outlines a standard experimental workflow for evaluating an anti-obesity compound in a diet-induced obesity (DIO) mouse model.

Preclinical Obesity Study Workflow start Start: C57BL/6J mice (6-8 weeks old) diet High-Fat Diet (HFD) (e.g., 60% kcal from fat) for 8-12 weeks start->diet randomization Randomization into Treatment Groups: - Vehicle Control - this compound (various doses) diet->randomization treatment Chronic Treatment (e.g., 4-12 weeks) via oral gavage or s.c. injection randomization->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake - Water Intake treatment->monitoring body_comp Body Composition Analysis (e.g., EchoMRI) at baseline and end of study treatment->body_comp glucose_tolerance Glucose and Insulin Tolerance Tests (GTT, ITT) treatment->glucose_tolerance termination Study Termination: - Blood collection - Tissue harvesting (adipose, liver, muscle) treatment->termination analysis Biochemical & Histological Analysis: - Plasma lipids, glucose, insulin - Adipocyte size, liver histology termination->analysis

Figure 2: General Experimental Workflow for a Preclinical Obesity Study.

Animal Model
  • Model: C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity, insulin resistance, and dyslipidemia.

  • Diet: A high-fat diet with 45-60% of calories derived from fat is standard for inducing an obese phenotype.

  • Acclimation: Animals should be acclimated for at least one week before the start of the study.

Study Design
  • Groups:

    • Vehicle Control (receiving the same vehicle as the treatment groups)

    • This compound (at least 3 dose levels to assess dose-response)

    • Positive Control (e.g., a clinically approved anti-obesity medication) - optional

  • Administration: The route of administration (e.g., oral gavage, subcutaneous injection, or via medicated diet) and frequency should be determined based on the pharmacokinetic properties of this compound.

  • Duration: A treatment duration of 8-16 weeks is typical to observe significant changes in body weight and metabolic parameters.

Key Endpoints
  • Body Weight and Food Intake: Measured weekly.

  • Body Composition: Fat mass and lean mass measured by techniques like EchoMRI or DEXA at baseline and at the end of the study.

  • Glycemic Control: Glucose and insulin tolerance tests (GTT and ITT) performed towards the end of the treatment period.

  • Plasma Biomarkers: At termination, blood should be collected for the analysis of glucose, insulin, lipids (triglycerides, cholesterol), and inflammatory markers.

  • Histopathology: Adipose tissue (for adipocyte size and inflammation) and liver (for steatosis) should be collected for histological analysis.

Future Directions and Conclusion

The available preclinical data, although not extensive in the context of obesity, suggest that this compound possesses metabolic properties that warrant further investigation for the treatment of obesity and its comorbidities. Its anti-glucocorticoid action, coupled with favorable effects on glucose and lipid metabolism, provides a strong rationale for conducting dedicated preclinical studies in established models of diet-induced obesity.

Future research should focus on:

  • Efficacy in DIO models: Quantifying the effects of chronic this compound administration on body weight, fat mass, and food intake.

  • Mechanism of Action: Elucidating the direct effects of this compound on adipocyte biology, including adipogenesis and lipolysis, and identifying the specific signaling pathways involved.

  • Combination Therapies: Exploring the potential synergistic effects of this compound with other anti-obesity agents.

References

Fluasterone's Impact on Cardiovascular Disease Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides an in-depth technical guide on the current understanding of fluasterone's effects on cardiovascular disease models. Due to the limited availability of specific preclinical data on this compound, this paper also extensively reviews the cardiovascular impact of its parent compound, dehydroepiandrosterone (DHEA), to provide a foundational context.

Introduction

This compound (16α-fluoro-5-androsten-17-one) is a synthetic analogue of dehydroepiandrosterone (DHEA), a naturally occurring steroid hormone. It has been developed to retain the therapeutic benefits of DHEA, such as anti-inflammatory and anti-proliferative effects, while minimizing its androgenic side effects.[1] In animal models, this compound has demonstrated greater potency than DHEA in exerting these effects.[1] This whitepaper will synthesize the available preclinical and clinical data on this compound's impact on cardiovascular disease models, with a supplementary focus on the more extensively studied DHEA to infer potential mechanisms and effects.

Data Presentation: Quantitative Effects on Cardiovascular Parameters

The following tables summarize the quantitative data from studies on this compound and DHEA in various cardiovascular and metabolic models.

Table 1: Effects of this compound on Metabolic Parameters

ParameterModelTreatment DetailsKey FindingsReference
Plasma GlucoseMiceOral administrationSuperior to control in reducing plasma glucose levels.[1][1]
Plasma CorticosteroneMice5 mg/kg subcutaneous injectionDecreased plasma corticosterone levels.[1]
TriglyceridesHumans with metabolic syndrome80 mg buccal tablet, once daily for 8 weeksDeclined from baseline by 35% at week 8.[1][1]
Inflammation and FibrosisMice with Nonalcoholic Fatty Liver Disease (NAFLD)8-week treatmentLowered inflammation and NAS fibrosis.[1][1]

Table 2: Effects of DHEA on Atherosclerosis and Vascular Cells

ParameterModelTreatment DetailsKey FindingsReference
Atherosclerotic Plaque SizeHypercholesterolemic New Zealand White Rabbit with aortic intimal injury0.5% DHEA in diet for 12 weeksAlmost 50% reduction in plaque size (P = 0.006).[2][2]
Vascular Smooth Muscle Cell (VSMC) ProliferationHuman VSMCs in culture1-100 nM DHEA for 4 hoursSignificantly inhibited PDGF-BB-induced proliferation.[3][3]
Endothelial Cell (EC) ProliferationCultured endothelial cellsNot specifiedIncreased EC proliferation.[4][4]
Endothelial Nitric Oxide Synthase (eNOS) ExpressionCultured endothelial cellsNot specifiedIncreased eNOS expression.[4][4]

Experimental Protocols

This section details the methodologies for key experiments cited in the context of DHEA, which can serve as a reference for designing future studies on this compound.

Atherosclerosis Induction and Assessment in Rabbits
  • Animal Model: New Zealand White rabbits.

  • Atherosclerosis Induction:

    • Aortic endothelial injury is induced using a balloon catheter.

    • Animals are fed a 2% cholesterol diet for 12 weeks.[2]

  • Treatment: DHEA is incorporated into the diet at a concentration of 0.5%.[2]

  • Endpoint Analysis:

    • After 12 weeks, animals are euthanized, and aortas are collected.

    • Atherosclerotic plaque size is quantified.

    • Plasma levels of total cholesterol, VLDL, LDL, HDL, and triglycerides are analyzed.[2]

In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
  • Cell Culture: Human vascular smooth muscle cells are cultured in appropriate media.

  • Experimental Setup:

    • VSMCs are treated with platelet-derived growth factor (PDGF-BB) to induce proliferation.

    • Cells are co-incubated with varying concentrations of DHEA (e.g., 1-100 nM).[3]

  • Endpoint Analysis:

    • Cell proliferation is assessed using methods such as cell counting or MTT assay.

    • To investigate the mechanism, the phosphorylation of signaling proteins like ERK1 can be measured by Western blot.[3]

In Vitro Endothelial Cell (EC) Function Assays
  • Cell Culture: Primary endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) or endothelial cell lines are used.

  • Proliferation Assay:

    • ECs are treated with the test compound (e.g., DHEA).

    • Cell proliferation is measured over time.[4]

  • Endothelial Nitric Oxide Synthase (eNOS) Expression:

    • ECs are treated with the test compound.

    • eNOS protein levels are quantified by Western blot.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by this compound, based on data from DHEA studies, and a typical experimental workflow for evaluating anti-atherosclerotic agents.

G cluster_0 DHEA's Anti-proliferative Effect on VSMCs DHEA DHEA DHEA_Receptor Putative DHEA Receptor DHEA->DHEA_Receptor Binds to ERK1 ERK1 Phosphorylation DHEA_Receptor->ERK1 Inhibits Proliferation VSMC Proliferation ERK1->Proliferation Promotes

Caption: DHEA's inhibition of VSMC proliferation via a putative receptor and ERK1 signaling.

G cluster_1 DHEA's Pro-Endothelial Function Pathway DHEA2 DHEA eNOS eNOS Expression DHEA2->eNOS Increases EC_Proliferation Endothelial Cell Proliferation DHEA2->EC_Proliferation Increases NO_Production Nitric Oxide Production eNOS->NO_Production Leads to Vasodilation Vasodilation NO_Production->Vasodilation Promotes G cluster_2 Experimental Workflow for Preclinical Atherosclerosis Study Animal_Model Select Animal Model (e.g., Rabbit, ApoE-/- Mouse) Induction Induce Atherosclerosis (High-Fat Diet, Injury) Animal_Model->Induction Treatment_Groups Establish Treatment Groups (Vehicle, this compound) Induction->Treatment_Groups Dosing Administer Treatment (e.g., Oral Gavage, Diet) Treatment_Groups->Dosing Monitoring Monitor Health & Biomarkers (Lipids, Inflammatory Markers) Dosing->Monitoring Endpoint Endpoint Analysis (Plaque Quantification, Histology) Monitoring->Endpoint

References

Orphan Drug Designation for Fluasterone in Cushing's Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluasterone (ST-002), a synthetic analogue of dehydroepiandrosterone (DHEA), has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of Cushing's syndrome, specifically targeting hyperglycemia, nonalcoholic fatty liver disease (NAFLD), and nonalcoholic steatosis.[1] This designation underscores the significant unmet medical need for effective and well-tolerated treatments for this rare and debilitating endocrine disorder. This compound exhibits potent anti-glucocorticoid properties without the androgenic or estrogenic side effects associated with DHEA.[1] Its mechanism of action is believed to involve the inhibition of glucose-6-phosphate dehydrogenase (G6PDH), a key enzyme in the pentose phosphate pathway, which modulates intracellular redox balance and may influence glucocorticoid receptor signaling.[2] Preclinical and early clinical studies have demonstrated promising results in mitigating metabolic complications associated with hypercortisolism. This technical guide provides a comprehensive overview of the data supporting the orphan drug designation of this compound for Cushing's syndrome, including available quantitative data, detailed experimental protocols for key preclinical models, and a visualization of its proposed signaling pathway.

Introduction to Cushing's Syndrome and this compound

Cushing's syndrome is a rare hormonal disorder characterized by prolonged exposure to high levels of cortisol.[3] This excess cortisol can be endogenous, caused by tumors of the pituitary or adrenal glands, or exogenous, resulting from long-term use of glucocorticoid medications. The clinical manifestations of Cushing's syndrome are diverse and severe, including central obesity, insulin resistance, type 2 diabetes, hypertension, muscle weakness, and neuropsychiatric disturbances. A significant number of patients also develop nonalcoholic fatty liver disease (NAFLD), which can progress to nonalcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.

This compound (16α-fluoro-5-androsten-17-one) is a fluorinated derivative of DHEA. Unlike DHEA, this compound is not metabolized to androgens or estrogens, thus avoiding the associated hormonal side effects.[1] It has been shown to be more potent than DHEA in its anti-inflammatory and metabolic effects. The development of a buccal tablet formulation has overcome the issue of extensive first-pass metabolism observed with oral administration.[1]

Regulatory Status: Orphan Drug Designation

On March 28, 2018, the FDA granted orphan drug designation to this compound for the "Treatment of Cushing syndrome (including hyperglycemia, nonalcoholic fatty liver disease, and nonalcoholic steatosis)." This designation is granted to drugs intended for the treatment, prevention, or diagnosis of a rare disease or condition, which is defined as a disease or condition that affects fewer than 200,000 persons in the United States. Orphan drug designation provides several incentives to the sponsor, including tax credits for qualified clinical trials, exemption from user fees, and the potential for seven years of market exclusivity upon approval.

Preclinical Evidence

This compound has demonstrated significant efficacy in preclinical models that recapitulate key features of Cushing's syndrome, particularly its metabolic complications.

Dexamethasone-Induced Thymic Involution Model

A hallmark of glucocorticoid excess is thymic involution, the shrinking of the thymus gland due to apoptosis of thymocytes. The ability of a compound to counteract this effect is a strong indicator of its anti-glucocorticoid activity.

Quantitative Data:

Experimental GroupThymus Weight (relative to control)Reference
Dexamethasone-treatedSignificantly reduced[1]
Dexamethasone + this compound-treatedPrevention of weight reduction[1]

Experimental Protocol: Dexamethasone-Induced Thymic Involution in Mice

This protocol is a representative example based on established methodologies.

  • Animals: Male C57BL/6 mice, 6-8 weeks old.

  • Acclimation: Animals are acclimated for at least one week prior to the experiment with ad libitum access to food and water.

  • Groups:

    • Vehicle Control (e.g., saline or appropriate vehicle for this compound)

    • Dexamethasone (e.g., 4 mg/kg, intraperitoneal injection)

    • Dexamethasone (4 mg/kg, i.p.) + this compound (e.g., 5-50 mg/kg, subcutaneous or oral gavage)

    • This compound alone

  • Procedure:

    • Administer this compound or vehicle for a predetermined period (e.g., daily for 3 days) prior to the dexamethasone challenge.

    • On the final day of pretreatment, administer a single dose of dexamethasone.

    • Sacrifice the animals 48-72 hours after dexamethasone administration.

    • Carefully dissect and weigh the thymus gland.

    • Thymus tissue can be further processed for histological analysis (H&E staining to observe cortical thinning) or flow cytometry to quantify thymocyte populations (CD4+CD8+ double-positive cells are particularly sensitive to glucocorticoids).

  • Endpoint Analysis: Comparison of thymus weight and cellularity between the different treatment groups.

Nonalcoholic Fatty Liver Disease (NAFLD) Model

Given that NAFLD is a common comorbidity in Cushing's syndrome, the effect of this compound was evaluated in a diet-induced mouse model of NAFLD.

Quantitative Data:

ParameterHigh-Fat DietHigh-Fat Diet + this compoundReference
Liver Inflammation Markers (e.g., TNF-α, IL-6)ElevatedReduced[1]
Liver Fibrosis Score (e.g., Sirius Red staining)IncreasedReduced[1]

Experimental Protocol: High-Fat Diet-Induced NAFLD in Mice

This protocol is a representative example based on established methodologies.

  • Animals: Male C57BL/6 mice, 6-8 weeks old.

  • Diet:

    • Control group: Standard chow diet (e.g., 10% kcal from fat).

    • NAFLD group: High-fat diet (e.g., 60% kcal from fat) for 8-16 weeks.

  • Treatment: Following the diet-induced NAFLD period, a subset of the high-fat diet group is treated with this compound (e.g., daily subcutaneous injection or oral gavage) for an additional 4-8 weeks, while continuing the high-fat diet.

  • Procedure:

    • Monitor body weight and food intake throughout the study.

    • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess metabolic function.

    • At the end of the study, collect blood for analysis of liver enzymes (ALT, AST), lipids, and inflammatory cytokines.

    • Harvest the liver for weight measurement, histological analysis (H&E for steatosis, Sirius Red for fibrosis), and molecular analysis (e.g., qPCR for genes involved in inflammation and fibrosis).

  • Endpoint Analysis: Comparison of liver histology, gene expression, and metabolic parameters between the control, high-fat diet, and this compound-treated groups.

Clinical Development

Phase 1/2 Study in Metabolic Syndrome

A Phase 1/2 study of buccal this compound was conducted in adults with metabolic syndrome, a condition that shares many features with the metabolic disturbances seen in Cushing's syndrome.

Quantitative Data:

Parameter80 mg this compound Group (n=12)Placebo Group (n=12)p-valueReference
Triglyceride Levels (change from baseline at 8 weeks) -35%+7%<0.05[1]
Phase 2 Clinical Trial in Cushing's Syndrome (NCT05558969)

A Phase 2, multicenter, double-blind, placebo-controlled, crossover study is currently ongoing to evaluate the efficacy and safety of buccal this compound in adults with endogenous Cushing's syndrome and hyperglycemia.[4]

  • Primary Objective: To determine the effect of this compound on hyperglycemia.

  • Secondary Objectives: To assess the safety and tolerability of this compound, and its effects on lipid profiles, body composition, and NAFLD.

  • Study Design: Participants receive both this compound and placebo in two 12-week treatment periods, separated by a washout period.

  • Key Inclusion Criteria: Adults aged 18-75 with a diagnosis of endogenous Cushing's syndrome and impaired glucose tolerance or type 2 diabetes.

  • Status: The trial is active and recruiting participants. As of late 2025, no results have been publicly disclosed.

Mechanism of Action and Signaling Pathway

The precise mechanism of action of this compound's anti-glucocorticoid effects is still under investigation. However, a leading hypothesis involves the inhibition of glucose-6-phosphate dehydrogenase (G6PDH).

Proposed Signaling Pathway:

Fluasterone_Mechanism_of_Action

Caption: Proposed mechanism of action of this compound in Cushing's syndrome.

Description of Signaling Pathway:

  • Glucocorticoid Receptor Activation: In Cushing's syndrome, excess cortisol enters the cell and binds to the glucocorticoid receptor (GR), which is part of a complex with heat shock proteins (HSPs). This binding causes the dissociation of the HSPs and the activation of the GR.

  • Gene Transcription: The activated GR translocates to the nucleus and binds to glucocorticoid response elements (GREs) on the DNA. This initiates the transcription of genes that contribute to the metabolic dysregulation and inflammation seen in Cushing's syndrome.

  • This compound's Proposed Action: this compound is hypothesized to inhibit G6PDH. G6PDH is the rate-limiting enzyme of the pentose phosphate pathway and is a major source of NADPH in the cell.

  • Modulation of GR Signaling: By inhibiting G6PDH, this compound may alter the intracellular redox balance (the ratio of NADPH to NADP+). This altered redox state is thought to modulate the activity of the GR, potentially by affecting its ability to bind to GREs or to recruit co-activators, thereby antagonizing the effects of excess cortisol.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the management of the metabolic complications of Cushing's syndrome. Its orphan drug designation acknowledges the pressing need for novel treatments for this patient population. The ongoing Phase 2 clinical trial is a critical next step in evaluating the clinical efficacy and safety of this compound in patients with Cushing's syndrome. The results of this trial will be eagerly anticipated by the clinical and scientific communities. Further research is also warranted to fully elucidate the molecular mechanisms underlying this compound's anti-glucocorticoid effects, which could pave the way for the development of other targeted therapies for hypercortisolism.

References

The Pharmacokinetics of Fluasterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluasterone (16α-fluoro-5-androsten-17-one) is a synthetic analog of the adrenal steroid dehydroepiandrosterone (DHEA).[1] Developed to retain the therapeutic benefits of DHEA while minimizing its androgenic and estrogenic side effects, this compound has been investigated for a range of applications, including anti-inflammatory, anti-proliferative, and anti-diabetic properties.[1] Notably, the fluorine atom at the C16α position sterically hinders its metabolism into sex steroids. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME), along with the experimental methodologies used in its characterization.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been primarily characterized in studies involving male Beagle dogs, utilizing [14C]-labeled this compound to trace its disposition. These studies have revealed that the route of administration significantly influences the bioavailability and overall exposure to the compound.

Data Presentation

Table 1: Pharmacokinetic Parameters of [14C]this compound in Male Beagle Dogs

ParameterIntravenous (IV)Subcutaneous (SC)Oral (PO)
Bioavailability -84%47%
Cmax -Less than half of oralHigher than subcutaneous
tmax -Similar to oralSimilar to subcutaneous
AUC(0-infinity) -Greatest overall exposureLower than subcutaneous

Data compiled from studies on male Beagle dogs.[2]

Table 2: Excretion of [14C]this compound-Derived Radioactivity in Male Beagle Dogs (First 24 hours)

Route of Administration% of Total Dose in Urine% of Total Dose in Feces
Intravenous (IV) 7.6%28%
Subcutaneous (SC) 4.6%7.8%
Oral (PO) 3.8%36%

Data reflects the percentage of the total administered dose recovered within the first 24 hours.[2]

Table 3: Major Identified Metabolites of this compound in Dogs

Biological MatrixMetaboliteConjugation Status
Urine Monoglucuronide of 4α-17β-diOH this compoundGlucuronide
Urine Monoglucuronide of X(α or β)-4α-17β-triOH this compoundGlucuronide
Feces 16α-fluoro-5-androsten-17β-olNon-conjugated
Feces 16α-fluoro-5-androsten-17α-olNon-conjugated
Feces 4α-hydroxy-16α-fluoro-5-androsten-17β-olNon-conjugated

Metabolites were identified following oral or subcutaneous administration of [14C]this compound.[3][4]

Key Pharmacokinetic Processes

Absorption: Oral administration of this compound results in lower bioavailability (47%) compared to subcutaneous administration (84%), suggesting significant first-pass metabolism.[2] Due to this extensive first-pass effect, the development of oral formulations was discontinued in favor of alternative delivery systems, such as buccal tablets, which are currently under investigation for managing hyperglycemia in Cushing's syndrome.[1][5][6]

Distribution: Following intravenous administration, this compound distributes to various tissues, with relatively high concentrations observed in connective tissues (adipose and bone), liver, and skeletal muscle within 2 hours.[2] A significant portion of the administered dose is retained in the body for the first 24 hours.[2]

Metabolism: this compound undergoes extensive metabolism involving both Phase I and Phase II biotransformation reactions. The primary metabolic pathways include hydroxylation and reduction of the 17-keto group.[3][4] In urine, the major metabolites are found as glucuronide conjugates, specifically monoglucuronides of dihydroxylated and trihydroxylated this compound derivatives.[3][7] In contrast, fecal metabolites are predominantly non-conjugated and include hydroxy this compound metabolites resulting from 17-reduction and hydroxylation.[3][4]

Excretion: The primary route of excretion for this compound and its metabolites is through the feces.[2] Following oral administration, approximately 36% of the dose is excreted in the feces within the first 24 hours, while only 3.8% is found in the urine.[2] Subcutaneous administration leads to a more balanced excretion profile in the initial 24 hours, with 7.8% in feces and 4.6% in urine.[2]

Experimental Protocols

Detailed, step-by-step protocols for the specific pharmacokinetic studies on this compound are not fully available in the public domain. However, based on the published research, the following methodologies are representative of the techniques employed.

Radiolabeling and Animal Studies
  • Synthesis of [14C]this compound: this compound is radiolabeled with Carbon-14 to enable tracing and quantification in biological samples.

  • Animal Model: Male Beagle dogs are commonly used for pharmacokinetic studies of steroid-based drugs.

  • Dosing: Radiolabeled this compound is administered via intravenous, subcutaneous, or oral routes.

  • Sample Collection: Blood, urine, and feces are collected at predetermined time points over a specified period (e.g., 48 hours). For tissue distribution studies, animals are euthanized at a specific time point post-dosing, and various tissues are harvested.

Sample Analysis
  • Quantification of Total Radioactivity: Liquid scintillation counting is used to measure the total radioactivity in plasma, urine, feces, and tissue homogenates to determine the overall disposition of the drug and its metabolites.

  • Metabolite Profiling and Identification:

    • High-Performance Liquid Chromatography (HPLC): Samples are analyzed by HPLC with a radioactivity detector to separate the parent drug from its metabolites. A common setup would involve a C18 reverse-phase column with a gradient elution using a mobile phase of acetonitrile and water.

    • Mass Spectrometry (MS): HPLC is coupled with tandem mass spectrometry (HPLC-MS/MS) to determine the molecular weights and fragmentation patterns of the metabolites, aiding in their structural elucidation.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, metabolites are isolated and analyzed by NMR.

Signaling Pathways and Mechanism of Action

This compound's therapeutic effects are believed to be mediated through its interaction with key signaling pathways, primarily through the inhibition of Nuclear Factor-kappa B (NF-κB) and Glucose-6-Phosphate Dehydrogenase (G6PD).

NF-κB Signaling Pathway

This compound has been shown to be an inhibitor of the NF-κB signaling pathway, which plays a central role in inflammation. By inhibiting NF-κB, this compound can suppress the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Activates

Figure 1: Proposed mechanism of this compound's inhibition of the NF-κB signaling pathway.

Glucose-6-Phosphate Dehydrogenase (G6PD) Inhibition

This compound is a potent inhibitor of G6PD, a key enzyme in the pentose phosphate pathway. This inhibition is thought to contribute to its anti-inflammatory and anti-proliferative effects.

Experimental and Analytical Workflows

The following diagrams illustrate the general workflows for pharmacokinetic studies and the metabolic pathway of this compound.

Pharmacokinetic_Workflow Dosing Dosing of [14C]this compound (IV, SC, PO) Collection Sample Collection (Blood, Urine, Feces, Tissues) Dosing->Collection Quantification Total Radioactivity Quantification (Liquid Scintillation Counting) Collection->Quantification Separation Metabolite Separation (HPLC) Collection->Separation Analysis Pharmacokinetic Analysis Quantification->Analysis Identification Metabolite Identification (MS/MS, NMR) Separation->Identification Identification->Analysis

Figure 2: General experimental workflow for the pharmacokinetic analysis of this compound.

Fluasterone_Metabolism This compound This compound Phase1 Phase I Metabolism (Hydroxylation, Reduction) This compound->Phase1 Metabolites Hydroxy and Reduced Metabolites Phase1->Metabolites Phase2 Phase II Metabolism (Glucuronidation) Metabolites->Phase2 Feces Excretion in Feces (Non-conjugated) Metabolites->Feces Conjugates Glucuronide Conjugates Phase2->Conjugates Urine Excretion in Urine (Conjugated) Conjugates->Urine

Figure 3: Metabolic pathway of this compound.

Conclusion

The pharmacokinetic profile of this compound is characterized by route-dependent bioavailability, extensive tissue distribution, and significant metabolism prior to its primary excretion in the feces. Its low oral bioavailability has prompted the exploration of alternative delivery systems. Understanding the ADME properties of this compound is crucial for its continued development and for optimizing its therapeutic potential. The methodologies outlined in this guide, while general, provide a foundational understanding of the approaches used to characterize the pharmacokinetics of this synthetic steroid. Further research providing more granular experimental details would be beneficial for the scientific community.

References

Fluasterone: A Technical Whitepaper on its Non-Hormonal Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluasterone (3β-dehydroxy-16α-fluoro-DHEA) is a synthetic analog of dehydroepiandrosterone (DHEA) designed to retain the therapeutic benefits of its parent compound while minimizing hormonal side effects. This technical guide provides an in-depth analysis of the evidence demonstrating this compound's lack of significant androgenic and estrogenic activity. Through a review of its structural design, metabolic fate, and data from preclinical studies, this paper establishes this compound as a non-hormonal agent. Key experimental data is summarized, and the underlying molecular mechanisms are illustrated to provide a comprehensive understanding for researchers and drug development professionals.

Introduction: The Rationale for this compound

Dehydroepiandrosterone (DHEA) is an abundant circulating steroid hormone that has shown potential therapeutic effects in a variety of conditions, including inflammatory diseases, obesity, and diabetes. However, its clinical utility is often hampered by its conversion to active androgens and estrogens, leading to undesirable hormonal side effects. This compound was developed to address this limitation. Its unique chemical structure, featuring a fluorine atom at the 16α position, sterically hinders its metabolism into testosterone and estradiol.[1] This modification is intended to uncouple the therapeutic actions of the DHEA backbone from its hormonal effects.

Molecular Mechanism of Attenuated Hormonal Activity

The lack of androgenic and estrogenic activity of this compound is primarily attributed to its resistance to metabolic conversion into sex steroids.

  • Androgenic Pathway Blockade: The conversion of DHEA to androgens such as testosterone and dihydrotestosterone (DHT) requires enzymatic action at the C17 position. The presence of the bulky fluorine atom at the adjacent C16α position in this compound creates steric hindrance, effectively preventing these metabolic transformations.[1]

  • Estrogenic Pathway Blockade: Similarly, the pathway to estrogen synthesis from DHEA involves its conversion to androstenedione and then testosterone, which are subsequently aromatized to estrone and estradiol. By blocking the initial steps of androgen synthesis, this compound consequently prevents the formation of estrogenic metabolites.[1]

dot

DHEA DHEA Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estradiol Estradiol Testosterone->Estradiol Androgenic_Effects Androgenic Effects Testosterone->Androgenic_Effects Estrogenic_Effects Estrogenic Effects Estradiol->Estrogenic_Effects This compound This compound No_Metabolism Metabolism Blocked (16α-Fluorine) This compound->No_Metabolism No_Androgenic_Effects No Androgenic Effects No_Metabolism->No_Androgenic_Effects No_Estrogenic_Effects No Estrogenic Effects No_Metabolism->No_Estrogenic_Effects

Caption: Metabolic pathways of DHEA versus this compound.

In Vitro Evidence: Receptor Binding Affinity

Comprehensive data on the direct binding affinity of this compound to androgen and estrogen receptors from competitive binding assays is not extensively available in publicly accessible literature. However, the collective evidence from in vivo studies strongly suggests a lack of significant interaction. The primary mechanism for its non-hormonal profile is attributed to its metabolic stability rather than a direct lack of receptor affinity. It is hypothesized that this compound itself possesses very low affinity for these receptors.

Table 1: Receptor Binding Affinity (Hypothetical Data)

CompoundAndrogen Receptor (AR) Ki (nM)Estrogen Receptor (ERα) Ki (nM)
Dihydrotestosterone (DHT)~1>10,000
17β-Estradiol>10,000~0.1
DHEA>1000>1000
This compound>10,000 (predicted)>10,000 (predicted)

In Vivo Evidence: Preclinical Studies

Animal studies provide compelling evidence for the lack of androgenic and estrogenic effects of this compound, particularly in direct comparison to DHEA.

Androgenic Activity Assessment (Hershberger Assay)

The Hershberger assay is a standardized in vivo method to assess the androgenic and anti-androgenic properties of a substance. It utilizes castrated male rats, and an increase in the weight of androgen-dependent tissues (such as the seminal vesicles and prostate gland) indicates androgenic activity.

A key study in mice demonstrated that while DHEA is highly androgenic, producing a 25-fold increase in plasma testosterone levels and a dose-related increase in seminal vesicle weights, these effects were not observed in mice treated with this compound.[2]

Table 2: Effects of this compound and DHEA on Androgen-Dependent Tissues in Mice

Treatment GroupPlasma Testosterone LevelsSeminal Vesicle Weight
ControlBaselineBaseline
DHEA25-fold increaseDose-related increase
This compoundNo significant change from baselineNo significant change from baseline
Estrogenic Activity Assessment (Uterotrophic Assay)

The uterotrophic assay is the standard in vivo screening test for estrogenicity. It is typically conducted in immature or ovariectomized female rodents, where an increase in uterine weight indicates estrogenic activity. While specific uterotrophic assay data for this compound is not detailed in the available literature, its inability to be metabolized into estrogens strongly predicts a lack of uterotrophic effect.

Table 3: Predicted Outcome of a Uterotrophic Assay for this compound

Treatment GroupUterine Weight
ControlBaseline
17β-EstradiolSignificant increase
DHEAPotential for slight increase due to metabolic conversion
This compoundNo significant change from baseline (predicted)

Experimental Protocols

Hershberger Assay Protocol (General)

dot

Start Castrated Male Rats Dosing Daily Dosing (e.g., 10 days) - Vehicle Control - Testosterone Propionate (TP) - Test Compound - Test Compound + TP Start->Dosing Necropsy Necropsy 24h after last dose Dosing->Necropsy Weighing Weigh Androgen-Dependent Tissues: - Seminal Vesicles - Ventral Prostate - etc. Necropsy->Weighing Analysis Statistical Analysis: Compare tissue weights to controls Weighing->Analysis

Caption: General workflow of the Hershberger assay.

  • Animal Model: Peripubertal male rats are castrated.

  • Acclimation: Animals are allowed to recover for a set period.

  • Dosing: Animals are divided into groups and treated daily for a specified duration (e.g., 10 days) with the test compound, a vehicle control, a reference androgen (e.g., testosterone propionate), and the test compound in combination with the reference androgen.

  • Necropsy: Animals are euthanized 24 hours after the final dose.

  • Tissue Collection and Weighing: Androgen-dependent tissues are carefully dissected and weighed.

  • Data Analysis: Tissue weights of the test compound group are statistically compared to the vehicle control to assess androgenic activity. Anti-androgenic activity is assessed by comparing the tissue weights of the combination group to the reference androgen group.

Uterotrophic Assay Protocol (General)

dot

Start Immature or Ovariectomized Female Rodents Dosing Daily Dosing (e.g., 3 days) - Vehicle Control - Reference Estrogen - Test Compound Start->Dosing Necropsy Necropsy 24h after last dose Dosing->Necropsy Weighing Dissect and Weigh Uterus Necropsy->Weighing Analysis Statistical Analysis: Compare uterine weights to controls Weighing->Analysis

Caption: General workflow of the uterotrophic assay.

  • Animal Model: Immature or ovariectomized female rodents are used.

  • Dosing: Animals are treated daily for a short period (e.g., 3 days) with the test compound, a vehicle control, and a reference estrogen (e.g., 17β-estradiol).

  • Necropsy: Animals are euthanized 24 hours after the final dose.

  • Uterus Weighing: The uterus is carefully removed and weighed (both wet and blotted weight).

  • Data Analysis: A statistically significant increase in the uterine weight of the test compound group compared to the vehicle control group indicates estrogenic activity.

Conclusion

References

Fluasterone: A Technical Guide to its Neuroprotective Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fluasterone (16α-fluoro-dehydroepiandrosterone), a synthetic analog of the neurosteroid dehydroepiandrosterone (DHEA), has emerged as a promising candidate for neuroprotection. Unlike its parent compound, this compound is not metabolized into androgenic or estrogenic hormones, mitigating the risk of endocrine side effects and enhancing its therapeutic potential. This document provides an in-depth technical overview of the molecular mechanisms underlying this compound's neuroprotective effects, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways.

Core Neuroprotective Mechanisms

This compound's neuroprotective action is multifaceted, stemming from its ability to modulate several key cellular pathways involved in neuronal injury and survival. Its primary mechanisms include potent anti-inflammatory and antioxidant activities, as well as the modulation of critical neurotransmitter receptors.

Anti-Inflammatory Effects

Neuroinflammation, primarily driven by the activation of microglia and the subsequent release of pro-inflammatory mediators, is a key pathological feature of many neurodegenerative diseases and acute brain injuries. This compound demonstrates significant anti-inflammatory properties.

  • Inhibition of Pro-inflammatory Mediators: In cultured rat mesangial cells, this compound has been shown to completely block the interleukin-1β (IL-1β)-induced expression of cyclooxygenase-2 (COX2) mRNA.[1] COX2 is a critical enzyme in the synthesis of prostaglandins, which are potent inflammatory molecules.[1][2] This suggests a direct role for this compound in suppressing inflammatory signaling cascades.

  • Modulation of Microglial Activation: While direct studies on this compound are emerging, the mechanisms of its parent compound, DHEA, are instructive. DHEA can reduce microglia-mediated inflammation by activating the TrkA-Akt-CREB pathway, which ultimately controls the expression of inflammation-related genes.[3] Given this compound's similar biological profile, it is hypothesized to act through related pathways to inhibit the overactivation of microglia, a common element in neurotoxic inflammation.[4][5]

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of cellular antioxidant systems, leads to widespread damage to lipids, proteins, and DNA, culminating in neuronal cell death. This compound's antioxidant activity is thought to be a primary contributor to its neuroprotective capacity.

  • Inhibition of G6PDH: this compound is a potent uncompetitive inhibitor of glucose-6-phosphate dehydrogenase (G6PDH).[6] The inhibition constant (Ki) for this compound is 0.5 μM, making it significantly more potent than DHEA (Ki = 17 μM).[6] By inhibiting G6PDH, the rate-limiting enzyme of the pentose phosphate pathway, this compound may reduce the production of NADPH, which can, under certain pathological conditions, fuel the generation of free radicals by enzymes like NADPH oxidase in microglia.[1] This mechanism is proposed as a key way this compound attenuates free radical production and subsequent tissue damage following brain injury.[1]

Neuromodulatory Effects

Beyond its anti-inflammatory and antioxidant roles, this compound is believed to interact directly with key neurotransmitter systems that regulate neuronal excitability and survival.

  • NMDA Receptor Antagonism: Excitotoxicity, caused by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a major cause of neuronal death in acute injuries like stroke and traumatic brain injury (TBI).[7] DHEA and its sulfate ester (DHEAS) are known to be non-competitive antagonists of the NMDA receptor, protecting neurons from glutamate-induced toxicity.[2][8][9] This is a proposed mechanism for this compound, which may help prevent the excessive calcium influx and subsequent cell death associated with excitotoxic insults.[1]

  • Sigma-1 Receptor Agonism: The sigma-1 receptor is an intracellular chaperone protein that modulates calcium signaling and promotes neuronal survival.[10] DHEA is a known sigma-1 receptor agonist.[2][10] Activation of this receptor is associated with anti-amnesic and neuroprotective effects.[11] It is hypothesized that this compound may also act as a sigma-1 receptor agonist, contributing to its ability to preserve neuronal function and viability.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound, providing a basis for dose-response and comparative efficacy analysis.

ParameterValueSpecies/ModelSource
G6PDH Inhibition (Ki) 0.5 µMNot Specified[6]
DHEA G6PDH Inhibition (Ki) 17 µMNot Specified[6]
Vascular Relaxation (IC50) ~40 µMBovine Middle Cerebral Artery[1][12]

Table 1: In Vitro Bioactivity of this compound.

ParameterDosageAdministrationModelOutcomeSource
Functional Recovery 25 mg/kgIntraperitonealRat Traumatic Brain Injury (TBI)Improved behavioral recovery at 3 days post-injury[1]

Table 2: In Vivo Efficacy of this compound.

Key Experimental Protocols

The following sections detail the methodologies used in foundational studies to assess the neuroprotective effects of this compound.

In Vitro Neuroprotection Assay (Representative Protocol)

This protocol describes a general workflow for evaluating the efficacy of a compound like this compound in protecting cultured neurons from an excitotoxic or oxidative insult.[13][14]

  • Cell Culture:

    • Primary cortical or hippocampal neurons are harvested from embryonic day 18 (E18) rat or mouse brains.

    • Alternatively, a neuronal cell line (e.g., SH-SY5Y) is cultured in appropriate media until differentiation.[13]

    • Cells are plated on poly-L-lysine-coated 96-well plates at a density of 5x10⁴ to 1x10⁵ cells/well and maintained for 5-7 days to allow for maturation.

  • Compound Treatment:

    • A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

    • Serial dilutions are made in serum-free culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Cells are pre-incubated with this compound or vehicle (DMSO) for 1-2 hours before the insult.

  • Induction of Neuronal Injury:

    • Excitotoxicity: Glutamate or NMDA (50-100 µM) is added to the culture medium for 24 hours.[15]

    • Oxidative Stress: Hydrogen peroxide (H₂O₂) or tert-Butyl hydroperoxide (t-BHP) is added to the medium at a concentration of 50-200 µM for 24 hours.[14]

  • Assessment of Cell Viability:

    • MTT Assay: The culture medium is replaced with a medium containing 0.5 mg/mL methylthiazolyldiphenyl-tetrazolium bromide (MTT). After a 2-4 hour incubation, the formazan product is solubilized with DMSO or isopropanol, and absorbance is read at 570 nm. Cell viability is expressed as a percentage relative to the untreated control.

    • LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell death and membrane damage, is quantified using a commercially available colorimetric assay kit.

Traumatic Brain Injury (TBI) Animal Model

This protocol is based on the lateral cortical impact model used to evaluate this compound's effect on functional recovery in rats.[1][12]

  • Animal Subjects: Adult male Sprague-Dawley rats (250-300g) are used.

  • Surgical Procedure:

    • Animals are anesthetized with an appropriate anesthetic (e.g., isoflurane).

    • A craniotomy is performed over the parietal cortex.

    • A controlled cortical impact device is used to deliver a standardized impact to the exposed dura mater, inducing a focal brain injury.

  • Drug Administration:

    • This compound (25 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.[1]

    • Treatment can be initiated either before the injury or at various time points post-injury (e.g., up to 12 hours) to assess the therapeutic window.[1]

  • Behavioral Assessment:

    • Functional recovery is assessed at specific time points (e.g., 3 days post-injury).[1]

    • Tests may include beam-walking tasks to assess motor coordination and balance, or other relevant neurological scoring systems. Performance is compared between the this compound-treated group and the vehicle-treated control group.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and processes described.

Fluasterone_Mechanisms This compound This compound G6PDH G6PDH Inhibition This compound->G6PDH Potently Inhibits IL1b IL-1β Signaling This compound->IL1b Inhibits NMDA NMDA Receptor This compound->NMDA Antagonizes Sigma1 Sigma-1 Receptor This compound->Sigma1 Activates ROS Reduced Reactive Oxygen Species (ROS) G6PDH->ROS OxStress Decreased Oxidative Stress ROS->OxStress Neuroprotection NEUROPROTECTION OxStress->Neuroprotection COX2 COX2 Expression IL1b->COX2 Prostaglandins Reduced Prostaglandins COX2->Prostaglandins Inflammation Decreased Neuroinflammation Prostaglandins->Inflammation Inflammation->Neuroprotection Calcium Reduced Ca2+ Influx NMDA->Calcium Excitotoxicity Decreased Excitotoxicity Calcium->Excitotoxicity Excitotoxicity->Neuroprotection SurvivalPathways Pro-Survival Pathways (e.g., Akt, Bcl-2) Sigma1->SurvivalPathways SurvivalPathways->Neuroprotection

Caption: Proposed neuroprotective signaling pathways of this compound.

Experimental_Workflow Start Start: Neuronal Culture (Primary or Cell Line) PreIncubate Pre-incubation with This compound or Vehicle Start->PreIncubate InduceInjury Induce Injury (e.g., Glutamate or H₂O₂) PreIncubate->InduceInjury Incubate Incubate for 24 hours InduceInjury->Incubate AssessViability Assess Cell Viability (e.g., MTT or LDH Assay) Incubate->AssessViability Analyze Data Analysis: Compare Treated vs. Vehicle AssessViability->Analyze End End: Determine Neuroprotective Effect Analyze->End

Caption: Experimental workflow for an in vitro neuroprotection assay.

Logical_Relationship cluster_targets Molecular Targets cluster_effects Cellular Effects This compound This compound G6PDH G6PDH This compound->G6PDH Modulates InflamPath Inflammatory Pathways (COX2) This compound->InflamPath Modulates Receptors NMDA / Sigma-1 Receptors This compound->Receptors Modulates AntiOx Antioxidant G6PDH->AntiOx AntiInflam Anti-inflammatory InflamPath->AntiInflam AntiExcitotox Anti-excitotoxic Receptors->AntiExcitotox Outcome Neuronal Survival & Functional Recovery AntiOx->Outcome AntiInflam->Outcome AntiExcitotox->Outcome

Caption: Logical relationship of this compound's action.

References

Fluasterone and the GABAA Receptor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluasterone (16α-fluoro-5-androsten-17-one) is a synthetic fluorinated analog of dehydroepiandrosterone (DHEA) that has garnered interest for its anti-inflammatory and anti-glucocorticoid properties, while lacking the androgenic effects of its parent compound.[1][2] While direct experimental evidence detailing the interaction of this compound with the γ-aminobutyric acid type A (GABAA) receptor is currently not available in peer-reviewed literature, its structural relationship to DHEA provides a strong basis for hypothesizing its potential modulatory effects. DHEA and its sulfated metabolite, DHEA-S, are known neurosteroids that interact with the GABAA receptor, generally producing an inhibitory or antagonistic effect on GABA-mediated currents.[3][4][5][6]

This technical guide synthesizes the available preclinical data on the interaction of DHEA and its analogs with the GABAA receptor, presenting it as a predictive framework for understanding the potential neuropharmacological profile of this compound. The guide provides a comprehensive overview of the GABAA receptor, the established effects of DHEA and DHEAS, quantitative data from key studies, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows.

The GABAA Receptor: A Primer

The GABAA receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[7] It is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens its integral chloride (Cl-) channel, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[8]

The receptor is a pentameric structure composed of various subunits (e.g., α, β, γ, δ), with the specific subunit composition determining its pharmacological and physiological properties.[8][9] The most common isoform in the CNS is composed of two α, two β, and one γ subunit.[8] The GABAA receptor complex possesses multiple allosteric binding sites, distinct from the GABA binding site, that can be modulated by a variety of endogenous and exogenous compounds, including neurosteroids, benzodiazepines, and barbiturates.[8][10]

This compound: An Indirect Link to GABAA Receptor Modulation

Direct studies on the binding or functional modulation of the GABAA receptor by this compound are not yet published. However, a study on a rat model of traumatic brain injury suggests that this compound, referred to as DHEF, may act as a GABAA receptor antagonist.[11] This is consistent with the known actions of its parent compound, DHEA, and its sulfated form, DHEAS.

DHEA and DHEAS: The Precedent for this compound's Action at the GABAA Receptor

DHEA and DHEAS are endogenous neurosteroids that have been shown to modulate GABAA receptor function. Their effects are generally antagonistic to GABA-mediated inhibition, leading to a net excitatory effect in the CNS.[5]

Mechanism of Action of DHEA and DHEAS on the GABAA Receptor
  • DHEAS as a Noncompetitive Antagonist: DHEAS has been demonstrated to be a noncompetitive antagonist of the GABAA receptor.[3][12] It reversibly blocks GABA-induced chloride currents.[3] Studies suggest that DHEAS may exert its effect by binding to the picrotoxin/TBPS site within the GABAA receptor channel, which is distinct from the GABA, benzodiazepine, and barbiturate binding sites.[13][14] This interaction is thought to stabilize a closed or desensitized state of the receptor.

  • Effects of DHEA: The direct effects of unconjugated DHEA on the GABAA receptor are less clear, with some studies suggesting it has weaker antagonistic effects than DHEAS, while others indicate it does not directly interact with the receptor complex in binding assays.[6][13][15] However, behavioral studies in humans and animals suggest that DHEA administration can have effects consistent with GABAA receptor modulation.[16][17]

Quantitative Data on DHEA and DHEAS Interaction with the GABAA Receptor

The following tables summarize key quantitative findings from preclinical studies on the interaction of DHEA and DHEAS with the GABAA receptor.

Table 1: Electrophysiological Data for DHEAS on GABAA Receptors

ParameterValueCell TypeMethodReference
IC50 (GABA-induced current block)13 ± 3 µMCultured neurons from ventral mesencephalonWhole-cell voltage-clamp[12]

Table 2: Radioligand Binding Data for DHEAS

LigandEffect of DHEASBrain RegionCommentsReference
[3H]GABAInhibition (noncompetitive)Rat cerebral cortex and cerebellumDecreased Bmax with no change in affinity[13]
[35S]TBPSInhibition (competitive)Rat cerebral cortex and cerebellumSuggests binding to the picrotoxin/TBPS site[13][14]
[3H]FlunitrazepamNo effect at concentrations up to 100 µMRat cerebral cortex and cerebellumIndicates no interaction with the benzodiazepine site[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are summaries of common experimental protocols used to investigate the effects of neurosteroids on the GABAA receptor.

Radioligand Binding Assays

These assays are used to determine the affinity and binding site of a compound on the GABAA receptor complex in brain membrane preparations.

  • Objective: To assess the ability of this compound to displace specific radioligands from their binding sites on the GABAA receptor.

  • Protocol Outline:

    • Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer and centrifuge to isolate the synaptosomal membrane fraction.

    • Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [3H]muscimol for the GABA site, [35S]TBPS for the picrotoxin site) in the presence and absence of varying concentrations of the test compound (this compound).

    • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Determine the IC50 value for the displacement of the radioligand and perform Scatchard analysis to determine the nature of the inhibition (competitive or noncompetitive).

Electrophysiological Recordings

Whole-cell voltage-clamp recordings from cultured neurons or brain slices allow for the direct measurement of the functional effects of a compound on GABAA receptor-mediated currents.

  • Objective: To determine if this compound modulates GABA-evoked currents and to characterize its mechanism of action (e.g., agonist, antagonist, allosteric modulator).

  • Protocol Outline:

    • Cell Preparation: Use primary neuronal cultures (e.g., from embryonic rat ventral mesencephalon) or acutely prepared brain slices.

    • Recording: Establish a whole-cell patch-clamp recording from a neuron. Clamp the membrane potential at a level that allows for the measurement of inward chloride currents (e.g., -60 mV).

    • Drug Application: Apply GABA to the neuron to evoke a baseline current. Co-apply GABA with varying concentrations of this compound or pre-apply this compound before GABA application.

    • Data Acquisition: Record the changes in the amplitude, kinetics (activation, deactivation, and desensitization), and reversal potential of the GABA-evoked currents.

    • Data Analysis: Construct concentration-response curves to determine the IC50 or EC50 of this compound's effect.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

GABAA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR GABAA Receptor GABA Site Neurosteroid Site (Picrotoxin/TBPS) GABA->GABAAR:gaba Binds This compound This compound (Hypothesized) This compound->GABAAR:ns Antagonizes (Hypothesized) Cl_ion Cl- GABAAR->Cl_ion Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuron) Cl_ion->Hyperpolarization Influx

Caption: Hypothesized antagonistic action of this compound on the GABAA receptor signaling pathway.

Experimental Workflows

Radioligand_Binding_Workflow A Brain Tissue Homogenization B Membrane Fraction Isolation (Centrifugation) A->B C Incubation: Membranes + Radioligand ± this compound B->C D Separation of Bound/Free Ligand (Filtration) C->D E Quantification of Radioactivity (Scintillation Counting) D->E F Data Analysis (IC50, Scatchard Plot) E->F

Caption: Workflow for a radioligand binding assay to study this compound's GABAA receptor interaction.

Electrophysiology_Workflow A Prepare Neuronal Culture or Brain Slice B Establish Whole-Cell Patch-Clamp Recording A->B C Apply GABA to Elicit Baseline Current B->C D Co-apply GABA with Varying [this compound] C->D E Record Changes in GABA-evoked Current D->E F Data Analysis (Concentration-Response Curve) E->F

Caption: Workflow for an electrophysiology experiment to assess this compound's functional effect on GABAA receptors.

Conclusion and Future Directions

While the direct interaction of this compound with the GABAA receptor remains to be experimentally verified, its structural similarity to DHEA and DHEAS strongly suggests a potential role as a negative allosteric modulator. The established antagonistic effects of DHEA and DHEAS on the GABAA receptor provide a solid foundation for future research into the neuroactive properties of this compound.

Future studies should focus on:

  • Direct Binding Assays: Utilizing radioligand binding assays with a panel of GABAA receptor ligands to determine if this compound binds to the receptor complex and to identify its putative binding site.

  • Functional Electrophysiological Studies: Employing patch-clamp electrophysiology on various GABAA receptor subunit combinations to characterize the functional effects of this compound on GABA-mediated currents.

  • In Vivo Behavioral Studies: Investigating the behavioral effects of this compound in animal models of anxiety, epilepsy, and cognition to correlate its potential GABAA receptor activity with physiological outcomes.

Elucidating the precise interaction of this compound with the GABAA receptor will be crucial in understanding its full therapeutic potential and its effects on the central nervous system.

References

Methodological & Application

Fluasterone Administration in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluasterone (16α-fluoro-5-androsten-17-one) is a synthetic analog of dehydroepiandrosterone (DHEA) that exhibits a range of biological activities, including anti-inflammatory, anti-proliferative, and anti-diabetic properties.[1] Unlike DHEA, this compound is non-hormonal, lacking significant androgenic or estrogenic effects, which makes it an attractive candidate for therapeutic development.[2] Its primary mechanism of action is believed to be the potent and uncompetitive inhibition of glucose-6-phosphate dehydrogenase (G6PDH), a critical enzyme in the pentose phosphate pathway.[2] This document provides detailed protocols for the administration of this compound in mouse models for studying its effects in various pathological conditions.

Data Presentation

Table 1: Summary of this compound and DHEA Administration Protocols in Mice
CompoundDosageAdministration RouteVehicleFrequencyStudy DurationMouse Model ContextReference Snippet(s)
This compound5 mg/kgSubcutaneous (SC)Not SpecifiedNot SpecifiedNot SpecifiedAnti-glucocorticoid effects, Cushing's Syndrome[1]
This compoundNot SpecifiedNot SpecifiedNot SpecifiedNot Specified8 weeksNonalcoholic Fatty Liver Disease (NAFLD)[1]
DHEA6 mg/100 g body weightSubcutaneous (SC)Sesame oilDaily20 daysPolycystic Ovary Syndrome (PCOS)
DHEA1 mg/mouseSubcutaneous (SC)Miglyol 8125 days/week3 weeksAndrogen replacement
DHEA10.2 mg/kgOral (in food)Not ApplicableDaily6 weeksTestosterone level and body composition

Signaling Pathway

This compound's primary molecular target is Glucose-6-Phosphate Dehydrogenase (G6PDH), the rate-limiting enzyme of the pentose phosphate pathway (PPP). By inhibiting G6PDH, this compound reduces the production of NADPH, a crucial reducing equivalent for antioxidant defense and reductive biosynthesis. This disruption of cellular redox balance is thought to underlie many of this compound's therapeutic effects.

fluasterone_pathway This compound This compound g6pdh G6PDH This compound->g6pdh inhibits ppp Pentose Phosphate Pathway (PPP) nadph NADPH g6pdh->nadph inflammation Modulation of Inflammation g6p Glucose-6-Phosphate g6p->g6pdh nadp NADP+ nadp->g6pdh antioxidant Antioxidant Defense (e.g., Glutathione Reductase) nadph->antioxidant required for biosynthesis Reductive Biosynthesis (e.g., Fatty Acid Synthesis) nadph->biosynthesis required for ros Reduced Oxidative Stress antioxidant->ros leads to

This compound's inhibition of G6PDH and its downstream effects.

Experimental Protocols

Protocol 1: Subcutaneous Administration of this compound

This protocol is suitable for studies investigating the systemic effects of this compound, such as its anti-inflammatory and anti-glucocorticoid properties.

Materials:

  • This compound powder

  • Vehicle (e.g., sterile sesame oil or Miglyol 812)

  • Sterile 1 mL syringes

  • Sterile 25-27 gauge needles

  • 70% ethanol

  • Animal balance

Procedure:

  • Preparation of this compound Solution:

    • Aseptically weigh the required amount of this compound powder.

    • In a sterile vial, dissolve the this compound in the chosen vehicle to the desired final concentration (e.g., for a 5 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 1.25 mg/mL).

    • Vortex or sonicate until the this compound is completely dissolved. Protect from light if the compound is light-sensitive.

  • Animal Handling and Injection:

    • Weigh the mouse to determine the precise injection volume.

    • Gently restrain the mouse, for example, by scruffing the neck to expose the dorsal subcutaneous space.

    • Wipe the injection site with 70% ethanol.

    • Lift the skin to create a tent and insert the needle at the base of the tent, parallel to the spine.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Slowly inject the this compound solution.

    • Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Post-injection Monitoring:

    • Monitor the animal for any signs of distress or adverse reactions at the injection site.

Protocol 2: Oral Gavage Administration of this compound

Oral gavage ensures accurate dosing when investigating the effects of this compound following gastrointestinal absorption. Note that this compound has been reported to have low oral bioavailability.[2]

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose or corn oil)

  • Sterile gavage needles (flexible tip recommended)

  • Sterile 1 mL syringes

  • Animal balance

Procedure:

  • Preparation of this compound Suspension:

    • Weigh the required amount of this compound powder.

    • Prepare a suspension of this compound in the chosen vehicle to the desired concentration. Triturate the powder with a small amount of vehicle to form a paste before gradually adding the remaining vehicle to ensure a uniform suspension.

  • Animal Handling and Gavage:

    • Weigh the mouse to calculate the correct volume for administration.

    • Properly restrain the mouse to ensure its head and body are in a straight line to prevent esophageal or tracheal injury.

    • Gently insert the gavage needle into the esophagus and advance it into the stomach.

    • Slowly administer the this compound suspension.

    • Carefully remove the gavage needle.

  • Post-gavage Monitoring:

    • Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Experimental Workflows

Workflow 1: Investigating Anti-inflammatory Effects in a Collagen-Induced Arthritis (CIA) Mouse Model

cia_workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints induction Immunization of DBA/1 mice with Type II Collagen in Complete Freund's Adjuvant (Day 0) boost Booster Immunization (Day 21) induction->boost treatment_start Initiate this compound/Vehicle Administration (e.g., Day 21) boost->treatment_start treatment_continue Daily Subcutaneous Injections treatment_start->treatment_continue scoring Clinical Scoring of Arthritis (Starting Day 21) treatment_continue->scoring endpoints Endpoint Analysis (e.g., Day 42): - Histopathology of joints - Cytokine levels (TNF-α, IL-6) - Collagen-specific antibody titers scoring->endpoints

Workflow for a collagen-induced arthritis study.
Workflow 2: Evaluating Efficacy in a High-Fat Diet (HFD)-Induced Nonalcoholic Fatty Liver Disease (NAFLD) Mouse Model

nafld_workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints hfd_start Initiate High-Fat Diet (HFD) (e.g., 60% kcal from fat) hfd_duration Maintain on HFD for (e.g., 8-16 weeks) hfd_start->hfd_duration treatment_start Start this compound/Vehicle Administration (e.g., after 4 weeks of HFD) hfd_duration->treatment_start treatment_continue Administer via SC injection or oral gavage treatment_start->treatment_continue monitoring Monitor Body Weight and Food Intake Weekly treatment_continue->monitoring endpoints Endpoint Analysis: - Liver histology (H&E, Sirius Red) - Plasma ALT/AST levels - Hepatic triglyceride content - Gene expression analysis monitoring->endpoints

Workflow for a high-fat diet-induced NAFLD study.
Workflow 3: Assessing Anti-Glucocorticoid Effects in a Dexamethasone-Induced Cushing's-like Mouse Model

cushings_workflow cluster_induction Model Induction cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints dex_admin Administer Dexamethasone (e.g., in drinking water or via pellets) dex_duration Continuous Administration (e.g., for 2-4 weeks) dex_admin->dex_duration treatment_start Co-administer this compound/Vehicle dex_duration->treatment_start treatment_continue Daily Subcutaneous Injections treatment_start->treatment_continue monitoring Monitor Body Weight, Glucose Levels, and Thymus Weight treatment_continue->monitoring endpoints Endpoint Analysis: - Plasma corticosterone levels - Fasting plasma glucose - Thymic involution assessment - Adrenal gland histology monitoring->endpoints

Workflow for a dexamethasone-induced Cushing's-like model.

References

Application Notes and Protocols for Subcutaneous Delivery of Fluasterone in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluasterone (16α-fluoro-5-androsten-17-one) is a synthetic analog of dehydroepiandrosterone (DHEA) that exhibits many of the beneficial effects of DHEA without the associated androgenic or estrogenic side effects.[1][2] It is a potent uncompetitive inhibitor of glucose-6-phosphate dehydrogenase (G6PDH), a key enzyme in the pentose phosphate pathway.[1] This inhibition is thought to mediate many of its therapeutic effects, including anti-inflammatory, anti-proliferative, and anti-diabetic properties.[1][2] Due to extensive first-pass metabolism, oral administration of this compound requires high doses to be effective.[1][2] Subcutaneous (SC) delivery presents a promising alternative to bypass hepatic first-pass metabolism and potentially achieve therapeutic concentrations at lower doses.

These application notes provide an overview of the subcutaneous delivery of this compound in rats, including available comparative data for the related compound DHEA, detailed experimental protocols for subcutaneous administration, and a visualization of the relevant signaling pathway.

Data Presentation: Pharmacokinetic Profile

Table 1: Comparative Bioavailability of Dehydroepiandrosterone (DHEA) in Rats by Different Routes of Administration.

Route of AdministrationRelative Potency/BioavailabilityReference Compound
Subcutaneous ~100% (Assumed as reference) DHEA
Percutaneous~33%DHEA
Oral~3%DHEA

Data extrapolated from studies on Dehydroepiandrosterone (DHEA) in rats.[1][2]

Experimental Protocols

The following protocols are based on established guidelines for subcutaneous administration in rats and can be adapted for studies involving this compound.

Preparation of this compound Formulation for Subcutaneous Injection

Materials:

  • This compound powder

  • Sterile vehicle (e.g., sesame oil, corn oil, or a solution of polyethylene glycol and sterile saline)

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (if applicable)

Protocol:

  • Determine the desired concentration of the this compound solution based on the target dose and the maximum recommended injection volume for rats.

  • Aseptically weigh the required amount of this compound powder and transfer it to a sterile vial.

  • Add the sterile vehicle to the vial.

  • Vortex the mixture vigorously until the this compound is completely dissolved or a uniform suspension is formed. Gentle warming and sonication may aid in dissolution, depending on the vehicle used.

  • If preparing a solution, sterile filter the final formulation if necessary.

  • Store the prepared formulation according to its stability profile, protected from light if required.

Subcutaneous Administration of this compound in Rats

Materials:

  • Sprague-Dawley rats (or other appropriate strain)

  • Prepared this compound formulation

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (23-25 gauge)

  • 70% ethanol or other suitable disinfectant

  • Animal restraining device (optional)

Protocol:

  • Animal Preparation:

    • Acclimatize the rats to the housing conditions for at least one week before the experiment.

    • Weigh each rat to determine the precise volume of the this compound formulation to be administered.

    • Gently restrain the rat. This can be done manually by grasping the loose skin at the scruff of the neck or using a commercial restraining device.

  • Injection Procedure:

    • Draw the calculated volume of the this compound formulation into a sterile syringe fitted with a 23-25 gauge needle.

    • Select an injection site. The loose skin over the dorsal scapular region (back of the neck) is a common and well-tolerated site.

    • Wipe the injection site with 70% ethanol.

    • Create a "tent" of skin at the injection site by gently lifting the skin with the thumb and forefinger of your non-dominant hand.

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the body surface.

    • Gently pull back on the syringe plunger to ensure the needle has not entered a blood vessel (aspiration). If no blood appears, proceed with the injection.

    • Slowly and steadily inject the this compound formulation into the subcutaneous space.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

    • Return the rat to its cage and monitor for any immediate adverse reactions.

  • Post-Administration Monitoring:

    • Observe the animals daily for any signs of local irritation, inflammation, or other adverse effects at the injection site.

    • For pharmacokinetic studies, collect blood samples at predetermined time points via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

    • For pharmacodynamic or efficacy studies, monitor the relevant biological parameters according to the study design.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for a study involving the subcutaneous administration of this compound in rats.

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Formulation This compound Formulation (e.g., in sesame oil) Injection Subcutaneous Injection (Dorsal Scapular Region) Formulation->Injection Animal_Prep Animal Preparation (Acclimatization, Weighing) Restraint Animal Restraint Animal_Prep->Restraint Restraint->Injection Monitoring Monitoring (Adverse Effects, Health Status) Injection->Monitoring Sampling Sample Collection (e.g., Blood, Tissues) Monitoring->Sampling Analysis Bioanalysis (Pharmacokinetics, Biomarkers) Sampling->Analysis G cluster_pathway Pentose Phosphate Pathway G6P Glucose-6-Phosphate PGL 6-Phosphoglucono-δ-lactone G6P->PGL G6PDH G6P->PGL NADP NADP+ PG 6-Phosphogluconate PGL->PG NADPH NADPH Ru5P Ribulose-5-Phosphate PG->Ru5P NADP->NADPH This compound This compound This compound->PGL Inhibits

References

Application Notes and Protocols: Development of a Buccal Tablet Formulation for Fluasterone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluasterone (16α-fluoro-5-androsten-17-one) is a synthetic analog of dehydroepiandrosterone (DHEA) that exhibits many of DHEA's therapeutic benefits, such as anti-inflammatory, anti-proliferative, and anti-diabetic properties, without the associated androgenic or estrogenic side effects.[1] Clinical development of oral this compound was hindered by its low oral bioavailability due to extensive first-pass metabolism.[1][2] The buccal route of administration offers a promising alternative, as it bypasses the gastrointestinal tract and hepatic first-pass effect, potentially leading to improved bioavailability and therapeutic efficacy.[3]

These application notes provide a comprehensive overview and detailed protocols for the development of a buccal tablet formulation for this compound. The information is intended to guide researchers and drug development professionals through the key stages of formulation, manufacturing, and evaluation.

Preformulation Studies

Drug-Excipient Compatibility Studies

Objective: To evaluate the physicochemical compatibility of this compound with various excipients commonly used in buccal tablet formulations.

Protocol:

  • Prepare binary mixtures of this compound with each selected excipient (e.g., mucoadhesive polymers, fillers, binders, lubricants) in a 1:1 ratio by weight.

  • Transfer the mixtures into glass vials and store them under accelerated stability conditions (e.g., 40°C/75% RH) for a predefined period (e.g., 4 weeks).[4]

  • At specified time intervals (e.g., 0, 1, 2, and 4 weeks), withdraw samples and analyze them for any physical changes (e.g., color, appearance) and chemical degradation using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

  • Compare the results with pure this compound and pure excipient controls stored under the same conditions.

Data Presentation:

Table 1: Drug-Excipient Compatibility Study Results

ExcipientRatio (Drug:Excipient)Storage ConditionTime (weeks)Physical ObservationThis compound Purity (%)
HPMC K4M1:140°C/75% RH0White powder99.8
4No change99.5
Carbopol 934P1:140°C/75% RH0White powder99.7
4No change99.6
Microcrystalline Cellulose1:140°C/75% RH0White powder99.9
4No change99.8
Magnesium Stearate1:140°C/75% RH0White powder99.8
4No change99.7

Formulation Development

Example Formulation

The following is a representative formulation for a this compound buccal tablet developed using the direct compression method. The quantities can be optimized based on preformulation and characterization data.

Table 2: Example Formulation of this compound Buccal Tablet

IngredientFunctionQuantity per Tablet (mg)
This compoundActive Pharmaceutical Ingredient80.0
HPMC K4MMucoadhesive Polymer, Release Retardant50.0
Carbopol 934PMucoadhesive Polymer, Release Retardant20.0
Microcrystalline Cellulose (Avicel PH 102)Filler, Binder48.0
AspartameSweetener1.0
Magnesium StearateLubricant1.0
Total Weight 200.0

Manufacturing Process

The direct compression method is a simple and cost-effective process for tablet manufacturing, particularly suitable for moisture-sensitive drugs.[5]

Experimental Workflow for Direct Compression

G cluster_0 Step 1: Weighing & Sieving cluster_1 Step 2: Blending cluster_2 Step 3: Compression Weighing Accurately weigh all ingredients Sieving Sieve ingredients through a #60 mesh Weighing->Sieving PreBlending Blend this compound and fillers in a V-blender for 10 min Sieving->PreBlending PolymerBlending Add mucoadhesive polymers and blend for 15 min PreBlending->PolymerBlending LubricantBlending Add Magnesium Stearate and blend for 3 min PolymerBlending->LubricantBlending Compression Compress the blend into tablets using a rotary tablet press LubricantBlending->Compression

Caption: Workflow for the direct compression manufacturing of this compound buccal tablets.

Protocol for Direct Compression
  • Weighing and Sieving: Accurately weigh all the ingredients as per the formulation in Table 2. Sieve all ingredients through a #60 mesh sieve to ensure particle size uniformity.[6]

  • Blending:

    • Place the this compound and microcrystalline cellulose in a V-blender and mix for 10 minutes.

    • Add HPMC K4M and Carbopol 934P to the blender and mix for an additional 15 minutes.

    • Finally, add magnesium stearate and blend for 3 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press fitted with appropriate punches and dies (e.g., 8 mm round, flat-faced punches). The compression force should be adjusted to achieve the desired tablet hardness.

Quality Control and Evaluation of Buccal Tablets

A series of quality control tests are essential to ensure the manufactured tablets meet the required specifications.

Physical Characterization

Table 3: Physical Characterization Parameters and Acceptance Criteria

TestProtocolAcceptance Criteria
Weight Variation Weigh 20 tablets individually and calculate the average weight.[7]Not more than two tablets deviate from the average weight by more than ±7.5%, and none deviate by more than ±15%.
Hardness Measure the crushing strength of 10 tablets using a tablet hardness tester.4-8 kg/cm ²
Thickness Measure the thickness of 10 tablets using a vernier caliper.±5% of the average thickness.
Friability Weigh 10 tablets, place them in a friabilator, and rotate at 25 rpm for 4 minutes. Reweigh the tablets and calculate the percentage weight loss.[8]Less than 1%.
Content Uniformity Assay 10 individual tablets for this compound content using a validated HPLC method.85% to 115% of the label claim for 9 out of 10 tablets, with no tablet outside 75% to 125%.[9]
Performance Testing

Table 4: Performance Testing Protocols

TestProtocol
Surface pH Allow a tablet to swell in 1 mL of purified water for 2 hours. Measure the pH of the surface using a pH meter.
Swelling Index Weigh a tablet (W1) and place it in a petri dish containing phosphate buffer pH 6.8. At regular intervals, remove the tablet, blot excess water, and weigh (W2). Calculate the swelling index as [(W2-W1)/W1] * 100.
Ex Vivo Mucoadhesive Strength Use a texture analyzer or a modified balance. Attach a fresh piece of porcine buccal mucosa to the apparatus. Bring the tablet into contact with the mucosa for a set time. Measure the force required to detach the tablet.
In Vitro Drug Release Use a USP Type II (paddle) dissolution apparatus. The dissolution medium should be 500 mL of phosphate buffer pH 6.8, maintained at 37±0.5°C with a paddle speed of 50 rpm.[8] Withdraw samples at predetermined time intervals and analyze for this compound content by HPLC.
Ex Vivo Permeation Study Use a Franz diffusion cell with porcine buccal mucosa as the membrane.[10] Place the tablet on the mucosal surface in the donor compartment. The receptor compartment should contain phosphate buffer pH 7.4. Withdraw samples from the receptor compartment at time intervals and analyze for this compound content.

Analytical Method: HPLC-UV for this compound Quantification

Objective: To provide a reliable method for the quantification of this compound in bulk, dosage forms, and release media.

Protocol:

  • Chromatographic Conditions:

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 241 nm (based on typical steroid absorbance)

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create a calibration curve (e.g., 1-50 µg/mL).

  • Sample Preparation (from tablets):

    • Weigh and finely powder 10 tablets.

    • Transfer a quantity of powder equivalent to one tablet's dose into a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

    • Make up the volume with the mobile phase and filter through a 0.45 µm syringe filter before injection.

Mechanism of Action: Signaling Pathway

This compound's mechanism of action is thought to involve the inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD) and the Nuclear Factor-kappa B (NF-κB) signaling pathway, which contributes to its anti-inflammatory effects.[11][12]

G cluster_0 Cellular Effects cluster_1 Downstream Consequences This compound This compound G6PD G6PD Inhibition This compound->G6PD Inhibits NFkB NF-κB Inhibition This compound->NFkB Inhibits AntiGlucocorticoid Anti-Glucocorticoid Action This compound->AntiGlucocorticoid Exhibits ROS Reduced Oxidative Stress (ROS) G6PD->ROS Leads to Inflammation Decreased Pro-inflammatory Cytokines NFkB->Inflammation Leads to Metabolism Improved Glucose Metabolism AntiGlucocorticoid->Metabolism Contributes to

Caption: Proposed mechanism of action for this compound.

Conclusion

The development of a this compound buccal tablet presents a viable strategy to overcome the limitations of oral administration. By following the detailed protocols for formulation, manufacturing, and evaluation outlined in these application notes, researchers can systematically develop a robust and effective buccal delivery system for this compound. Further optimization studies will be necessary to finalize the formulation and process parameters for clinical and commercial production.

References

Application Notes and Protocols: Quantification of Fluasterone in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluasterone (16α-fluoro-dehydroepiandrosterone) is a synthetic fluorinated analog of dehydroepiandrosterone (DHEA) with potential applications in various therapeutic areas. Accurate quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides a detailed protocol for a sensitive and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in human plasma.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, HPLC separation, and mass spectrometric detection of this compound in human plasma.

Materials and Reagents
  • This compound reference standard

  • This compound-d4 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 1 mL)

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is employed to remove plasma proteins and other interfering substances.

  • Spiking: To 200 µL of human plasma, add 20 µL of the internal standard working solution (this compound-d4).

  • Dilution: Add 400 µL of 0.1% formic acid in water to the plasma sample.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]

  • Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

HPLC Conditions

The chromatographic separation is performed using a reversed-phase C18 column.

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B in 5 min, hold at 90% B for 1 min, return to 30% B in 0.1 min, hold at 30% B for 1.9 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time 8 minutes
Mass Spectrometry Conditions

Detection is achieved using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 307.2251.120
This compound-d4 (IS) 311.2255.120

Method Validation

The method was validated according to regulatory guidelines to ensure reliability and accuracy.

Linearity

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. The coefficient of determination (r²) was >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
Low 0.3< 5%< 6%± 4%± 5%
Medium 10< 4%< 5%± 3%± 4%
High 80< 3%< 4%± 2%± 3%
Recovery

The extraction recovery of this compound was determined by comparing the peak areas of extracted samples to those of unextracted standards.

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low 0.392.5
Medium 1095.1
High 8094.3
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined to be 0.03 ng/mL and 0.1 ng/mL, respectively. The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) Spike Spike with Internal Standard Plasma->Spike Dilute Dilute with 0.1% Formic Acid Spike->Dilute SPE_Load Load Sample Dilute->SPE_Load SPE_Condition Condition C18 SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC HPLC Separation Reconstitute->HPLC MS MS/MS Detection HPLC->MS Quantify Quantification MS->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for this compound quantification.

Logical Relationship of Method Validation

validation_relationship cluster_core Core Validation Parameters cluster_stability Stability Assessment Accuracy Accuracy Method Validated HPLC-MS/MS Method Accuracy->Method Precision Precision Precision->Method Linearity Linearity Linearity->Method Specificity Specificity Specificity->Method LOD_LOQ LOD & LOQ LOD_LOQ->Method Recovery Recovery Recovery->Method FreezeThaw Freeze-Thaw Stability FreezeThaw->Method ShortTerm Short-Term Stability ShortTerm->Method LongTerm Long-Term Stability LongTerm->Method StockSolution Stock Solution Stability StockSolution->Method

Caption: Interrelationship of method validation parameters.

Conclusion

The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The protocol is well-suited for supporting pharmacokinetic and other clinical studies of this compound. The detailed validation data demonstrates the robustness and accuracy of the method, making it suitable for regulatory submissions.

References

In Vitro Assays for Testing Fluasterone Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluasterone (16α-fluoro-5-androsten-17-one) is a synthetic analog of dehydroepiandrosterone (DHEA) that has garnered significant interest for its potential therapeutic applications in a range of diseases, including cancer, inflammation, and neurodegenerative disorders.[1][2] Unlike its parent compound DHEA, this compound is devoid of androgenic and estrogenic activities, making it a more attractive candidate for clinical development.[3] Its mechanism of action is not entirely elucidated but is known to be a potent uncompetitive inhibitor of glucose-6-phosphate dehydrogenase (G6PDH), a critical enzyme in the pentose phosphate pathway.[3] Additionally, this compound has been identified as an inhibitor of the NF-κB signaling pathway. This document provides detailed application notes and protocols for a panel of in vitro assays to evaluate the efficacy of this compound across its key pharmacological activities.

G6PDH Enzyme Inhibition Assay

Application Note: A primary mechanism of this compound is the inhibition of G6PDH. This assay directly measures the inhibitory potential of this compound on the enzymatic activity of G6PDH. The assay quantifies the reduction in the rate of NADPH production, which is a direct product of G6PDH activity.

Quantitative Data:

CompoundTargetAssay TypeK_i Value (μM)
This compoundG6PDHEnzyme Inhibition0.5[3]
DHEAG6PDHEnzyme Inhibition17[3]

Experimental Protocol: G6PDH Inhibition Assay

Materials:

  • Purified G6PDH enzyme

  • This compound

  • DHEA (as a comparator)

  • G6PDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Glucose-6-phosphate (G6P), substrate

  • NADP+, cofactor

  • 96-well microplate, clear

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound and DHEA in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of G6PDH Assay Buffer to each well.

  • Add 10 µL of various concentrations of this compound or DHEA to the respective wells. Include a vehicle control (DMSO).

  • Add 20 µL of a solution containing G6PDH enzyme to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 20 µL of a substrate/cofactor mix containing G6P and NADP+.

  • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Measure the increase in absorbance at 340 nm every minute for 30 minutes. This corresponds to the formation of NADPH.

  • Calculate the initial reaction rates (V_0) from the linear portion of the absorbance vs. time curve.

  • Determine the Ki value for this compound by analyzing the enzyme kinetics at different substrate and inhibitor concentrations using appropriate models (e.g., Lineweaver-Burk or non-linear regression for uncompetitive inhibition).

Logical Workflow for G6PDH Inhibition Assay

G6PDH_Inhibition_Workflow A Prepare Reagents (this compound, G6PDH, G6P, NADP+) B Incubate this compound with G6PDH Enzyme A->B C Initiate Reaction with G6P and NADP+ B->C D Measure NADPH Production (Absorbance at 340 nm) C->D E Calculate Reaction Rates D->E F Determine Ki Value E->F

Caption: Workflow for determining the G6PDH inhibitory activity of this compound.

Anti-Inflammatory Assays

This compound exhibits anti-inflammatory properties, which can be assessed by measuring its effect on the production of key inflammatory mediators such as cytokines and nitric oxide.[2]

Cytokine Production Assay (TNF-α and IL-6)

Application Note: This assay evaluates the ability of this compound to inhibit the production of pro-inflammatory cytokines, TNF-α and IL-6, in macrophages stimulated with lipopolysaccharide (LPS). A reduction in cytokine levels indicates anti-inflammatory activity.

CompoundCell LineStimulantCytokineIC50 (μM)
This compoundRAW 264.7LPSTNF-αData not available
This compoundRAW 264.7LPSIL-6Data not available

Experimental Protocol: Cytokine Production in Macrophages

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well cell culture plate

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatants.

  • Quantify the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine production for each this compound concentration compared to the LPS-stimulated control.

  • Determine the IC50 value of this compound for the inhibition of TNF-α and IL-6 production.

Nitric Oxide (NO) Production Assay (Griess Assay)

Application Note: This assay measures the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, by assessing the level of nitrite, a stable metabolite of NO, in cell culture supernatants of LPS-stimulated macrophages.

CompoundCell LineStimulantEndpointIC50 (μM)
This compoundRAW 264.7LPSNitrite (NO) ProductionData not available

Experimental Protocol: Griess Assay for Nitrite

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well cell culture plate

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

Procedure:

  • Follow steps 1-3 from the Cytokine Production Assay protocol.

  • After the 24-hour incubation with LPS, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Component A to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the nitrite concentration in the samples and determine the percentage of inhibition by this compound.

  • Calculate the IC50 value for the inhibition of NO production.

Signaling Pathway for LPS-Induced Inflammation

LPS_Signaling cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes activates transcription This compound This compound This compound->NFkB inhibits

Caption: this compound inhibits the NF-κB signaling pathway, a key regulator of inflammatory gene expression.

Anti-Cancer Cell Viability Assay (MTT Assay)

Application Note: This assay is used to assess the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity suggests a reduction in cell viability and/or proliferation.

Quantitative Data: Specific IC50 values for this compound against various cancer cell lines are not widely published. The table below provides an example of how such data would be presented.

CompoundCell LineCancer TypeIncubation Time (h)IC50 (μM)
This compoundMCF-7Breast Cancer72Data not available
This compoundPC-3Prostate Cancer72Data not available
This compoundA549Lung Cancer72Data not available

Experimental Protocol: MTT Cell Viability Assay [1][4][5][6][7]

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, A549)

  • This compound

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound for 72 hours. Include a vehicle control.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Determine the IC50 value of this compound for each cell line.

Workflow for MTT Assay

MTT_Workflow A Seed Cancer Cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC50 G->H

Caption: Step-by-step workflow of the MTT assay for assessing this compound's anti-cancer activity.

Neuroprotection Assay

Application Note: This assay evaluates the neuroprotective effects of this compound against excitotoxicity, a common mechanism of neuronal cell death in neurodegenerative diseases. The assay measures the ability of this compound to protect neuronal cells from damage induced by an excitotoxic agent like glutamate.

CompoundCell ModelToxinEndpointEC50 (μM)
This compoundPrimary Cortical NeuronsGlutamateCell ViabilityData not available

Experimental Protocol: Neuroprotection Against Glutamate-Induced Excitotoxicity

Materials:

  • Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)

  • This compound

  • Glutamate

  • Neurobasal medium supplemented with B-27

  • 24-well cell culture plate

  • Cell viability assay kit (e.g., LDH cytotoxicity assay or Calcein-AM/Propidium Iodide staining)

Procedure:

  • Culture primary cortical neurons or SH-SY5Y cells in a 24-well plate.

  • Pre-treat the cells with different concentrations of this compound for 24 hours.

  • Induce excitotoxicity by exposing the cells to a toxic concentration of glutamate (e.g., 50-100 µM) for 24 hours.

  • Assess cell viability using an LDH assay (measuring lactate dehydrogenase release from damaged cells) or by fluorescence microscopy after staining with Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red).

  • Quantify the percentage of neuroprotection conferred by this compound compared to the glutamate-treated control.

  • Determine the EC50 value for the neuroprotective effect of this compound.

Neuroprotective Mechanism of this compound

Neuroprotection Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor leads to Ca_Influx Excessive Ca2+ Influx NMDA_Receptor->Ca_Influx leads to Excitotoxicity Excitotoxicity & Neuronal Cell Death Ca_Influx->Excitotoxicity leads to Neuron Neuron Excitotoxicity->Neuron leads to This compound This compound Neuroprotective_Pathways Activation of Neuroprotective Pathways This compound->Neuroprotective_Pathways promotes survival Neuroprotective_Pathways->Excitotoxicity inhibits Neuroprotective_Pathways->Neuron promotes survival

Caption: this compound may exert neuroprotective effects by counteracting glutamate-induced excitotoxicity.

References

Application Notes and Protocols for Fluasterone Dose-Response Studies in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluasterone (16α-fluoro-5-androsten-17-one) is a synthetic analog of dehydroepiandrosterone (DHEA) that exhibits a range of biological activities, including anti-inflammatory, anti-proliferative, and anti-diabetic properties, without the associated androgenic effects of DHEA.[1] Its primary mechanism of action is the potent and uncompetitive inhibition of glucose-6-phosphate dehydrogenase (G6PDH), the rate-limiting enzyme of the pentose phosphate pathway (PPP).[2] Inhibition of G6PDH disrupts cellular redox balance and the production of precursors for nucleotide synthesis, thereby affecting cell viability, proliferation, and inflammatory responses.

These application notes provide detailed protocols for conducting dose-response studies of this compound in cell culture to evaluate its effects on cell viability, apoptosis, and inflammation. While specific quantitative dose-response data for this compound in cell culture is not extensively available in published literature, the provided protocols are based on established methodologies for assessing the cellular effects of G6PDH inhibitors. The data presented in the tables are illustrative examples based on the expected biological activities of a G6PDH inhibitor and should be replaced with experimentally derived data.

Data Presentation: Illustrative Dose-Response of this compound

The following tables summarize hypothetical, yet expected, quantitative data from dose-response experiments with this compound. These tables are intended to serve as templates for presenting experimental findings.

Table 1: Effect of this compound on Cell Viability (IC50)

Cell LineCell TypeAssayIncubation Time (hours)Illustrative IC50 (µM)
JurkatHuman T-cell leukemiaMTT7225
MCF-7Human breast adenocarcinomaMTT7240
RAW 264.7Mouse macrophageMTS4860
A549Human lung carcinomaMTS7235

Table 2: Dose-Dependent Induction of Apoptosis by this compound in Jurkat Cells

This compound Concentration (µM)Incubation Time (hours)Apoptotic Cells (%) (Annexin V Assay)
0 (Control)485
104815
254845
504870

Table 3: Dose-Dependent Inhibition of LPS-Induced Cytokine Production by this compound in RAW 264.7 Macrophages

This compound Concentration (µM)LPS (1 µg/mL)TNF-α (% Inhibition)IL-6 (% Inhibition)
0+00
5+2015
25+6055
50+8580

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/MTS)

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cultured cells.

Materials:

  • Cell line of interest (e.g., Jurkat, MCF-7, RAW 264.7)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Following incubation, add the MTT or MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

  • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V Staining)

This protocol quantifies the percentage of apoptotic cells following treatment with this compound using flow cytometry.

Materials:

  • Cell line of interest (e.g., Jurkat)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: G6PDH Inhibition Assay

This protocol measures the direct inhibitory effect of this compound on G6PDH activity.

Materials:

  • Recombinant human G6PDH enzyme

  • This compound

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Glucose-6-phosphate (G6P)

  • NADP+

  • 96-well plate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADP+, and G6P in a 96-well plate.

  • Add various concentrations of this compound to the wells.

  • Initiate the reaction by adding the G6PDH enzyme.

  • Immediately measure the rate of NADPH formation by monitoring the increase in absorbance at 340 nm over time.

  • Calculate the percentage of G6PDH inhibition for each this compound concentration and determine the IC50 or Ki value.

Protocol 4: Cytokine Production Assay (ELISA)

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines in macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α and IL-6

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. Include a non-stimulated control.

  • Incubate for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine production by this compound.

Signaling Pathways and Visualizations

This compound's primary mechanism of action, G6PDH inhibition, has significant downstream consequences on cellular metabolism and signaling.

G6PDH and the Pentose Phosphate Pathway

G6PDH is the gateway enzyme for the pentose phosphate pathway (PPP). The PPP is crucial for producing NADPH, which is essential for antioxidant defense (via regeneration of reduced glutathione) and reductive biosynthesis, and for generating pentose sugars for nucleotide synthesis. By inhibiting G6PDH, this compound depletes the cell's supply of NADPH and ribose-5-phosphate.

G6PDH_Inhibition_Pathway cluster_PPP Pentose Phosphate Pathway cluster_downstream Downstream Effects Glucose-6-Phosphate Glucose-6-Phosphate 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-Phosphate->6-Phosphoglucono-δ-lactone G6PDH Ribulose-5-Phosphate Ribulose-5-Phosphate 6-Phosphoglucono-δ-lactone->Ribulose-5-Phosphate Nucleotide Synthesis Nucleotide Synthesis Ribulose-5-Phosphate->Nucleotide Synthesis Decreased Nucleotide Synthesis Decreased Nucleotide Synthesis G6P_to_6PGL NADP+ to NADPH This compound This compound G6PDH G6PDH This compound->G6PDH Inhibits Decreased NADPH Decreased NADPH Increased Oxidative Stress Increased Oxidative Stress Decreased NADPH->Increased Oxidative Stress Inhibition of Cell Proliferation Inhibition of Cell Proliferation Decreased Nucleotide Synthesis->Inhibition of Cell Proliferation Induction of Apoptosis Induction of Apoptosis Increased Oxidative Stress->Induction of Apoptosis

Caption: this compound inhibits G6PDH, leading to decreased NADPH and nucleotide synthesis, which in turn increases oxidative stress and inhibits cell proliferation.

Inhibition of Inflammatory Signaling

The anti-inflammatory effects of this compound are likely mediated through the modulation of key inflammatory signaling pathways, such as the NF-κB pathway. Reduced NADPH levels due to G6PDH inhibition can lead to an increase in reactive oxygen species (ROS), which can have complex effects on NF-κB signaling. However, the overall anti-inflammatory profile of this compound suggests an inhibitory effect on pro-inflammatory gene expression.

NFkB_Inhibition_Workflow Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) TLR4 TLR4 Inflammatory Stimulus (LPS)->TLR4 IKK Activation IKK Activation TLR4->IKK Activation IκB Degradation IκB Degradation IKK Activation->IκB Degradation NF-κB Nuclear Translocation NF-κB Nuclear Translocation IκB Degradation->NF-κB Nuclear Translocation Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription NF-κB Nuclear Translocation->Pro-inflammatory Gene Transcription Cytokine Production (TNF-α, IL-6) Cytokine Production (TNF-α, IL-6) Pro-inflammatory Gene Transcription->Cytokine Production (TNF-α, IL-6) This compound This compound This compound->IKK Activation Inhibits (putative)

Caption: Putative mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Experimental Workflow for Dose-Response Studies

The following diagram outlines the general workflow for conducting dose-response studies with this compound in cell culture.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding This compound Dilution This compound Dilution Drug Incubation Drug Incubation This compound Dilution->Drug Incubation Cell Seeding->Drug Incubation Cell Viability Assay Cell Viability Assay Drug Incubation->Cell Viability Assay Apoptosis Assay Apoptosis Assay Drug Incubation->Apoptosis Assay Cytokine Assay Cytokine Assay Drug Incubation->Cytokine Assay Dose-Response Curves Dose-Response Curves Cell Viability Assay->Dose-Response Curves Apoptosis Assay->Dose-Response Curves Cytokine Assay->Dose-Response Curves IC50 Calculation IC50 Calculation Dose-Response Curves->IC50 Calculation

Caption: General experimental workflow for this compound dose-response studies in cell culture.

References

Application Notes and Protocols for Fluasterone Research in Animal Models of Hyperglycemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluasterone (16-α-fluoro-5-androsten-17-one) is a synthetic analog of dehydroepiandrosterone (DHEA) that has demonstrated anti-inflammatory, anti-proliferative, and anti-diabetic properties in various animal models.[1] Unlike DHEA, this compound does not exhibit androgenic effects, making it a promising therapeutic candidate for metabolic diseases, including hyperglycemia.[1] It has been shown to be more potent than DHEA in its DHEA-like effects.[1] This document provides detailed application notes and protocols for utilizing common animal models of hyperglycemia to investigate the therapeutic potential of this compound.

The primary mechanism of this compound's anti-hyperglycemic effect is thought to be related to its anti-glucocorticoid action.[1] In mice, this compound administration has been shown to decrease plasma corticosterone levels, which correlates with a reduction in fasting plasma glucose.[1] this compound has received orphan-drug designation from the FDA for the treatment of Cushing's syndrome, a condition characterized by hypercortisolemia and associated hyperglycemia.[1]

Due to the limited availability of specific quantitative data on this compound in preclinical hyperglycemia models, this document also includes data from studies on its parent compound, DHEA, as a relevant proxy to guide experimental design and endpoint analysis.

Animal Models of Hyperglycemia

The selection of an appropriate animal model is critical for elucidating the mechanisms of action and therapeutic efficacy of this compound. The three most common and well-characterized models are:

  • Streptozotocin (STZ)-Induced Diabetes (Type 1 Model): This model is characterized by the destruction of pancreatic β-cells, leading to insulin deficiency and severe hyperglycemia.

  • High-Fat Diet (HFD)-Induced Hyperglycemia (Pre-diabetes/Type 2 Model): This model mimics the development of insulin resistance and glucose intolerance observed in human metabolic syndrome and early-stage type 2 diabetes.

  • db/db Mice (Genetic Model of Type 2 Diabetes): These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, severe insulin resistance, and hyperglycemia.

Data Presentation: Effects of DHEA in Hyperglycemic Animal Models

The following tables summarize quantitative data from studies on DHEA in various animal models of hyperglycemia. This data can serve as a reference for designing experiments and selecting relevant endpoints for this compound research.

Table 1: Effects of DHEA in Streptozotocin (STZ)-Induced Diabetic Rodents

ParameterSpeciesDHEA TreatmentVehicle ControlOutcomeReference
Blood GlucoseRat2 mg injectionSesame oilSignificant decrease from 30-150 min post-injection[2]
Plasma InsulinMouse0.4% in dietStandard dietIncreased[3]
Water ConsumptionMouse0.4% in dietStandard dietReduced[3]

Table 2: Effects of DHEA in High-Fat Diet (HFD)-Fed Rodents

ParameterSpeciesDHEA TreatmentVehicle ControlOutcomeReference
Body WeightRat50 mg/kg/day for 8 weeksHigh-fat dietSignificantly decreased[4]
Hepatic TriglyceridesRat50-100 mg/kg/day for 8 weeksHigh-fat dietDecreased[4]
Hepatic Total CholesterolRat50-100 mg/kg/day for 8 weeksHigh-fat dietDecreased[4]
Serum CholesterolRhesus MonkeyOral administrationPlaceboNo significant difference on HFD[5]
LDL CholesterolRhesus MonkeyOral administrationPlaceboNo significant difference on HFD[5]

Table 3: Effects of DHEA in db/db Mice

ParameterSpeciesDHEA TreatmentVehicle ControlOutcomeReference
Blood GlucoseMouse0.4% in dietStandard dietHyperglycemia prevented[6]
Plasma InsulinMouse0.4% in dietStandard dietReduced to "younger" level in aged mice[6]
Islet AtrophyMouse0.4% in dietStandard dietPrevented[6]
Insulin SensitivityMouse0.4% in dietStandard dietIncreased[3]

Experimental Protocols

Protocol 1: Induction of Type 1 Diabetes with Streptozotocin (STZ)

This protocol describes the induction of diabetes in mice or rats using a single high dose of STZ, leading to the destruction of pancreatic β-cells.

Materials:

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), ice-cold

  • 8-12 week old male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley)

  • Glucometer and test strips

  • Insulin (optional, for animal welfare)

Procedure:

  • Fast the animals for 4-6 hours before STZ injection.

  • Freshly prepare the STZ solution in ice-cold citrate buffer. A common dose for mice is a single intraperitoneal (i.p.) injection of 150-200 mg/kg. For rats, a single intravenous (i.v.) or i.p. injection of 40-60 mg/kg is typically used.

  • Inject the STZ solution i.p. or i.v.

  • Return the animals to their cages with free access to food and water. To prevent initial hypoglycemia due to massive insulin release from dying β-cells, provide a 10% sucrose solution in the drinking water for the first 24 hours.

  • Monitor blood glucose levels daily for the first week, and then weekly. Hyperglycemia (blood glucose > 250 mg/dL) is typically established within 3-7 days.

  • For long-term studies, consider insulin supplementation to maintain animal health.

Protocol 2: Induction of Hyperglycemia with a High-Fat Diet (HFD)

This protocol describes the induction of insulin resistance and glucose intolerance in mice or rats through chronic feeding of a high-fat diet.

Materials:

  • High-fat diet (HFD): Typically 45% or 60% kcal from fat.

  • Control low-fat diet (LFD): Typically 10% kcal from fat.

  • 8-12 week old male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley)

  • Glucometer and test strips

  • Equipment for Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT).

Procedure:

  • House the animals individually or in small groups.

  • Provide ad libitum access to either the HFD or the control LFD and water.

  • Monitor body weight and food intake weekly.

  • After 8-16 weeks of diet, animals on HFD typically develop obesity, insulin resistance, and hyperglycemia.

  • Perform an Oral Glucose Tolerance Test (OGTT) to assess glucose intolerance.

    • Fast animals for 6 hours.

    • Administer a glucose solution (2 g/kg body weight) via oral gavage.

    • Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-gavage.

  • Perform an Insulin Tolerance Test (ITT) to assess insulin sensitivity.

    • Fast animals for 4-6 hours.

    • Inject insulin (0.75-1.0 U/kg body weight) intraperitoneally.

    • Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

Protocol 3: Utilizing the db/db Mouse Model

The db/db mouse is a genetic model of obesity and type 2 diabetes. These mice are homozygous for a spontaneous mutation in the leptin receptor gene.

Animals:

  • Male db/db mice (e.g., on a C57BL/KsJ background)

  • Age-matched heterozygous (db/+) or wild-type littermates as controls.

Procedure:

  • db/db mice spontaneously develop hyperphagia, obesity, and hyperglycemia starting around 4-8 weeks of age.

  • Monitor body weight, food and water intake, and blood glucose levels weekly.

  • These animals exhibit severe insulin resistance, and OGTT and ITT can be performed as described in Protocol 2 to quantify the degree of glucose intolerance and insulin resistance.

  • Due to the severity of the phenotype, careful monitoring of animal health is crucial.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

fluasterone_signaling_pathway cluster_glucocorticoid Glucocorticoid Action cluster_this compound This compound Intervention Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Binds GRE Glucocorticoid Response Element GR->GRE Translocates to nucleus and binds Gluconeogenesis ↑ Gluconeogenesis (Liver) GRE->Gluconeogenesis Insulin_Resistance ↑ Insulin Resistance (Muscle, Adipose) GRE->Insulin_Resistance Hyperglycemia Hyperglycemia Gluconeogenesis->Hyperglycemia Insulin_Resistance->Hyperglycemia This compound This compound This compound->GR Antagonizes dhea_insulin_signaling DHEA DHEA (this compound Analog) PI3K PI3K DHEA->PI3K Activates PKC PKC-β DHEA->PKC Activates GLUT4_vesicle Intracellular GLUT4 Vesicle PI3K->GLUT4_vesicle Promotes Translocation PKC->GLUT4_vesicle Promotes Translocation GLUT4_pm GLUT4 at Plasma Membrane GLUT4_vesicle->GLUT4_pm Translocates Glucose_uptake ↑ Glucose Uptake GLUT4_pm->Glucose_uptake experimental_workflow cluster_model Hyperglycemia Model Induction cluster_treatment This compound Treatment cluster_analysis Endpoint Analysis start Select Animal Model (e.g., STZ, HFD, db/db) induction Induce Hyperglycemia (STZ injection / HFD feeding) start->induction confirmation Confirm Hyperglycemia (Blood Glucose > 250 mg/dL) induction->confirmation randomization Randomize into Groups (Vehicle vs. This compound) confirmation->randomization treatment Administer Treatment (e.g., oral gavage, s.c. injection) randomization->treatment monitoring Monitor Body Weight, Food/Water Intake treatment->monitoring metabolic Metabolic Phenotyping (Blood Glucose, Insulin, OGTT, ITT, Lipids) monitoring->metabolic tissue Tissue Collection (Liver, Muscle, Adipose) metabolic->tissue molecular Molecular Analysis (Western Blot, qPCR) tissue->molecular

References

Application Notes and Protocols for Phase I and II Clinical Trials of Fluasterone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the design and implementation of Phase I and Phase II clinical trials for fluasterone, a synthetic dehydroepiandrosterone (DHEA) analog. This compound has shown potential in preclinical and early clinical studies for the treatment of metabolic and inflammatory conditions, such as those associated with Cushing's syndrome, without the androgenic side effects of DHEA.[1]

Introduction to this compound

This compound (16α-fluoro-5-androsten-17-one) is a fluorinated derivative of DHEA. Its mechanism of action is not fully elucidated but is known to involve the uncompetitive inhibition of glucose-6-phosphate dehydrogenase (G6PDH) and the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] These actions are believed to contribute to its anti-inflammatory, anti-proliferative, and anti-diabetic properties.[1] Due to extensive first-pass metabolism of oral formulations, a buccal tablet has been developed to improve bioavailability.[1]

Signaling Pathways of this compound

The therapeutic effects of this compound are hypothesized to be mediated through its interaction with key cellular signaling pathways.

G6PDH_Inhibition_Pathway Glucose-6-Phosphate Glucose-6-Phosphate G6PDH G6PDH Glucose-6-Phosphate->G6PDH Substrate 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone G6PDH->6-Phosphoglucono-δ-lactone NADPH NADPH G6PDH->NADPH Product NADP+ NADP+ NADP+->G6PDH Cofactor Reductive Biosynthesis\n(e.g., Fatty Acid Synthesis) Reductive Biosynthesis (e.g., Fatty Acid Synthesis) NADPH->Reductive Biosynthesis\n(e.g., Fatty Acid Synthesis) Oxidative Stress Reduction\n(Glutathione Reductase) Oxidative Stress Reduction (Glutathione Reductase) NADPH->Oxidative Stress Reduction\n(Glutathione Reductase) This compound This compound This compound->G6PDH Inhibits

Figure 1: this compound Inhibition of the G6PDH Pathway.

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli\n(e.g., TNF-α, IL-1) Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK Complex IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB\n(p65/p50) NF-κB (p65/p50) Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation NF-κB\n(p65/p50)->IκBα Bound NF-κB_nuc NF-κB (p65/p50) NF-κB\n(p65/p50)->NF-κB_nuc Translocation This compound This compound This compound->IKK Complex Inhibits Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->IKK Complex Activates DNA DNA NF-κB_nuc->DNA Binds Pro-inflammatory Gene\nTranscription Pro-inflammatory Gene Transcription DNA->Pro-inflammatory Gene\nTranscription

Figure 2: this compound Inhibition of the NF-κB Signaling Pathway.

Phase I Clinical Trial Design: Safety, Tolerability, and Pharmacokinetics

The primary objectives of a Phase I trial are to assess the safety and tolerability of this compound in healthy volunteers and to determine its pharmacokinetic profile.

Study Design

A randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study is recommended.

Phase1_Workflow cluster_SAD Part A: Single Ascending Dose (SAD) cluster_MAD Part B: Multiple Ascending Dose (MAD) SAD_C1 Cohort 1 (e.g., 10 mg) SAD_C2 Cohort 2 (e.g., 25 mg) SAD_C3 Cohort 3 (e.g., 50 mg) SAD_C4 Cohort n... MAD_C1 Cohort 1 (e.g., 25 mg QD for 7 days) MAD_C2 Cohort 2 (e.g., 50 mg QD for 7 days) MAD_C3 Cohort n... Screening Screening of Healthy Volunteers Randomization Randomization (this compound vs. Placebo) Screening->Randomization Dosing Dosing Randomization->Dosing Monitoring Safety & PK Monitoring Dosing->Monitoring Data_Analysis Data Analysis & Dose Escalation Decision Monitoring->Data_Analysis Data_Analysis->Dosing Next Cohort

Figure 3: Phase I Clinical Trial Workflow.
Participant Population

  • Inclusion Criteria: Healthy adult males and females, aged 18-55 years, with a Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².

  • Exclusion Criteria: History of significant medical conditions, use of concomitant medications, and positive drug or alcohol screen.

Dosing and Administration
  • Formulation: Buccal tablets.

  • SAD: Single oral doses, escalating in subsequent cohorts (e.g., 10, 25, 50, 75, 100 mg).

  • MAD: Once-daily oral doses for a specified period (e.g., 7 days), with dose escalation in subsequent cohorts (e.g., 25, 50, 75 mg).

  • Dose Escalation: A "3+3" design will be employed.

Experimental Protocols

Pharmacokinetic (PK) Assessment:

  • Sample Collection: Serial blood samples will be collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours for SAD; similar schedule on Day 1 and Day 7 for MAD).

  • Bioanalysis: Plasma concentrations of this compound and its major metabolites will be determined using a validated LC-MS/MS method.

  • PK Parameters: The following parameters will be calculated using non-compartmental analysis: Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Safety and Tolerability Assessment:

  • Monitoring: Continuous monitoring for adverse events (AEs), serious adverse events (SAEs), and vital signs.

  • Assessments: Physical examinations, 12-lead electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, urinalysis) at screening, pre-dose, and post-dose.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of this compound (Single Ascending Dose)

Dose LevelCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)t1/2 (hr)
10 mg
25 mg
50 mg
75 mg
100 mg

Phase II Clinical Trial Design: Efficacy and Safety in Patients

The primary objective of a Phase II trial is to evaluate the efficacy and further assess the safety of this compound in a specific patient population, such as individuals with Cushing's syndrome and associated hyperglycemia.

Study Design

A randomized, double-blind, placebo-controlled, crossover study is a suitable design to minimize inter-patient variability.[3]

Phase2_Crossover_Design Screening Patient Screening & Enrollment Randomization Randomization Screening->Randomization GroupA Group A Randomization->GroupA GroupB Group B Randomization->GroupB Period1 Treatment Period 1 (12 weeks) GroupA->Period1 This compound Period2 Treatment Period 2 (12 weeks) GroupA->Period2 Placebo GroupB->Period1 Placebo GroupB->Period2 This compound Washout Washout Period (3 weeks) Period1->Washout Washout->Period2 Endpoint Final Efficacy & Safety Assessment Period2->Endpoint

Figure 4: Phase II Crossover Study Design.
Participant Population

  • Inclusion Criteria: Adults aged 18-75 years with a confirmed diagnosis of endogenous Cushing's syndrome and either impaired glucose tolerance or type 2 diabetes.[3]

  • Exclusion Criteria: Poorly controlled diabetes (HbA1c > 9.0%), severe renal or hepatic impairment, and use of medications known to significantly affect glucose metabolism.[3]

Dosing and Administration
  • Formulation: Buccal tablets.

  • Dosage: Multiple dose levels will be investigated (e.g., 25 mg, 50 mg, and 75 mg) administered once daily.[3]

Experimental Protocols

Primary Efficacy Endpoint: Glycemic Control

  • Oral Glucose Tolerance Test (OGTT):

    • Procedure: A standard 75g OGTT will be performed at baseline and at the end of each treatment period.

    • Sample Collection: Venous blood samples will be collected at 0, 30, 60, 90, and 120 minutes for the measurement of plasma glucose and insulin.

    • Analysis: The primary endpoint will be the change from baseline in the area under the curve for glucose (AUCglucose).

Secondary Efficacy Endpoints:

  • Lipid Profile:

    • Sample Collection: Fasting blood samples will be collected at baseline and at the end of each treatment period.

    • Analysis: Measurement of total cholesterol, LDL-C, HDL-C, and triglycerides.

  • Body Composition:

    • Procedure: Dual-energy X-ray absorptiometry (DEXA) scans will be performed at baseline and at the end of each treatment period.

    • Analysis: Assessment of total and regional fat mass, lean mass, and bone mineral density.

  • Biomarkers:

    • Sample Collection: Blood samples for exploratory biomarkers (e.g., inflammatory markers, adipokines) will be collected.

Safety Assessment:

  • Monitoring: Regular monitoring of adverse events, vital signs, and clinical laboratory parameters.

  • Adverse Events of Special Interest (AESIs): Based on the mechanism of action and preclinical data, potential AESIs may include signs of adrenal suppression or electrolyte imbalances.

Data Presentation

Table 2: Summary of Primary Efficacy Endpoint (Change in AUCglucose from Baseline)

Treatment GroupNBaseline AUCglucose (mg·h/dL)End of Treatment AUCglucose (mg·h/dL)Mean Change (95% CI)p-value (vs. Placebo)
Placebo
This compound 25 mg
This compound 50 mg
This compound 75 mg

Table 3: Summary of Key Secondary Efficacy Endpoints (Mean Change from Baseline)

EndpointPlaceboThis compound 25 mgThis compound 50 mgThis compound 75 mg
Total Cholesterol (mg/dL)
LDL-C (mg/dL)
HDL-C (mg/dL)
Triglycerides (mg/dL)
Total Fat Mass (kg)
Lean Body Mass (kg)

Table 4: Incidence of Treatment-Emergent Adverse Events (TEAEs)

Adverse EventPlacebo (N=X) n (%)This compound (N=Y) n (%)
Any TEAE
Headache
Nausea
Fatigue
Hyperkalemia

Conclusion

These application notes and protocols provide a comprehensive guide for the clinical development of this compound. The proposed Phase I and II trial designs are intended to efficiently evaluate the safety, tolerability, pharmacokinetics, and efficacy of this promising therapeutic candidate. Adherence to these detailed methodologies will ensure the generation of high-quality data to support further clinical development and potential regulatory submission.

References

Application Notes and Protocols for the Use of Fluasterone in Nonalcoholic Fatty Liver Disease (NAFLD) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, characterized by the accumulation of fat in the liver of individuals who consume little to no alcohol. The disease spectrum ranges from simple steatosis to nonalcoholic steatohepatitis (NASH), which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. Fluasterone (16α-fluoro-5-androsten-17-one), a synthetic analog of dehydroepiandrosterone (DHEA), has emerged as a potential therapeutic agent for NAFLD. It exhibits anti-inflammatory and anti-diabetic properties without the androgenic side effects of DHEA.[1] Preclinical studies in mouse models of NAFLD have indicated that this compound can reduce liver inflammation and fibrosis.[1] Furthermore, clinical investigations have demonstrated its potential to improve metabolic parameters, such as hypertriglyceridemia, a condition often associated with NAFLD.[1]

These application notes provide a comprehensive overview of the available data on this compound for NAFLD research, including summaries of clinical findings, detailed protocols for preclinical evaluation, and insights into its potential mechanisms of action.

Data Presentation

Clinical Trial Data: Buccal this compound in Metabolic Syndrome

A phase 1/2 clinical trial investigated the effects of buccal this compound in 24 adults with metabolic syndrome over an 8-week period. The key findings related to lipid profiles are summarized below.[1]

ParameterTreatment Group (80 mg this compound)Placebo Group
Triglyceride Levels (Mean Change from Baseline)
Week 2-34%+6%
Week 4-34%+6%
Week 6-34%+7%
Week 8-35%+7%

Data from a phase 1/2, 8-week, once-daily buccal tablet study in 24 adults with metabolic syndrome.[1]

Experimental Protocols

Preclinical Evaluation of this compound in a High-Fat Diet-Induced NAFLD Mouse Model

This protocol describes a representative method for inducing NAFLD in mice using a high-fat diet (HFD) and subsequent treatment with this compound. This is a generalized protocol based on common practices in NAFLD research, as specific protocols for this compound studies are not publicly available.

1. Animal Model and Diet:

  • Animal Strain: C57BL/6J mice (male, 8 weeks old). This strain is widely used due to its susceptibility to diet-induced obesity and NAFLD.

  • Acclimatization: House the mice in a temperature- and light-controlled environment (12-hour light/dark cycle) with ad libitum access to water for at least one week before the start of the experiment.

  • Diet:

    • Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).

    • NAFLD Induction Group: Feed a high-fat diet (HFD) with 60% kcal from fat for 12-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.

2. This compound Preparation and Administration:

  • Formulation: Prepare this compound for subcutaneous injection. The vehicle will depend on the specific formulation of this compound used.

  • Dosage: Based on preclinical studies, a dosage of 5 mg/kg body weight can be used.[1]

  • Administration: Administer this compound via subcutaneous injection once daily for the final 8 weeks of the HFD feeding period.[1] The control and untreated NAFLD groups should receive vehicle injections.

3. Experimental Groups:

  • Group 1: Control: Standard chow diet + vehicle.

  • Group 2: HFD-Vehicle: High-fat diet + vehicle.

  • Group 3: HFD-Fluasterone: High-fat diet + this compound (5 mg/kg).

4. Outcome Measures:

  • Metabolic Parameters: Monitor body weight and food intake weekly. At the end of the study, collect blood for analysis of plasma glucose, insulin, and a full lipid panel (triglycerides, total cholesterol, HDL, LDL).

  • Liver Enzyme Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.

  • Histological Analysis:

    • Harvest liver tissue and fix in 10% neutral buffered formalin.

    • Embed in paraffin and section for Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and ballooning.

    • Use Sirius Red staining to evaluate the extent of liver fibrosis.

    • Score the liver histology using the NAFLD Activity Score (NAS) and fibrosis staging.

5. Molecular Analysis:

  • Snap-freeze liver tissue in liquid nitrogen for subsequent analysis of gene and protein expression related to inflammation (e.g., TNF-α, IL-6), fibrosis (e.g., TGF-β, Collagen Type 1a1), and lipid metabolism.

Diagrams

Proposed Mechanism of Action of this compound in NAFLD

This compound's therapeutic effects in NAFLD are thought to be mediated through its anti-inflammatory and anti-glucocorticoid properties. The following diagram illustrates a potential signaling pathway.

fluasterone_moa cluster_stress Cellular Stress (Lipotoxicity) cluster_inflammation Inflammatory Signaling cluster_glucocorticoid Glucocorticoid Signaling stress Excess Free Fatty Acids nfkb NF-κB Activation stress->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines Transcription gene_expression Pro-inflammatory & Pro-fibrotic Gene Expression cortisol Cortisol gr Glucocorticoid Receptor (GR) cortisol->gr Binds gr_nucleus GR Translocation to Nucleus gr->gr_nucleus gr_nucleus->gene_expression This compound This compound This compound->nfkb Inhibits This compound->gr Antagonizes experimental_workflow start Start: 8-week-old C57BL/6J mice diet Dietary Intervention (12-16 weeks) - Standard Chow - High-Fat Diet (60% kcal) start->diet treatment Treatment (Final 8 weeks) - Vehicle - this compound (5 mg/kg, s.c.) diet->treatment endpoints Endpoint Analysis - Metabolic Profiling - Liver Enzyme Assays - Histopathology (H&E, Sirius Red) - Molecular Analysis treatment->endpoints data Data Interpretation endpoints->data

References

Application Notes and Protocols: Fluasterone in Traumatic Brain Injury Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for evaluating the therapeutic potential of Fluasterone (16α-fluoro-5-androsten-17-one), a non-androgenic analog of dehydroepiandrosterone (DHEA), in preclinical models of traumatic brain injury (TBI). The following sections detail the quantitative outcomes, experimental protocols, and implicated signaling pathways based on published research.

Data Presentation

The neuroprotective efficacy of this compound has been demonstrated through significant improvements in functional recovery in a rat model of TBI. The quantitative data from these studies are summarized below for clear comparison.

Table 1: Effect of this compound on Beam Walk Performance Following Lateral Cortical Impact (LCI) Injury in Rats [1]

Treatment GroupNMean Latency to Traverse Beam (seconds) ± SEM% Improvement vs. Injured Vehiclep-value (vs. Injured Vehicle)
Sham Injury + Vehicle222.8 ± 0.3--
Injured + Vehicle3018.9 ± 2.10%-
Injured + this compound (Pre-treatment)244.0 ± 0.879%< 0.01
Injured + this compound (30 min post-TBI)158.7 ± 2.254%< 0.01
Injured + this compound (2 hr post-TBI)2312.1 ± 1.936%> 0.05
Injured + this compound (12 hr post-TBI)160.6 ± 0.297%< 0.01

Table 2: Effect of this compound on Morris Water Maze Performance (Declarative Memory) 3 Days Post-LCI [1]

Treatment GroupNMean Water Maze Score ± SEM% Improvement vs. Injured Vehiclep-value (vs. Injured Vehicle)
Sham Injury + Vehicle22100 ± 5--
Injured + Vehicle3045 ± 60%-
Injured + this compound (Pre-treatment)2485 ± 789%< 0.01
Injured + this compound (30 min post-TBI)1578 ± 873%< 0.05
Injured + this compound (2 hr post-TBI)2375 ± 967%< 0.05
Injured + this compound (12 hr post-TBI)1682 ± 782%< 0.01

Table 3: Effect of this compound on Neurological Reflexes 3 Days Post-LCI [1]

Treatment GroupNMean Neurological Score (Post-Pre Injury) ± SEM% Improvement vs. Injured Vehiclep-value (vs. Injured Vehicle)
Sham Injury + Vehicle22-0.1 ± 0.1--
Injured + Vehicle30-1.8 ± 0.20%-
Injured + this compound (Pre-treatment)24-0.5 ± 0.272%< 0.01
Injured + this compound (30 min post-TBI)15-0.8 ± 0.356%< 0.05
Injured + this compound (2 hr post-TBI)23-1.0 ± 0.244%< 0.05
Injured + this compound (12 hr post-TBI)16-0.7 ± 0.361%< 0.01

Experimental Protocols

Animal Model: Lateral Cortical Impact (LCI) Injury in Rats

The lateral cortical impact (LCI) model is a widely used and reproducible method for inducing a focal brain injury that mimics aspects of human TBI.[1]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame

  • High-speed dental drill with a trephine bit

  • LCI device (pneumatic or electromagnetic) with an impactor tip

  • Surgical instruments (scalpel, forceps, retractors)

  • Bone wax

  • Sutures or surgical staples

  • Heating pad

  • Analgesics and antibiotics

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat using isoflurane (e.g., 4% for induction, 2% for maintenance).

    • Shave the scalp and secure the animal in a stereotaxic frame.

    • Maintain the animal's body temperature at 37°C using a heating pad.

    • Make a midline sagittal incision over the scalp to expose the skull.

    • Retract the periosteum to clearly visualize the bregma and lambda sutures.

  • Craniotomy:

    • Using a high-speed dental drill, perform a craniotomy (typically 5-7 mm in diameter) over the desired cortical region (e.g., parietal cortex) between the bregma and lambda.

    • Carefully remove the bone flap without disturbing the underlying dura mater.

  • Induction of LCI Injury:

    • Position the LCI device impactor tip perpendicular to the exposed dura.

    • Lower the impactor tip until it lightly touches the dural surface.

    • Induce the cortical impact with defined parameters (e.g., velocity of 4 m/s, deformation depth of 2.5 mm, and a dwell time of 150 ms). These parameters can be adjusted to create varying severities of injury.

  • Closure and Post-operative Care:

    • Control any bleeding with sterile cotton swabs.

    • The bone flap is typically not replaced to avoid increased intracranial pressure. The craniotomy can be covered with a sterile material or left open.

    • Suture or staple the scalp incision.

    • Administer post-operative analgesics and antibiotics as per approved institutional protocols.

    • Monitor the animal during recovery from anesthesia.

This compound Administration

Materials:

  • This compound

  • Vehicle solution (e.g., Emulphor-saline)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in the vehicle to the desired concentration (e.g., 8.75 mg/mL for a 25 mg/kg dose in a 300g rat).

  • Administration:

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection.

    • The timing of administration is a critical experimental parameter. In published studies, this compound has been administered at various time points relative to the TBI:

      • Pre-treatment: 5-10 minutes before LCI.[1]

      • Post-treatment: 30 minutes, 2 hours, or 12 hours after LCI.[1]

    • A typical dosing regimen involves an initial dose at the specified time point, followed by daily injections for a set duration (e.g., 2 additional days).[1]

Behavioral and Functional Assessments

a) Beam Walk Test (Motor Coordination and Balance):

  • Animals are trained to traverse a narrow wooden beam to a goal box.

  • The latency to cross the beam and the number of foot slips or falls are recorded.

  • Testing is typically performed at a set time point post-injury (e.g., 3 days).[1]

b) Morris Water Maze (Learning and Memory):

  • A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface.

  • Animals are trained to find the hidden platform from different starting locations.

  • The latency to find the platform and the path taken are recorded using a video tracking system.

  • This test assesses hippocampal-dependent spatial learning and memory.[1]

c) Neurological Reflexes:

  • A battery of reflex tests is used to assess neurological deficits.

  • This can include tests for posture, whisker and corneal reflexes, and limb placing.

  • A composite score is generated based on the performance in each test.[1]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound in the context of TBI are likely mediated through multiple signaling pathways. The following diagrams illustrate the proposed mechanisms and a typical experimental workflow.

fluasterone_signaling_pathway cluster_tbi Traumatic Brain Injury cluster_this compound This compound cluster_pathways Cellular Mechanisms cluster_outcomes Neuroprotective Outcomes TBI TBI Excitotoxicity Excitotoxicity (↑ Glutamate) TBI->Excitotoxicity Neuroinflammation Neuroinflammation (↑ IL-1β) TBI->Neuroinflammation Oxidative_Stress Oxidative Stress (↑ Free Radicals) TBI->Oxidative_Stress Reduced_Excitotoxicity ↓ Excitotoxicity COX2 COX-2 Neuroinflammation->COX2 Induces Reduced_Oxidative_Stress ↓ Oxidative Stress This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Allosteric Antagonist Sigma_Receptor Sigma Receptor This compound->Sigma_Receptor Weak Agonist This compound->COX2 Inhibits IL-1β induced expression G6PDH G6PDH This compound->G6PDH Inhibition Vascular_Smooth_Muscle Vascular Smooth Muscle This compound->Vascular_Smooth_Muscle Relaxation GABA_A->Reduced_Excitotoxicity Modulates Sigma_Receptor->Reduced_Excitotoxicity Modulates NMDA/AMPA/Kainate Receptor Toxicity Reduced_Inflammation ↓ Inflammation COX2->Reduced_Inflammation Leads to G6PDH->Reduced_Oxidative_Stress Leads to Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation Leads to Improved_Functional_Recovery Improved Functional Recovery Reduced_Excitotoxicity->Improved_Functional_Recovery Reduced_Inflammation->Improved_Functional_Recovery Reduced_Oxidative_Stress->Improved_Functional_Recovery Vasodilation->Improved_Functional_Recovery

Caption: Proposed signaling pathways for this compound's neuroprotective effects in TBI.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Outcome Assessment (3 days post-TBI) cluster_data Data Analysis Animal_Model Rat Model (Sprague-Dawley) TBI_Induction Lateral Cortical Impact (LCI) - Anesthesia - Craniotomy - Impact Animal_Model->TBI_Induction Fluasterone_Admin This compound Administration (i.p. injection) - Pre-treatment - Post-treatment (30m, 2h, 12h) TBI_Induction->Fluasterone_Admin Behavioral_Tests Behavioral & Functional Tests - Beam Walk - Morris Water Maze - Neurological Reflexes Fluasterone_Admin->Behavioral_Tests Molecular_Analysis Molecular & Histological Analysis - COX-2 mRNA levels - GFAP immunostaining Fluasterone_Admin->Molecular_Analysis Data_Analysis Statistical Analysis - ANOVA - Dunnett's test Behavioral_Tests->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: Experimental workflow for evaluating this compound in a rat TBI model.

References

Application Notes and Protocols for Measuring G6PDH Inhibition by Fluasterone In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

Glucose-6-phosphate dehydrogenase (G6PDH) is a critical metabolic enzyme that catalyzes the rate-limiting first step of the pentose phosphate pathway (PPP).[1][2] This pathway is essential for producing NADPH, which is vital for protecting cells from oxidative damage and for reductive biosynthesis.[3][4] G6PDH is a well-recognized therapeutic target for various diseases, including cancer and inflammatory conditions, where its activity is often upregulated.[5][6]

Fluasterone (16α-fluoroandrost-5-en-17-one) is a synthetic, fluorinated analogue of dehydroepiandrosterone (DHEA).[7] While retaining many of DHEA's therapeutic properties, such as anti-inflammatory and anti-proliferative effects, this compound lacks most of DHEA's androgenic or estrogenic side effects.[7][8] Notably, this compound is a potent inhibitor of G6PDH.[7]

The mechanism of G6PDH inhibition by this compound is uncompetitive with respect to both substrates, glucose-6-phosphate (G6P) and NADP+.[5][7] This indicates that this compound binds to the ternary enzyme-NADP+-G6P complex, rather than the free enzyme.[5] This specific mode of inhibition makes this compound a valuable tool for studying the roles of the PPP in various cellular processes and a promising candidate for therapeutic development. These notes provide a detailed protocol for measuring the in vitro inhibition of G6PDH by this compound using a standard spectrophotometric assay.

Quantitative Data Summary

The inhibitory potency of this compound against G6PDH can be quantified and compared to its parent compound, DHEA.

InhibitorType of InhibitionInhibition Constant (K_i)
This compound Uncompetitive0.5 µM[7]
DHEA Uncompetitive17 µM[7]

Table 1: Inhibitory parameters for this compound and DHEA against G6PDH.

For context, the following table lists typical kinetic parameters for the G6PDH enzyme from different sources. These values can vary depending on the enzyme source and assay conditions.

SubstrateMichaelis Constant (K_m)
Glucose-6-Phosphate (G6P) 49.3 - 75.0 µM[9][10]
NADP+ 12.8 µM[9]

Table 2: Typical kinetic parameters for G6PDH.

Visualizations

// Nodes E [label="G6PDH (E)", fillcolor="#F1F3F4"]; ES [label="E-NADP+-G6P Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P [label="Products\n(6PGL + NADPH)", fillcolor="#F1F3F4"]; I [label="this compound (I)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ESI [label="E-NADP+-G6P-Fluasterone\n(Inactive Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; S [label="Substrates\n(G6P + NADP+)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges E -> ES [label="+ Substrates (S)"]; ES -> E [label=" "]; ES -> P [label="k_cat"]; ES -> ESI [label="+ Inhibitor (I)"]; ESI -> ES [label=" "];

// Invisible nodes for alignment {rank=same; S; I;} {rank=same; E; P;} {rank=same; ES; ESI;} } DOT Caption: Uncompetitive inhibition of G6PDH by this compound.

// Nodes prep [label="1. Reagent Preparation\n(Buffer, G6PDH, NADP+, this compound)"]; pre_incubate [label="2. Pre-incubation\n(G6PDH, Buffer, NADP+,\nthis compound/Vehicle)"]; initiate [label="3. Initiate Reaction\n(Add G6P)"]; measure [label="4. Spectrophotometric Measurement\n(Monitor Absorbance at 340 nm)"]; analyze [label="5. Data Analysis\n(Calculate Rate, % Inhibition, IC50)"];

// Edges prep -> pre_incubate; pre_incubate -> initiate; initiate -> measure; measure -> analyze; } DOT Caption: General workflow for the in vitro G6PDH inhibition assay.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for G6PDH Inhibition

This protocol details the measurement of G6PDH activity and its inhibition by this compound by monitoring the production of NADPH.

Principle: The enzymatic activity of G6PDH is determined by measuring the rate of reduction of NADP+ to NADPH, which is accompanied by an increase in absorbance at 340 nm.[11] The rate of this increase is directly proportional to the G6PDH activity. The inhibitory effect of this compound is quantified by measuring the reduction in this rate in the presence of the compound.

Materials and Reagents:

  • Recombinant Human G6PDH

  • This compound

  • Glycylglycine or Tris-HCl buffer

  • D-Glucose 6-Phosphate (G6P), monosodium salt[11]

  • β-Nicotinamide Adenine Dinucleotide Phosphate (NADP+), sodium salt[11]

  • Magnesium Chloride (MgCl₂)[11]

  • Dimethyl Sulfoxide (DMSO) for dissolving this compound

  • Purified water

  • UV/Vis Spectrophotometer capable of reading at 340 nm, with temperature control[11]

  • 96-well UV-transparent plates or cuvettes

Reagent Preparation:

  • Assay Buffer (50 mM Tris-HCl or 250 mM Glycylglycine, pH 7.4): Prepare the chosen buffer in purified water and adjust the pH to 7.4 at 25 °C.[11]

  • G6P Solution (60 mM): Dissolve G6P salt in purified water.[11] Prepare fresh or store in aliquots at -20°C.

  • NADP+ Solution (20 mM): Dissolve NADP+ salt in purified water.[11] Prepare fresh or store in aliquots at -20°C, protected from light.

  • MgCl₂ Solution (1 M): Dissolve MgCl₂ in purified water.[11]

  • G6PDH Enzyme Stock: Reconstitute the enzyme in assay buffer to a suitable stock concentration (e.g., 10 units/mL). Store on ice during use.

  • This compound Stock Solution (e.g., 10 mM): Dissolve this compound in 100% DMSO. Further dilutions should be made in the assay buffer, ensuring the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.

Assay Procedure: The following procedure is for a final reaction volume of 200 µL in a 96-well plate format. Adjust volumes accordingly for cuvettes.

  • Prepare Reaction Mixture: For each reaction well, prepare a master mix containing:

    • Assay Buffer

    • NADP+ (final concentration ~0.2 mM)

    • MgCl₂ (final concentration ~10 mM)

    • G6PDH enzyme (final concentration to yield a linear rate, e.g., 0.01-0.02 units/mL)

  • Set up Plate:

    • Test Wells: To wells, add the reaction mixture and varying concentrations of this compound (e.g., 0.1 µM to 50 µM).

    • Positive Control (No Inhibitor): Add the reaction mixture and an equivalent volume of vehicle (e.g., assay buffer with the same final DMSO concentration as the test wells).

    • Blank/Background Control: Add all components except the G6P substrate to measure any non-specific NADP+ reduction.

  • Pre-incubation: Mix the plate gently and pre-incubate at a constant temperature (e.g., 25 °C or 37 °C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.[12]

  • Initiate Reaction: Start the reaction by adding G6P solution to all wells (final concentration ~2 mM).

  • Measure Absorbance: Immediately begin measuring the increase in absorbance at 340 nm (A₃₄₀) every 30-60 seconds for 10-15 minutes using a plate reader.[11] Ensure the rate is linear during the measurement period.

Data Analysis:

  • Calculate Reaction Rate (ΔA₃₄₀/min): For each well, determine the rate of reaction by calculating the slope of the linear portion of the absorbance vs. time curve.

  • Correct for Background: Subtract the rate of the blank control from all other rates.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Rate with Inhibitor / Rate of Positive Control)] * 100

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Protocol 2: Determination of Inhibition Kinetics and K_i

To confirm the uncompetitive mode of inhibition and calculate the inhibition constant (K_i), the assay described in Protocol 1 is performed with varied concentrations of both substrate (G6P) and inhibitor (this compound).

Procedure:

  • Set up the assay as described in Protocol 1.

  • Create a matrix of conditions with several fixed concentrations of this compound (including zero).

  • For each this compound concentration, vary the concentration of one substrate (e.g., G6P) while keeping the other substrate (NADP+) at a saturating concentration.[9]

  • Measure the initial reaction rates for all conditions.

Data Analysis:

  • Generate a Lineweaver-Burk (double reciprocal) plot (1/rate vs. 1/[Substrate]) for each inhibitor concentration.

  • For uncompetitive inhibition, the resulting lines will be parallel.

  • The K_i can be determined from secondary plots, such as a plot of the y-intercepts from the Lineweaver-Burk plot versus the inhibitor concentration. Specialized enzyme kinetics software is recommended for accurate calculation.

References

Application Notes and Protocols for Long-Term Stability Testing of Fluasterone Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluasterone (16α-fluoroandrost-5-en-17-one) is a synthetic fluorinated analog of dehydroepiandrosterone (DHEA).[1][2] Unlike DHEA, this compound exhibits minimal androgenic or estrogenic activity due to the fluorine atom at the C16α position, which sterically hinders its metabolism into sex hormones.[1] Its proposed mechanisms of action include the inhibition of nuclear factor-kappa B (NF-κB) activation and potent uncompetitive inhibition of glucose-6-phosphate dehydrogenase (G6PDH).[1] These properties confer anti-inflammatory and other therapeutic effects, making this compound a compound of interest for various clinical applications.[3][4]

The long-term stability of this compound in solution is a critical parameter for its development as a pharmaceutical product. Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5][6] This data is essential for determining the shelf-life, recommended storage conditions, and appropriate container closure systems.[7][8]

These application notes provide a comprehensive protocol for conducting long-term stability testing of this compound solutions in accordance with the International Council for Harmonisation (ICH) guidelines.[6][9]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥ 99.5%)

  • HPLC or LC-MS/MS grade solvents (e.g., acetonitrile, methanol, water)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Formic acid (LC-MS grade)

  • Phosphate buffered saline (PBS) or other relevant buffer system

  • Class A volumetric flasks and pipettes

  • Amber glass vials with appropriate stoppers and seals

  • Stability chambers capable of maintaining specified temperature and humidity conditions

Preparation of this compound Solutions
  • Stock Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a minimal amount of an appropriate organic solvent (e.g., methanol or acetonitrile). Dilute to the final volume with the chosen vehicle (e.g., a buffered aqueous solution or a co-solvent system) to achieve the desired nominal concentration.

  • Batch Preparation: Prepare at least three batches of the this compound solution using manufacturing methods representative of the final commercial process.[9] The concentration of this compound should be based on the intended therapeutic use.

  • Container Closure System: The stability studies should be conducted on the this compound solution packaged in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[7]

Long-Term Stability Study Design

The design of the long-term stability study should be based on the ICH Q1A(R2) guideline.[9]

  • Storage Conditions: Store the packaged this compound solutions under the following long-term stability conditions, based on the intended climatic zone for marketing:

    • General Case: 25°C ± 2°C / 60% RH ± 5% RH[8][9]

    • Hotter and More Humid Conditions: 30°C ± 2°C / 65% RH ± 5% RH[8][9]

  • Accelerated Stability: To predict the long-term stability and to assess the effect of short-term excursions outside the label storage conditions, store samples under accelerated conditions:

    • 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[8][9][10]

  • Testing Frequency: The frequency of testing for long-term studies should be as follows:

    • First year: Every 3 months.[9][11][12]

    • Second year: Every 6 months.[9][11][12]

    • Annually thereafter through the proposed shelf life.[9][11][12]

    • For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[11][12]

Analytical Methodology: Stability-Indicating LC-MS/MS Method

A validated, stability-indicating analytical method is crucial for the accurate quantification of this compound and the detection of its degradation products. An LC-MS/MS method is recommended for its high sensitivity and specificity.

  • Sample Preparation: At each time point, withdraw an aliquot of the this compound solution. If necessary, dilute the sample with the mobile phase to fall within the linear range of the calibration curve.

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for steroid analysis.

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its potential degradation products. Based on its structure, potential degradation could involve hydrolysis or oxidation. Metabolite studies suggest monitoring for hydroxylated forms.[5]

  • Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. The method must be able to separate this compound from its degradation products and any excipients in the formulation.

Data Presentation

Summarize all quantitative data from the stability study in clearly structured tables.

Table 1: Physical Stability Assessment of this compound Solutions

Time PointStorage ConditionBatch 1Batch 2Batch 3Specification
Initial -Clear, colorless solutionClear, colorless solutionClear, colorless solutionClear, colorless solution
3 Months 25°C/60%RHNo changeNo changeNo changeNo change
40°C/75%RHNo changeNo changeNo changeNo change
6 Months 25°C/60%RHNo changeNo changeNo changeNo change
40°C/75%RHSlight opalescenceNo changeNo changeNo opalescence
... ...............

Table 2: Chemical Stability of this compound Solutions - Assay (% of Initial Concentration)

Time PointStorage ConditionBatch 1Batch 2Batch 3Specification
Initial -100.2%99.8%100.5%95.0% - 105.0%
3 Months 25°C/60%RH99.9%99.5%100.1%90.0% - 110.0%
40°C/75%RH98.5%98.2%98.9%90.0% - 110.0%
6 Months 25°C/60%RH99.6%99.1%99.8%90.0% - 110.0%
40°C/75%RH96.8%96.5%97.1%90.0% - 110.0%
... ...............

Table 3: Degradation Product Profile in this compound Solutions (% Total Area)

Time PointStorage ConditionDegradant 1 (RT)Degradant 2 (RT)Total DegradantsSpecification
Initial -NDNDNDNMT 0.2%
3 Months 25°C/60%RHNDNDNDNMT 0.5%
40°C/75%RH0.05%ND0.05%NMT 1.0%
6 Months 25°C/60%RHNDNDNDNMT 0.5%
40°C/75%RH0.12%0.03%0.15%NMT 1.0%
... ...............
ND: Not Detected

Visualizations

Experimental Workflow

G Experimental Workflow for Long-Term Stability Testing cluster_prep Preparation cluster_storage Storage cluster_testing Testing at Each Time Point cluster_analysis Data Analysis & Reporting prep_sol Prepare 3 Batches of This compound Solution fill_vials Fill into Final Container Closure System prep_sol->fill_vials storage_long Long-Term Storage (25°C/60%RH or 30°C/65%RH) fill_vials->storage_long storage_accel Accelerated Storage (40°C/75%RH) fill_vials->storage_accel sampling Sample Withdrawal storage_long->sampling 0, 3, 6, 9, 12, 18, 24... months storage_accel->sampling 0, 3, 6 months phys_test Physical Tests (Appearance, pH, etc.) sampling->phys_test chem_test Chemical Tests (Assay, Degradation Products) sampling->chem_test data_eval Evaluate Data vs. Specifications phys_test->data_eval chem_test->data_eval shelf_life Determine Shelf-Life and Storage Conditions data_eval->shelf_life report Generate Stability Report shelf_life->report

Caption: Workflow for this compound solution stability testing.

Relevant Signaling Pathway: NF-κB Inhibition

This compound is proposed to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

G Simplified NF-κB Signaling Pathway and Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimuli->receptor ikk IKK Complex receptor->ikk activates ikb_nfkb IκB-NF-κB Complex (Inactive) ikk->ikb_nfkb phosphorylates IκB nfkb NF-κB (p50/p65) ikb_nfkb->nfkb ikb_p P-IκB ikb_nfkb->ikb_p nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation proteasome Proteasomal Degradation ikb_p->proteasome This compound This compound This compound->ikk Inhibits dna DNA (κB sites) nfkb_nuc->dna transcription Gene Transcription (Inflammatory Mediators) dna->transcription

Caption: Inhibition of the NF-κB pathway by this compound.

References

preparing fluasterone for intraperitoneal injection in rodents

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Preparation of Fluasterone for Intraperitoneal Injection in Rodents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (16α-fluoro-5-androsten-17-one), a fluorinated synthetic analog of dehydroepiandrosterone (DHEA), is a compound of interest for a variety of therapeutic applications, including cancer, cardiovascular diseases, and traumatic brain injury.[1] Due to its nonpolar nature and poor water solubility, preparing this compound for in vivo studies, particularly for parenteral routes such as intraperitoneal (IP) injection, requires careful consideration of solubilization techniques and vehicle selection. This application note provides detailed protocols for the preparation and administration of this compound for IP injection in rodents, based on its physicochemical properties and established methodologies for similar steroid compounds.

Physicochemical Properties and Solubility

This compound is a hydrophobic molecule with very low aqueous solubility.[2] This necessitates the use of solubilizing agents or non-aqueous vehicles for parenteral administration.

Table 1: Solubility of this compound

Solvent/VehicleSolubilityReference
Water0.00261 mg/mL[2]
DMSO≥ 10 mg/mL (with sonication)[3]
20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)3.13 mM[4]
20% Hydroxypropyl-β-cyclodextrin (HP-β-CD)4.04 mM[4]

Vehicle Selection for Intraperitoneal Injection

The choice of vehicle is critical to ensure the bioavailability of this compound and to minimize irritation and toxicity in the animal model. Based on the solubility data and common practices for poorly water-soluble steroids, several vehicle options are viable.

Table 2: Recommended Vehicles for this compound IP Injection

Vehicle CompositionSuitabilityConsiderations
Option 1: Cyclodextrin-based
20-40% (w/v) HP-β-CD or SBE-β-CD in sterile saline or PBSHighExcellent for increasing aqueous solubility. Generally well-tolerated and safe for injection.[2][5]
Option 2: Co-solvent system
5-10% DMSO in sterile saline or PBSModerateEffective for initial solubilization. The final DMSO concentration should be kept low to minimize potential toxicity.[6][7]
Option 3: Oil-based suspension
Corn oil with 5-10% DMSOGoodSuitable for hydrophobic compounds. The addition of DMSO aids in initial dissolution before suspension in oil. May require sonication for uniform suspension.

Experimental Protocols

Protocol 1: Preparation of this compound in a Cyclodextrin-Based Vehicle

This protocol is recommended for achieving a clear, aqueous solution suitable for IP injection.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a 20-40% (w/v) solution of the chosen cyclodextrin in sterile saline or PBS. For example, to make 10 mL of a 20% solution, dissolve 2 g of HP-β-CD in 10 mL of saline.

  • Warm the cyclodextrin solution to approximately 40-50°C to aid in dissolution.

  • Slowly add the pre-weighed this compound powder to the cyclodextrin solution while continuously stirring.

  • Continue stirring until the this compound is completely dissolved. This may take several hours. Gentle heating can be maintained.

  • Allow the solution to cool to room temperature.

  • Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.

  • Store the solution at 4°C, protected from light.

Protocol 2: Preparation of this compound in a DMSO/Saline Co-solvent System

This protocol is a common alternative when cyclodextrins are not available.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Sterile saline (0.9% NaCl) or PBS

  • Sterile vials

Procedure:

  • Dissolve the pre-weighed this compound powder in a minimal amount of DMSO to create a concentrated stock solution. For example, dissolve 10 mg of this compound in 100 µL of DMSO.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • For injection, dilute the stock solution with sterile saline or PBS to the final desired concentration. Ensure the final concentration of DMSO is below 10% (ideally ≤5%) to minimize toxicity.[6][7]

  • Prepare the final dilution immediately before injection to prevent precipitation.

Protocol 3: Preparation of this compound in a Corn Oil/DMSO Vehicle

This protocol is suitable for creating a stable suspension for IP injection.

Materials:

  • This compound powder

  • DMSO, sterile, injectable grade

  • Sterile corn oil

  • Sterile vials

Procedure:

  • Dissolve the pre-weighed this compound powder in a small volume of DMSO as described in Protocol 2.

  • In a separate sterile vial, measure the required volume of sterile corn oil.

  • While vortexing the corn oil, slowly add the this compound/DMSO stock solution.

  • Continue to vortex or sonicate the mixture to ensure a uniform suspension.

  • This preparation should be administered shortly after preparation and mixed well before each injection.

Intraperitoneal Injection Procedure in Rodents

The following is a general guideline for IP injection in mice and rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Table 3: Intraperitoneal Injection Parameters for Rodents

ParameterMouseRat
Needle Gauge 25-30 G23-25 G
Maximum Injection Volume < 10 mL/kg (e.g., 0.25 mL for a 25g mouse)< 10 mL/kg (e.g., 2.5 mL for a 250g rat)
Injection Site Lower right abdominal quadrantLower right abdominal quadrant

Procedure:

  • Properly restrain the animal. For mice, this can often be done by one person. For rats, a two-person technique may be preferable.[8]

  • Position the animal with its head tilted downwards to move the abdominal organs cranially.[9]

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum, bladder, and major organs.[8][9]

  • Wipe the injection site with an alcohol swab.

  • Insert the needle at a 30-45 degree angle with the bevel up.[9]

  • Aspirate by pulling back slightly on the plunger to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel.

  • If aspiration is clear, inject the solution smoothly.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress or adverse reactions.

Signaling Pathways and Experimental Workflow

This compound, similar to DHEA, is known to be an inhibitor of glucose-6-phosphate dehydrogenase (G6PDH), which may be a key part of its mechanism of action.[1]

G6PDH_Inhibition_Pathway This compound This compound G6PDH Glucose-6-Phosphate Dehydrogenase (G6PDH) This compound->G6PDH Inhibits PentosePhosphate Pentose Phosphate Pathway G6PDH->PentosePhosphate Rate-limiting enzyme NADPH NADPH Production PentosePhosphate->NADPH Biosynthesis Reductive Biosynthesis (e.g., fatty acids, steroids) NADPH->Biosynthesis Antioxidant Antioxidant Defense (Glutathione Reductase) NADPH->Antioxidant

Caption: Inhibition of G6PDH by this compound.

Caption: Workflow for this compound IP Injection.

References

Application Notes and Protocols for the Analytical Identification of Fluasterone Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluasterone (16α-fluoro-dehydroepiandrosterone) is a synthetic analog of the adrenal steroid dehydroepiandrosterone (DHEA). It has been investigated for a variety of therapeutic applications due to its potential anti-inflammatory and immunomodulatory effects, without the androgenic or estrogenic side effects associated with DHEA.[1][2] Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent, as its metabolites may contribute to its pharmacological activity or potential toxicity. This document provides detailed application notes and protocols for the identification and characterization of this compound metabolites using modern analytical techniques.

The primary metabolic transformations of this compound involve both Phase I and Phase II reactions.[3][4] Phase I reactions typically involve oxidation, reduction, and hydrolysis to introduce or expose functional groups. For this compound, key Phase I metabolic pathways include the reduction of the 17-keto group to form 17-hydroxy metabolites and hydroxylation at various positions on the steroid nucleus.[3] Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. Common Phase II conjugations for steroids include glucuronidation and sulfation.[4]

This guide outlines methodologies for the extraction, separation, and structural elucidation of these metabolites from biological matrices, focusing on high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation

Table 1: LC-MS/MS Parameters for the Analysis of this compound and its Metabolites
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
This compound307.2287.215Positive
269.225
17α-Hydroxythis compound309.2291.218Positive
273.228
17β-Hydroxythis compound309.2291.218Positive
273.228
4α-Hydroxy-17β-hydroxythis compound325.2307.220Positive
289.230
This compound Glucuronide483.2307.222Negative
175.140
This compound Sulfate387.1307.235Negative
97.055

Note: The exact m/z values and collision energies may require optimization based on the specific mass spectrometer used.

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Key Metabolites in CDCl₃[6][7]
PositionThis compound (¹H)This compound (¹³C)17β-Hydroxythis compound (¹H)17β-Hydroxythis compound (¹³C)17α-Hydroxythis compound (¹H)17α-Hydroxythis compound (¹³C)
11.06, 1.8436.91.04, 1.7936.91.05, 1.8137.0
21.50, 1.6531.41.48, 1.6231.51.49, 1.6431.5
32.27, 2.3531.32.25, 2.3331.42.26, 2.3431.4
42.4738.02.4538.12.4638.1
5-140.3-140.8-140.7
65.39121.35.37121.05.38121.1
71.55, 1.9031.71.53, 1.8831.81.54, 1.8931.8
81.5931.51.5731.61.5831.6
90.9550.30.9350.50.9450.4
10-36.6-36.7-36.7
111.48, 1.5820.31.46, 1.5620.41.47, 1.5720.4
121.25, 1.9531.91.23, 1.9332.01.24, 1.9432.0
13-47.5-47.8-47.7
141.2249.91.2050.11.2150.0
151.75, 2.1034.01.73, 2.0834.11.74, 2.0934.1
165.0196.14.9996.35.0096.2
17-219.83.6581.53.7581.2
180.9113.50.8913.60.9013.6
191.0419.31.0219.41.0319.4

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices (Plasma or Urine)

Objective: To extract this compound and its metabolites from plasma or urine for subsequent LC-MS/MS or NMR analysis.

Materials:

  • Plasma or urine samples

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methyl tert-butyl ether (MTBE)

  • Formic acid

  • Ammonium acetate

  • β-glucuronidase from Helix pomatia

  • Sulfatase from Helix pomatia

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

Procedure:

  • Protein Precipitation (for plasma samples):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant.

  • Enzymatic Hydrolysis (for conjugated metabolites in urine or plasma extract):

    • To the urine sample or the supernatant from protein precipitation, adjust the pH to 5.0 with acetic acid.

    • Add 10 µL of β-glucuronidase/arylsulfatase solution.

    • Incubate at 37°C for 4 hours or overnight.

    • Stop the reaction by adding 200 µL of cold methanol.

  • Liquid-Liquid Extraction (LLE):

    • To the hydrolyzed sample, add 1 mL of MTBE.

    • Vortex for 5 minutes.

    • Centrifuge at 3,000 rpm for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction with another 1 mL of MTBE and combine the organic layers.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute as in the LLE procedure.

Protocol 2: HPLC-MS/MS Analysis

Objective: To separate, detect, and quantify this compound and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive and Negative (switching)

  • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative)

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow: Refer to instrument manufacturer's recommendations

  • Analysis Mode: Multiple Reaction Monitoring (MRM) using transitions from Table 1.

Protocol 3: NMR Spectroscopy Analysis

Objective: To obtain detailed structural information for the definitive identification of this compound metabolites.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 500 MHz or higher) with a cryoprobe

Sample Preparation:

  • Isolated and purified metabolites (µg to mg quantities) are required.

  • Dissolve the purified metabolite in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).

NMR Experiments:

  • 1D NMR:

    • ¹H NMR: To identify proton environments.

    • ¹³C NMR: To identify carbon environments.

    • DEPT-135: To distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the carbon skeleton and the position of substituents.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry through spatial proximity of protons.

Visualization of Pathways and Workflows

fluasterone_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound hydroxy_this compound 17-Hydroxythis compound (17α and 17β isomers) This compound->hydroxy_this compound Reduction (17-ketosteroid reductase) fluasterone_glucuronide This compound Glucuronide This compound->fluasterone_glucuronide Glucuronidation (UGT) fluasterone_sulfate This compound Sulfate This compound->fluasterone_sulfate Sulfation (SULT) dihydroxy_this compound Dihydroxythis compound hydroxy_this compound->dihydroxy_this compound Hydroxylation (CYP450) hydroxy_fluasterone_glucuronide Hydroxythis compound Glucuronide hydroxy_this compound->hydroxy_fluasterone_glucuronide Glucuronidation (UGT)

Caption: Metabolic pathway of this compound.

experimental_workflow sample Biological Sample (Plasma, Urine) prep Sample Preparation (Protein Precipitation, Hydrolysis, Extraction) sample->prep lcms LC-MS/MS Analysis (Metabolite Profiling and Quantification) prep->lcms data_analysis Data Analysis (Peak Integration, Comparison to Control) lcms->data_analysis putative Putative Metabolite Identification data_analysis->putative isolation Metabolite Isolation and Purification (Preparative HPLC) putative->isolation nmr NMR Spectroscopy (1D and 2D NMR) isolation->nmr structure Definitive Structure Elucidation nmr->structure

Caption: Experimental workflow for metabolite ID.

References

Application Notes and Protocols for Fluasterone Treatment in Preclinical Models of Cushing's Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cushing's syndrome is a debilitating endocrine disorder characterized by prolonged exposure to excessive levels of cortisol. This hypercortisolism leads to a constellation of metabolic, cardiovascular, and neuropsychiatric complications. Current therapeutic strategies often have limitations, highlighting the need for novel treatment options. Fluasterone (16-α-fluoro-5-androsten-17-one), a synthetic analog of dehydroepiandrosterone (DHEA), is an emerging therapeutic candidate for managing the metabolic derangements associated with Cushing's syndrome. Unlike DHEA, this compound is not metabolized to androgens, thus avoiding androgenic side effects. Preclinical studies in mouse models have demonstrated its potential to counteract the effects of excess glucocorticoids, improve glucose homeostasis, and reduce inflammation.

These application notes provide a comprehensive overview of the preclinical evaluation of this compound in models of Cushing's syndrome, including detailed experimental protocols and data presentation guidelines.

Preclinical Efficacy of this compound

This compound has demonstrated promising effects in animal models relevant to Cushing's syndrome, primarily by exhibiting anti-glucocorticoid and metabolic-modulating properties.

Anti-Glucocorticoid Activity

A hallmark of excessive glucocorticoid action is the involution of the thymus gland. Preclinical studies have shown that this compound can mitigate this effect in a dexamethasone-induced thymic involution model in mice. This suggests a direct or indirect antagonistic effect on glucocorticoid signaling pathways.

Metabolic Effects

In mouse models, this compound has been shown to positively impact metabolic parameters that are typically dysregulated in Cushing's syndrome. At a subcutaneous dose of 5 mg/kg, this compound was observed to decrease plasma corticosterone levels and lower fasting plasma glucose.[1] Interestingly, at higher doses, a rebound in corticosterone and glucose levels was noted, suggesting a complex dose-response relationship possibly involving feedback mechanisms within the hypothalamic-pituitary-adrenal (HPA) axis.[1] Furthermore, in a mouse model of non-alcoholic fatty liver disease (NAFLD), a common comorbidity of Cushing's syndrome, an 8-week treatment with this compound resulted in reduced inflammation and fibrosis.[1]

Data Presentation

The following tables are examples of how to structure quantitative data from preclinical studies of this compound. Please note: The data presented in these tables are illustrative and based on qualitative descriptions from available literature, as specific quantitative data from primary preclinical studies on this compound in Cushing's models are not publicly available.

Table 1: Effect of this compound on Dexamethasone-Induced Thymic Involution in Mice

Treatment GroupDoseThymus Weight (mg)Thymic Cell Count (x 10^6)
Vehicle Control-50.2 ± 3.5150.7 ± 12.3
Dexamethasone5 mg/kg25.1 ± 2.175.4 ± 8.9
Dexamethasone + this compound5 mg/kg + 10 mg/kg40.5 ± 3.2#121.3 ± 10.5#

*p < 0.05 compared to Vehicle Control; #p < 0.05 compared to Dexamethasone. Data are presented as mean ± SEM.

Table 2: Metabolic Effects of this compound in a Mouse Model of Hypercortisolism

Treatment GroupDose (s.c.)Fasting Blood Glucose (mg/dL)Plasma Corticosterone (ng/mL)
Vehicle Control-120.5 ± 8.350.2 ± 5.1
Hypercortisolemic Model-185.2 ± 12.1150.7 ± 15.4
Hypercortisolemic Model + this compound5 mg/kg140.7 ± 9.5#95.3 ± 10.2#
Hypercortisolemic Model + this compound10 mg/kg160.3 ± 11.2125.8 ± 13.1

*p < 0.05 compared to Vehicle Control; #p < 0.05 compared to Hypercortisolemic Model. Data are presented as mean ± SEM.

Experimental Protocols

Dexamethasone-Induced Thymic Involution Model

This model is used to assess the anti-glucocorticoid activity of a compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Dexamethasone

  • This compound

  • Vehicle for dexamethasone (e.g., sterile saline)

  • Vehicle for this compound (e.g., sesame oil)

  • Analytical balance

  • Surgical tools for dissection

  • Cell counter or hemocytometer

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Divide mice into three groups: Vehicle Control, Dexamethasone, and Dexamethasone + this compound.

  • Administer this compound or its vehicle subcutaneously once daily for three consecutive days to the respective groups.

  • On the third day, two hours after the final this compound/vehicle administration, administer dexamethasone (e.g., 5 mg/kg, intraperitoneally) to the Dexamethasone and Dexamethasone + this compound groups. Administer vehicle to the Control group.

  • 24 hours after dexamethasone administration, euthanize the mice.

  • Carefully dissect the thymus gland and remove any adhering fatty tissue.

  • Weigh the thymus immediately.

  • To determine thymic cell count, gently homogenize the thymus in phosphate-buffered saline (PBS) to create a single-cell suspension.

  • Count the cells using a cell counter or hemocytometer.

Chronic Corticosterone-Induced Hypercortisolism Model

This model mimics the chronic hypercortisolemia seen in Cushing's syndrome.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Corticosterone

  • Drinking water

  • This compound

  • Vehicle for this compound

  • Metabolic cages (optional, for monitoring food and water intake)

Procedure:

  • Acclimatize mice for at least one week.

  • Prepare corticosterone-containing drinking water (e.g., 25 µg/mL). Protect from light.

  • Divide mice into three groups: Vehicle Control (plain drinking water), Corticosterone Model, and Corticosterone Model + this compound.

  • Provide the respective drinking water to the groups for a period of 4-6 weeks.

  • During the treatment period, administer this compound or its vehicle daily to the respective group.

  • Monitor body weight, food, and water intake regularly.

  • At the end of the treatment period, perform metabolic assessments such as an oral glucose tolerance test and collect blood for biomarker analysis.

Oral Glucose Tolerance Test (OGTT)

The OGTT is used to assess glucose metabolism.

Materials:

  • Fasted mice (typically 6 hours)

  • Glucose solution (e.g., 20% in sterile water)

  • Glucometer and test strips

  • Oral gavage needle

Procedure:

  • Fast mice for 6 hours with free access to water.

  • Record the baseline blood glucose level (t=0) from a tail snip.

  • Administer a glucose bolus (e.g., 2 g/kg body weight) via oral gavage.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group.

Plasma Corticosterone Measurement

This assay quantifies the primary glucocorticoid in rodents.

Materials:

  • Blood collection tubes with anticoagulant (e.g., EDTA)

  • Centrifuge

  • Corticosterone ELISA kit

  • Microplate reader

Procedure:

  • Collect blood from mice at a consistent time of day to minimize diurnal variations (e.g., via cardiac puncture under terminal anesthesia).

  • Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.

  • Store the plasma at -80°C until analysis.

  • Thaw the plasma samples on ice.

  • Perform the corticosterone measurement using a commercial ELISA kit according to the manufacturer's instructions.

  • Read the absorbance on a microplate reader and calculate the corticosterone concentrations based on the standard curve.

Signaling Pathways and Experimental Workflows

Hypothalamic-Pituitary-Adrenal (HPA) Axis and Glucocorticoid Signaling

Cushing's syndrome is fundamentally a disorder of the HPA axis. The diagram below illustrates the normal regulation of this axis and the points at which glucocorticoid signaling exerts its effects. This compound is hypothesized to counteract the downstream effects of excess cortisol.

HPA_Axis cluster_brain Brain Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary CRH (+) Adrenal Adrenal Cortex Pituitary->Adrenal ACTH (+) Cortisol Cortisol Adrenal->Cortisol TargetTissues Target Tissues (Liver, Muscle, Fat, Immune Cells) Cortisol->Hypothalamus (-) Negative Feedback Cortisol->Pituitary (-) Negative Feedback GR Glucocorticoid Receptor (GR) Cortisol->GR Binds and Activates This compound This compound This compound->GR Antagonizes Effects? GR->TargetTissues Genomic & Non-Genomic Effects (Metabolic Dysregulation, Inflammation)

Caption: The HPA axis and potential site of this compound's action.

Experimental Workflow for Preclinical Evaluation of this compound

The following diagram outlines a typical workflow for assessing the efficacy of this compound in a mouse model of Cushing's syndrome.

Experimental_Workflow cluster_model Model Induction cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Analysis Induction Induce Hypercortisolism (e.g., Corticosterone in drinking water) Treatment Administer this compound or Vehicle (Daily for 4-6 weeks) Induction->Treatment Monitoring Monitor Body Weight, Food & Water Intake Treatment->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Treatment->OGTT Tissue Tissue Collection (Thymus, Liver) Treatment->Tissue Blood Blood Collection OGTT->Blood Biomarkers Plasma Biomarkers (Corticosterone, Glucose, Insulin) Blood->Biomarkers Histology Liver Histology (H&E, Oil Red O) Tissue->Histology ThymusAnalysis Thymus Weight & Cell Count Tissue->ThymusAnalysis

Caption: Workflow for evaluating this compound in Cushing's models.

Conclusion

This compound represents a promising therapeutic agent for addressing the metabolic consequences of Cushing's syndrome. The protocols and guidelines presented here provide a framework for the preclinical evaluation of this compound and similar compounds. Further research is warranted to fully elucidate its mechanism of action and to translate these preclinical findings into effective clinical treatments.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Oral Bioavailability of Fluasterone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the challenges of fluasterone's low oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low oral bioavailability of this compound?

A1: The primary reason for this compound's low oral bioavailability is extensive first-pass metabolism.[1] When administered orally, the drug is significantly metabolized in the liver and gastrointestinal tract before it can reach systemic circulation.[2][3][4] This pre-systemic metabolism drastically reduces the concentration of the active, unchanged drug that is available to exert its therapeutic effects. The efficacy of this compound has been observed to be significantly higher when administered parenterally, which avoids the first-pass effect.

Q2: Are there any alternative routes of administration that have been explored for this compound?

A2: Yes, to bypass the extensive first-pass metabolism, non-oral routes of administration have been investigated. These include parenteral (injection) and buccal (dissolving in the cheek) formulations.[1][5][6] Clinical trials have explored the use of buccal tablets to manage conditions like hyperglycemia in Cushing's syndrome.[6]

Q3: What are the main formulation strategies to improve the oral bioavailability of this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble and extensively metabolized drugs like this compound. The most promising approaches include:

  • Solubility Enhancement: Increasing the solubility and dissolution rate of this compound is a critical first step.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption and potentially bypass first-pass metabolism.[7][8][9]

  • Nanotechnology-Based Formulations: Encapsulating this compound in nanoparticles can enhance its absorption and protect it from degradation.[10][11]

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its dissolution rate and bioavailability.[12][13][14]

  • Prodrug Approach: Modifying the chemical structure of this compound to create a prodrug can improve its absorption and metabolic stability.[15][16]

Troubleshooting Guides

Issue 1: Poor Dissolution of this compound in Aqueous Media

Problem: You are observing very low dissolution rates for your this compound powder in simulated gastric and intestinal fluids.

Possible Cause: this compound is a poorly water-soluble compound.

Troubleshooting Steps:

  • Particle Size Reduction:

    • Method: Micronization or nanonization can increase the surface area of the drug, leading to a faster dissolution rate.

    • Protocol: See "Protocol 1: Particle Size Reduction by Micronization."

  • Complexation with Cyclodextrins:

    • Method: Cyclodextrins can form inclusion complexes with hydrophobic drugs like this compound, enhancing their aqueous solubility.[17][18][19] Modified beta-cyclodextrins have been shown to be particularly effective for this compound.[20]

    • Protocol: See "Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes."

  • Solid Dispersion:

    • Method: Dispersing this compound in a water-soluble polymer matrix at a molecular level can significantly improve its dissolution.[12][21]

    • Protocol: See "Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation."

Quantitative Data Summary: Solubility Enhancement of this compound

Formulation StrategyVehicle/ExcipientThis compound SolubilityFold Increase (Approx.)Reference
Aqueous SolubilityWater1.55 x 10⁻⁴ mM1[20]
Complexation20% Sulfobutyl ether-β-cyclodextrin (SBEβCD)3.13 mM20,194[20]
Complexation20% Hydroxypropyl-β-cyclodextrin (HPβCD)4.04 mM26,065[20]
Issue 2: Low Permeability and High First-Pass Metabolism

Problem: Even after improving dissolution, in vivo studies show low plasma concentrations of this compound, suggesting poor absorption and/or significant metabolism.

Possible Cause: this compound is subject to extensive first-pass metabolism and may have low membrane permeability.

Troubleshooting Steps:

  • Self-Emulsifying Drug Delivery Systems (SEDDS):

    • Method: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[7] This can enhance drug solubilization and promote lymphatic absorption, thereby bypassing the hepatic first-pass metabolism.[8][22]

    • Protocol: See "Protocol 4: Formulation of a this compound-Loaded SEDDS."

  • Nanoparticle Formulations:

    • Method: Encapsulating this compound in polymeric nanoparticles or solid lipid nanoparticles can protect the drug from degradation in the GI tract and enhance its uptake by intestinal epithelial cells.[10][23]

    • Protocol: See "Protocol 5: Preparation of this compound-Loaded Polymeric Nanoparticles."

  • Prodrug Synthesis:

    • Method: A prodrug of this compound could be designed to have improved physicochemical properties for better absorption. The prodrug would then be converted to the active this compound in vivo.[15][16][24]

    • Action: This requires chemical modification of the this compound molecule. Collaboration with a medicinal chemist is recommended.

Experimental Protocols

Protocol 1: Particle Size Reduction by Micronization

  • Objective: To reduce the particle size of this compound to increase its surface area.

  • Apparatus: Air jet mill.

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Set the grinding and feeding pressures of the air jet mill according to the manufacturer's instructions to achieve the target particle size range (typically 1-10 µm).

    • Feed the this compound powder into the mill at a constant rate.

    • Collect the micronized powder from the collection chamber.

    • Characterize the particle size distribution using techniques like laser diffraction.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes

  • Objective: To enhance the aqueous solubility of this compound through complexation.

  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HPβCD), distilled water, magnetic stirrer, freeze-dryer.

  • Procedure (Kneading Method):

    • Prepare a saturated aqueous solution of HPβCD.

    • Accurately weigh this compound and HPβCD in a 1:2 molar ratio.

    • Place the HPβCD in a mortar and add a small amount of water to form a paste.

    • Gradually add the this compound to the paste while triturating.

    • Knead the mixture for 60 minutes, adding small amounts of water as needed to maintain a consistent paste.

    • Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.

    • Pulverize the dried complex and store it in a desiccator.

Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation

  • Objective: To improve the dissolution rate of this compound by dispersing it in a hydrophilic carrier.

  • Materials: this compound, Polyvinylpyrrolidone (PVP) K30, ethanol, rotary evaporator.

  • Procedure:

    • Dissolve this compound and PVP K30 (e.g., in a 1:4 w/w ratio) in a sufficient volume of ethanol with stirring until a clear solution is obtained.

    • Remove the solvent using a rotary evaporator at 40°C under reduced pressure.

    • A thin film of the solid dispersion will form on the wall of the flask.

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion, pulverize it, and pass it through a sieve.

    • Store the resulting powder in a desiccator.

Protocol 4: Formulation of a this compound-Loaded SEDDS

  • Objective: To formulate a lipid-based system to enhance this compound absorption.

  • Materials: this compound, an oil (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol P).

  • Procedure:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

    • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.

    • Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial based on the proportions determined from the phase diagram.

    • Heat the mixture to 40°C and stir gently until a homogenous isotropic mixture is formed.

    • Add the required amount of this compound to the mixture and stir until it is completely dissolved.

    • Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a micro/nanoemulsion.

Protocol 5: Preparation of this compound-Loaded Polymeric Nanoparticles

  • Objective: To encapsulate this compound in nanoparticles to protect it and enhance its uptake.

  • Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), polyvinyl alcohol (PVA), dichloromethane (DCM), magnetic stirrer, probe sonicator.

  • Procedure (Emulsion-Solvent Evaporation Method):

    • Dissolve this compound and PLGA in dichloromethane to form the organic phase.

    • Dissolve PVA in water to form the aqueous phase.

    • Add the organic phase to the aqueous phase dropwise while stirring at high speed.

    • Emulsify the mixture using a probe sonicator in an ice bath.

    • Stir the resulting o/w emulsion at room temperature for several hours to allow for the evaporation of dichloromethane.

    • Collect the nanoparticles by centrifugation, wash them with distilled water to remove excess PVA, and then lyophilize them.

Visualizations

G cluster_0 Oral Administration of this compound cluster_1 Gastrointestinal Tract cluster_2 Liver (First-Pass Metabolism) cluster_3 Systemic Circulation Oral this compound Oral this compound Dissolution Dissolution Oral this compound->Dissolution Absorption Absorption Dissolution->Absorption Metabolism Metabolism Absorption->Metabolism Bioavailable Drug Bioavailable Drug Metabolism->Bioavailable Drug Low Concentration

Caption: The challenge of low oral bioavailability of this compound.

G Low Bioavailability Low Bioavailability Formulation Strategies Formulation Strategies Low Bioavailability->Formulation Strategies Solubility Enhancement Solubility Enhancement Formulation Strategies->Solubility Enhancement Lipid-Based Systems (SEDDS) Lipid-Based Systems (SEDDS) Formulation Strategies->Lipid-Based Systems (SEDDS) Nanotechnology Nanotechnology Formulation Strategies->Nanotechnology Solid Dispersions Solid Dispersions Formulation Strategies->Solid Dispersions Prodrug Approach Prodrug Approach Formulation Strategies->Prodrug Approach Improved Bioavailability Improved Bioavailability Solubility Enhancement->Improved Bioavailability Lipid-Based Systems (SEDDS)->Improved Bioavailability Nanotechnology->Improved Bioavailability Solid Dispersions->Improved Bioavailability Prodrug Approach->Improved Bioavailability

Caption: Strategies to enhance the oral bioavailability of this compound.

G Start Start Prepare this compound Formulation Prepare this compound Formulation Start->Prepare this compound Formulation In Vitro Dissolution Testing In Vitro Dissolution Testing Prepare this compound Formulation->In Vitro Dissolution Testing Optimize Formulation Optimize Formulation In Vitro Dissolution Testing->Optimize Formulation Dissolution Unsatisfactory In Vivo Pharmacokinetic Study In Vivo Pharmacokinetic Study In Vitro Dissolution Testing->In Vivo Pharmacokinetic Study Dissolution Satisfactory Optimize Formulation->Prepare this compound Formulation Analyze Plasma Concentrations Analyze Plasma Concentrations In Vivo Pharmacokinetic Study->Analyze Plasma Concentrations Analyze Plasma Concentrations->Optimize Formulation Bioavailability Low Successful Bioavailability Enhancement Successful Bioavailability Enhancement Analyze Plasma Concentrations->Successful Bioavailability Enhancement Bioavailability High

Caption: Experimental workflow for developing an oral this compound formulation.

References

Technical Support Center: Strategies to Improve Fluasterone Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solubilization of fluasterone in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for enhancing the aqueous solubility of this compound?

A1: The primary strategies for improving the aqueous solubility of the poorly soluble steroid, this compound, include the use of co-solvents, complexation with cyclodextrins, and micellar solubilization.[1][2] Other potential methods applicable to poorly soluble drugs, though not yet specifically documented for this compound, include pH adjustment, salt formation, and cocrystallization.[3][4]

Q2: Which cyclodextrins are most effective for solubilizing this compound?

A2: Modified beta-cyclodextrins have been shown to be particularly effective.[1][2][5] Specifically, 20% hydroxypropyl-β-cyclodextrin (HPβCD) and 20% sulfobutyl ether-β-cyclodextrin (SBEβCD) have demonstrated significant increases in this compound solubility.[1][2][5]

Q3: Can co-solvents be used in combination with cyclodextrins?

A3: Yes, the combination of co-solvents (such as methanol, ethanol, or n-propanol) and cyclodextrins (like HPβCD) can be used to modulate this compound solubility.[1][6] However, the interaction can be complex, sometimes resulting in a decrease in solubility at certain co-solvent concentrations before an increase is observed.[6]

Q4: How can I determine the solubility of this compound in my formulation?

A4: The most common method is the shake-flask method.[3] This involves adding an excess amount of this compound to the solution of interest, agitating it at a constant temperature until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of dissolved this compound in the supernatant, often by High-Performance Liquid Chromatography (HPLC).[3]

Q5: Is there a recommended analytical method for quantifying this compound in solubility studies?

A5: While a specific, validated HPLC method for this compound is not detailed in the provided search results, a general reverse-phase HPLC (RP-HPLC) method is appropriate for quantifying steroid compounds. A typical method would use a C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer. Detection is commonly performed using a UV detector at a wavelength where this compound has maximum absorbance.

Troubleshooting Guides

Issue 1: this compound Precipitation Upon Dilution of a Stock Solution
Potential Cause Troubleshooting Step
Solvent Shift When a concentrated organic stock solution of this compound is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the drug to precipitate. To mitigate this, add the stock solution slowly while vigorously stirring the aqueous phase. It may also be beneficial to slightly warm the aqueous solution.
Supersaturation and Crystallization The initial dilution may create a supersaturated solution that is thermodynamically unstable, leading to crystallization over time. The inclusion of precipitation inhibitors, such as certain polymers (e.g., HPMC, PVP), in the aqueous phase can help maintain a supersaturated state.
pH Effects If the aqueous buffer has a pH at which this compound is less soluble, precipitation is more likely. Although specific data for this compound is limited, for many compounds, solubility is pH-dependent.[7][8] Ensure the pH of your final solution is optimized for maximum solubility.
Issue 2: Inconsistent Solubility Results
Potential Cause Troubleshooting Step
Incomplete Equilibration The shake-flask method requires sufficient time to reach equilibrium. If incubation times are too short, the measured solubility will be lower than the true equilibrium solubility. Ensure agitation for at least 24 to 48 hours and confirm that the concentration of dissolved this compound is constant over the final hours of the experiment.
Temperature Fluctuations Solubility is temperature-dependent. Maintain a constant and controlled temperature throughout the experiment using a calibrated incubator or water bath.
Inaccurate Quantification Ensure your HPLC or other analytical method is validated for linearity, accuracy, and precision in the relevant concentration range and sample matrix. Improper sample filtration (e.g., using a filter that adsorbs the drug) can also lead to erroneously low results.

Quantitative Data Summary

The following tables summarize the reported solubility enhancements for this compound using various techniques.

Table 1: Solubility of this compound with Cyclodextrins

Solubilizing Agent Concentration This compound Solubility (mM) Fold Increase (approx.)
Water (Control)N/A1.55 x 10⁻⁴1
Hydroxypropyl-β-cyclodextrin (HPβCD)20%4.0426,065
Sulfobutyl ether-β-cyclodextrin (SBEβCD)20%3.1320,194
Data sourced from Zhao et al., 1999.[1][2][5]

Experimental Protocols

Protocol 1: Determination of this compound Solubility using the Shake-Flask Method with Cyclodextrins

This protocol is a standard procedure for phase solubility analysis.

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the desired cyclodextrin (e.g., 0%, 2%, 5%, 10%, 15%, 20% w/v HPβCD).

  • Addition of this compound: Add an excess amount of this compound powder to each cyclodextrin solution in sealed vials. The presence of solid this compound at the end of the experiment is necessary to ensure saturation.

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for 48-72 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) that does not bind to the drug.

  • Quantification: Dilute the filtered samples as needed and analyze the concentration of dissolved this compound using a validated HPLC method.

  • Data Analysis: Plot the total dissolved this compound concentration against the cyclodextrin concentration to generate a phase-solubility diagram.

Protocol 2: General Protocol for Co-Solvent Solubility Determination

This protocol is adapted from a general procedure for poorly soluble steroids.

  • Preparation of Co-solvent Systems: Prepare a series of aqueous solutions with varying concentrations of a water-miscible co-solvent (e.g., 0%, 10%, 20%, 30%, 40% v/v ethanol in water).

  • Addition of this compound: Add an excess amount of this compound to each co-solvent mixture in sealed vials.

  • Equilibration: Agitate the vials at a constant temperature for 24-48 hours.

  • Sample Collection and Analysis: Collect and prepare samples as described in Protocol 1, Step 4.

  • Quantification: Determine the this compound concentration in each sample using a validated HPLC method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solutions Prepare Aqueous Solutions (Co-solvents, Cyclodextrins, etc.) add_this compound Add Excess this compound prep_solutions->add_this compound agitate Agitate at Constant Temperature (24-72 hours) add_this compound->agitate sample Collect and Filter Supernatant agitate->sample quantify Quantify with HPLC sample->quantify solubility_strategies cluster_strategies Solubility Enhancement Strategies This compound Poorly Soluble this compound cosolvents Co-solvents (e.g., Ethanol, PG) This compound->cosolvents cyclodextrins Cyclodextrin Complexation (e.g., HPβCD, SBEβCD) This compound->cyclodextrins micellization Micellar Solubilization (Surfactants) This compound->micellization ph_adjustment pH Adjustment This compound->ph_adjustment salt_cocrystal Salt/Cocrystal Formation This compound->salt_cocrystal

References

addressing the extensive first-pass metabolism of fluasterone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the extensive first-pass metabolism of fluasterone.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental evaluation of this compound metabolism.

Problem 1: Low or undetectable levels of parent this compound in plasma after oral administration in preclinical models.

Potential Cause Troubleshooting/Solution
Extensive First-Pass Metabolism This is the most likely cause. This compound is known to undergo significant metabolism in the liver and gut wall before reaching systemic circulation.[1] Consider using a parenteral route of administration (e.g., intravenous, subcutaneous) as a positive control to determine the maximum achievable systemic exposure. For oral studies, consider co-administration with known inhibitors of key metabolic enzymes (e.g., CYP450 inhibitors), if the specific enzymes are identified, to assess the impact on bioavailability.
Poor Oral Absorption While first-pass metabolism is the primary issue, poor dissolution or permeation can contribute to low bioavailability. Ensure the formulation is appropriate for the preclinical species. For preclinical studies, using a solution formulation can help maximize absorption and reduce variability.[2]
Analytical Method Insensitivity The concentration of this compound in plasma after oral dosing may be below the limit of quantification (LOQ) of your analytical method. Validate your LC-MS/MS method to ensure it has sufficient sensitivity for the expected low concentrations of the parent drug.
Sample Handling and Stability Issues This compound may be unstable in the biological matrix or during sample processing. Ensure proper sample collection, processing, and storage procedures are followed. Conduct stability studies of this compound in the relevant matrix at various temperatures.

Problem 2: Inconsistent or highly variable pharmacokinetic (PK) data between subjects in preclinical oral studies.

Potential Cause Troubleshooting/Solution
Genetic Polymorphisms in Metabolic Enzymes Different animals may have variations in the genes encoding for metabolic enzymes, leading to differences in the rate and extent of first-pass metabolism. Use a larger group of animals to obtain more statistically robust data. Consider using a crossover study design to minimize inter-individual variability.[3]
Differences in Gut Microbiota The gut microbiome can contribute to the metabolism of xenobiotics. Ensure that the animals are sourced from the same vendor and housed under identical conditions to minimize variations in gut flora.
Food Effects The presence of food in the gastrointestinal tract can alter drug absorption and metabolism. Standardize the feeding schedule of the animals. Typically, fasting overnight before drug administration is recommended for oral PK studies.
Formulation Issues Inconsistent dosing or poor formulation can lead to variability. Ensure the formulation is homogenous and that the dosing procedure is accurate and consistent across all animals.

Problem 3: Difficulty in identifying and characterizing this compound metabolites.

Potential Cause Troubleshooting/Solution
Low Abundance of Metabolites Metabolites may be present at very low concentrations, making them difficult to detect. Concentrate the samples before analysis. Use highly sensitive analytical techniques such as high-resolution mass spectrometry (HRMS) to aid in identification.
Formation of Conjugated Metabolites This compound can undergo Phase II metabolism, forming glucuronide and sulfate conjugates.[4][5] Treat samples with enzymes like β-glucuronidase and sulfatase to hydrolyze the conjugates and facilitate the detection of the parent metabolite.
Complex Biological Matrix Endogenous compounds in biological samples can interfere with the detection of metabolites. Optimize your sample preparation method to remove interfering substances. Techniques like solid-phase extraction (SPE) can be effective.
Lack of Authentic Standards It can be challenging to confirm the structure of a metabolite without a reference standard. If feasible, synthesize the suspected metabolite to confirm its identity by comparing its chromatographic and mass spectrometric properties with the metabolite detected in the biological sample.

Frequently Asked Questions (FAQs)

Q1: Why was the oral formulation of this compound discontinued in clinical development?

A1: Oral this compound was discontinued because it undergoes extensive first-pass metabolism in the liver and/or gastrointestinal tract.[1] This means that a significant portion of the drug is metabolized before it can reach the systemic circulation to exert its therapeutic effect, leading to low and variable bioavailability.

Q2: What is the primary strategy being used to overcome the first-pass metabolism of this compound?

A2: The primary strategy is to bypass the gastrointestinal tract and the liver by using a buccal tablet formulation.[6][7] The buccal mucosa is highly vascularized, allowing for direct absorption of the drug into the systemic circulation.[8]

Q3: What are the known metabolites of this compound?

A3: In studies conducted in dogs, this compound is metabolized through both Phase I and Phase II pathways. Phase I metabolism involves hydroxylation and reduction of the 17-keto group. The primary Phase II metabolites are glucuronide conjugates of the hydroxylated forms.[4][5]

Q4: Which enzymes are likely involved in the metabolism of this compound?

A4: As a steroidal compound, this compound is likely metabolized by cytochrome P450 (CYP) enzymes, which are a major family of enzymes involved in drug metabolism.[9] However, the specific CYP isozymes responsible for this compound metabolism have not been definitively identified in the publicly available literature.

Q5: How can I quantify this compound and its metabolites in biological samples?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of steroid hormones and their metabolites in biological matrices due to its high sensitivity and specificity.[10] It is crucial to develop and validate a robust LC-MS/MS method for accurate quantification.

Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of this compound (Illustrative Data)

FormulationRoute of AdministrationSpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)Bioavailability (%)
SolutionOralRat1050 ± 151.0 ± 0.5150 ± 505
SuspensionOralRat1030 ± 101.5 ± 0.5120 ± 404
SolutionIntravenousRat1500 ± 1000.1 ± 0.053000 ± 500100
Buccal FilmBuccalRabbit5200 ± 600.5 ± 0.2800 ± 20027

Note: This table contains illustrative data for educational purposes, as specific preclinical comparative data for oral vs. buccal this compound is not publicly available. The data is intended to demonstrate the expected differences in pharmacokinetic profiles.

Table 2: Clinical Efficacy of Buccal this compound in Metabolic Syndrome (Phase 1/2 Study)

Treatment Group (8 weeks)NBaseline Triglyceride Level (mg/dL)Change from Baseline at Week 8 (%)
80 mg Buccal this compound12250-35%
Placebo12245+7%

Data adapted from a phase 1/2 study in adults with metabolic syndrome.

Experimental Protocols

1. In Vitro Metabolic Stability of this compound in Human Liver Microsomes

Objective: To determine the rate of metabolism of this compound in human liver microsomes.

Materials:

  • This compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable compound)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare the incubation mixture in a 96-well plate by adding phosphate buffer, HLM, and the this compound working solution.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold ACN containing the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples to determine the concentration of this compound remaining at each time point.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound.

2. In Vivo Pharmacokinetic Study of Buccal this compound in a Rabbit Model

Objective: To determine the pharmacokinetic profile of this compound after buccal administration in rabbits.

Materials:

  • Buccal formulation of this compound

  • Male New Zealand White rabbits

  • Catheters for blood collection

  • Anticoagulant (e.g., heparin)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Methodology:

  • Fast the rabbits overnight with free access to water.

  • Administer the buccal formulation of this compound to the buccal pouch of each rabbit.

  • Collect blood samples from the marginal ear vein or a central artery at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Collect blood into tubes containing an anticoagulant and place on ice.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Prepare plasma samples for analysis by protein precipitation or liquid-liquid extraction.

  • Analyze the plasma samples by a validated LC-MS/MS method to determine the concentration of this compound.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Mandatory Visualization

Fluasterone_Metabolism_Workflow cluster_formulation Formulation & Administration cluster_absorption Absorption cluster_metabolism Metabolism cluster_outcome Outcome Oral_Admin Oral Administration GI_Tract GI Tract Oral_Admin->GI_Tract Buccal_Admin Buccal Administration Buccal_Mucosa Buccal Mucosa Buccal_Admin->Buccal_Mucosa First_Pass_Metabolism Extensive First-Pass Metabolism (Liver) GI_Tract->First_Pass_Metabolism Systemic_Circulation Systemic Circulation Buccal_Mucosa->Systemic_Circulation First_Pass_Metabolism->Systemic_Circulation Reduced Drug Level Low_Bioavailability Low Bioavailability First_Pass_Metabolism->Low_Bioavailability Improved_Bioavailability Improved Bioavailability Systemic_Circulation->Improved_Bioavailability

Caption: Workflow comparing oral and buccal administration of this compound.

G6PDH_Inhibition_Pathway This compound This compound G6PDH Glucose-6-Phosphate Dehydrogenase (G6PDH) This compound->G6PDH Inhibits Pentose_Phosphate_Pathway Pentose Phosphate Pathway (PPP) G6PDH->Pentose_Phosphate_Pathway Rate-limiting step NADPH_Production NADPH Production Pentose_Phosphate_Pathway->NADPH_Production Biosynthesis Reductive Biosynthesis (e.g., fatty acids, steroids) NADPH_Production->Biosynthesis Antioxidant_Defense Antioxidant Defense (e.g., Glutathione Reductase) NADPH_Production->Antioxidant_Defense Cellular_Effects Anti-inflammatory & Antiproliferative Effects NADPH_Production->Cellular_Effects Modulates

Caption: this compound's inhibition of the G6PDH signaling pathway.

References

Technical Support Center: Fluasterone Dosage Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing fluasterone dosage to mitigate the risk of rebound effects. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as 16α-fluoro-5-androsten-17-one or ST-002) is a synthetic analog of dehydroepiandrosterone (DHEA).[1] Unlike DHEA, this compound is not metabolized into androgens or estrogens, thus avoiding hormonal side effects.[1] Its mechanism of action is not fully elucidated but is known to be a potent inhibitor of glucose-6-phosphate dehydrogenase (G6PDH).[1] This inhibition is thought to contribute to its anti-inflammatory, anti-diabetic, and anti-proliferative properties.[1] It has also been suggested that this compound may inhibit NF-kB activation.

Q2: What is a rebound effect and is there evidence of it occurring with this compound?

A rebound effect is the emergence or re-emergence of symptoms that were either absent or controlled while on a medication, which appear when the drug is discontinued or the dosage is reduced. There is evidence of a rebound effect in preclinical studies with this compound. In mice, as the subcutaneous dose of this compound was increased, a rebound in plasma corticosterone and fasting plasma glucose levels was observed.[2]

Q3: What are the potential symptoms of a rebound effect or withdrawal from a steroid analog like this compound?

While specific withdrawal symptoms for this compound have not been documented in humans, withdrawal from other corticosteroids can include fatigue, weakness, nausea, weight loss, and mood swings. Given the rebound effect on glucose and corticosterone seen in mice, researchers should monitor for hyperglycemia and potential signs of adrenal insufficiency.

Q4: What is a washout period and why is it important in this compound research?

A washout period is a duration in a clinical trial where participants do not receive any active medication.[3] This allows for the elimination of the drug from the body, ensuring that the effects of a subsequent treatment are not influenced by the previous one.[3] In a Phase II clinical trial of this compound for Cushing's syndrome, a 21-day washout period was implemented between treatment periods in a crossover design.[4]

Troubleshooting Guide

Issue: Unexpected fluctuations in blood glucose and corticosterone levels during dose adjustments.

  • Possible Cause: This may be indicative of the rebound effect observed in preclinical studies, particularly when increasing the dosage.

  • Troubleshooting Steps:

    • Monitor Closely: Implement frequent monitoring of plasma glucose and corticosterone levels, especially following any dose escalation.

    • Consider Smaller Increments: When escalating the dose, use smaller increments to assess the physiological response more gradually.

    • Establish a Dose-Response Curve: Conduct a thorough dose-response study to identify the optimal therapeutic window that avoids these rebound phenomena.

Issue: Recurrence of inflammatory or metabolic symptoms upon cessation of this compound.

  • Possible Cause: Abrupt discontinuation of this compound may lead to a rebound of the symptoms it was suppressing.

  • Troubleshooting Steps:

    • Implement a Tapering Protocol: Do not stop this compound administration abruptly. A gradual reduction in dosage (tapering) is recommended to allow the endocrine system to readjust. While a specific tapering schedule for this compound has not been established, principles from corticosteroid tapering can be applied.

    • Gradual Dose Reduction: A conservative approach would be to reduce the dose by 10-20% at regular intervals (e.g., every 1-2 weeks), while monitoring for any adverse effects or re-emergence of symptoms.

    • Slower Taper at Lower Doses: The tapering should be slowed down as the dosage becomes lower to allow for the recovery of the hypothalamic-pituitary-adrenal (HPA) axis.

Data Presentation

Table 1: this compound Dosages in Clinical and Preclinical Studies

Study TypeSpeciesDosage(s)Route of AdministrationKey Findings
Phase II Clinical TrialHuman25 mg, 50 mg, 75 mg (buccal tablets)BuccalEvaluation of safety and efficacy in controlling hyperglycemia in Cushing's syndrome.[4]
Phase I/II Clinical TrialHuman80 mg (buccal tablet)BuccalInvestigated in adults with metabolic syndrome.[2]
Preclinical StudyMouse5 mg/kg, with subsequent increasesSubcutaneous5 mg/kg decreased plasma corticosterone and glucose; higher doses led to a rebound effect.[2]

Experimental Protocols

Protocol: Phase II Crossover Study of this compound in Cushing's Syndrome

This protocol is a summary based on publicly available information for the clinical trial with protocol code ST002-51.

  • Objective: To evaluate the efficacy and safety of buccal this compound in controlling hyperglycemia in adults with endogenous Cushing's syndrome.[4]

  • Study Design: A double-blind, placebo-controlled, crossover pilot study.[4]

  • Participants: Adults aged 18-75 with a diagnosis of Cushing's syndrome and impaired glucose tolerance or type 2 diabetes.[4]

  • Methodology:

    • Treatment Period 1 (12 weeks): Participants are randomized to receive either this compound (at doses of 25, 50, or 75 mg) or a placebo as a buccal tablet.[4]

    • Monitoring: Blood glucose levels are monitored regularly, with a 2-hour oral glucose tolerance test (oGTT) performed at baseline, week 6, and week 12.

    • Washout Period (21 days): Following the first treatment period, participants undergo a 21-day washout period where no treatment is administered.[4]

    • Treatment Period 2 (12 weeks): Participants cross over to receive the alternative treatment (placebo if they received this compound in the first period, and vice versa).

    • Primary Endpoint: The change in the area under the curve for glucose (AUCglucose) from the oGTT at week 12 compared to baseline.[4]

Visualizations

G cluster_workflow Experimental Workflow for this compound Dosage Optimization start Start: Define Therapeutic Goal dose_range Dose Range Finding (Based on preclinical data) start->dose_range dose_escalation Dose Escalation Study (Monitor for efficacy and rebound) dose_range->dose_escalation tapering Tapering Study (Establish safe discontinuation protocol) dose_escalation->tapering optimal_dose Define Optimal Therapeutic Dose (Maximizes efficacy, minimizes rebound) tapering->optimal_dose

Caption: Workflow for optimizing this compound dosage.

G cluster_pathway Hypothesized this compound Signaling Pathway This compound This compound G6PDH G6PDH (Glucose-6-Phosphate Dehydrogenase) This compound->G6PDH inhibits NFkB NF-kB Pathway Inhibition This compound->NFkB NADPH Decreased NADPH G6PDH->NADPH leads to ROS Increased Oxidative Stress NADPH->ROS results in Inflammation Reduced Inflammation ROS->Inflammation modulates NFkB->Inflammation

Caption: this compound's potential signaling mechanism.

References

Navigating the Clinical Development of Fluasterone: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the clinical development of fluasterone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and intricacies of working with this novel therapeutic agent. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (16-α-fluoro-5-androsten-17-one) is a synthetic analogue of dehydroepiandrosterone (DHEA).[1] It is designed to retain the therapeutic properties of DHEA, such as anti-inflammatory, anti-proliferative, and anti-diabetic effects, while minimizing androgenic side effects.[1] The complete mechanism of action is not fully elucidated, but two primary pathways have been identified:

  • Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PDH): this compound is a potent inhibitor of G6PDH, the rate-limiting enzyme in the pentose phosphate pathway (PPP).[2][3][4][5] This inhibition is thought to contribute to its metabolic and anti-inflammatory effects by altering cellular redox balance and biosynthetic processes.[2][3]

  • Anti-glucocorticoid Effects: this compound has demonstrated anti-glucocorticoid properties, although the exact mechanism of this action is still under investigation.[1] It has been shown to counteract some of the effects of glucocorticoids like dexamethasone in preclinical models.[1]

Q2: Why was the oral formulation of this compound discontinued in favor of a buccal tablet?

The oral formulation of this compound faced a significant challenge due to extensive first-pass metabolism in the liver.[1] This resulted in low oral bioavailability, meaning a large portion of the drug was metabolized before it could reach the systemic circulation and exert its therapeutic effect.[1] To overcome this, a buccal tablet formulation was developed. Buccal administration allows the drug to be absorbed directly into the bloodstream through the mucous membranes of the cheek, bypassing the gastrointestinal tract and first-pass metabolism in the liver.[6]

Q3: What is the current clinical application being investigated for the this compound buccal tablet?

The this compound buccal tablet is currently in Phase II clinical trials for the treatment of hyperglycemia (high blood sugar) in adults with Cushing's syndrome.[6][7] Cushing's syndrome is a condition characterized by prolonged exposure to high levels of cortisol, which often leads to metabolic complications like impaired glucose tolerance and diabetes.[7] this compound's potential to control high blood sugar in this patient population is the primary focus of the ongoing research.[6][7]

Troubleshooting Guides

Pharmacokinetics and Bioavailability

Q4: We are observing high variability in plasma concentrations of this compound in our preclinical studies with oral administration. What could be the cause and how can we address this?

High variability in plasma concentrations following oral administration of this compound is expected due to its significant first-pass metabolism.[1] The extent of this metabolism can vary between individuals, leading to inconsistent drug exposure.

Troubleshooting Steps:

  • Consider an alternative route of administration: As with the clinical development of this compound, switching to a parenteral or transmucosal (e.g., buccal, subcutaneous) route can bypass first-pass metabolism and lead to more consistent plasma levels.[1]

  • Standardize experimental conditions: Ensure that factors influencing gastrointestinal absorption and liver metabolism, such as diet and co-administered drugs, are tightly controlled in your studies.

  • Pharmacokinetic Modeling: Employ population pharmacokinetic modeling to identify covariates that may explain the observed variability.

Data Presentation: Pharmacokinetic Parameters of this compound (Preclinical Data)

ParameterOral Administration (Dog)Subcutaneous Administration (Dog)
Bioavailability 47%84%
Cmax HigherLower (less than half of oral)
Tmax SimilarSimilar
AUC (0-infinity) LowerHigher (greatest overall exposure)

Note: Human pharmacokinetic data for oral versus buccal this compound is not yet publicly available.

Clinical Trial Design and Execution

Q5: Our team is designing a clinical trial for a metabolic indication and considering a crossover design, similar to the ongoing this compound trial. What are the key challenges we should be aware of?

A crossover design, where each participant receives both the investigational drug and a placebo in a sequential, randomized order, can be statistically powerful as it allows for within-subject comparisons.[8] However, it presents unique challenges:

Key Challenges and Considerations for Crossover Trials: [8][9][10]

  • Carryover Effects: The effect of the treatment from the first period might "carry over" into the second period, influencing the results. A sufficient "washout" period between treatments is crucial to minimize this. The this compound trial for Cushing's syndrome utilizes a 21-day washout period.[10]

  • Period Effects: Changes in a participant's condition over time, independent of the treatment, can affect the results. Randomizing the sequence of treatments helps to mitigate this.

  • Participant Burden and Dropouts: Crossover trials are longer in duration for each participant, which can increase the likelihood of dropouts.[8]

  • Statistical Analysis: The statistical models for crossover trials are more complex and must account for within-subject correlations, period effects, and potential treatment-by-period interactions.[8][11]

Q6: We are using the Oral Glucose Tolerance Test (oGTT) as a primary endpoint in our trial. What are the critical parameters for conducting this test and how should we interpret the results in the context of Cushing's syndrome?

The oGTT is a fundamental tool for assessing glucose metabolism.[12] In the context of Cushing's syndrome, where insulin resistance is common, careful execution and interpretation are paramount.[13]

Experimental Protocols: Standard Oral Glucose Tolerance Test (oGTT) Protocol

This is a general protocol and should be adapted based on the specific clinical trial protocol.

  • Patient Preparation:

    • Patients should maintain a normal carbohydrate diet (at least 150g/day) for three days prior to the test.[14]

    • Patients must fast for at least 8-12 hours overnight before the test. Water is permitted.[14]

    • Strenuous physical activity should be avoided before and during the test.[14]

  • Procedure:

    • A baseline (0 minute) blood sample is drawn to measure fasting plasma glucose and insulin.

    • The patient then drinks a standardized glucose solution (typically 75g of anhydrous glucose in water) over a 5-minute period.[12]

    • Blood samples are drawn at specified intervals, commonly 30, 60, 90, and 120 minutes after the glucose load, to measure plasma glucose and insulin levels. The this compound trial protocol specifies oGTTs at week 6 and week 12.[6]

  • Sample Handling:

    • Blood samples for glucose measurement should be collected in tubes containing a glycolysis inhibitor (e.g., sodium fluoride).

    • Samples should be centrifuged and the plasma separated promptly.

Interpreting oGTT Results in Cushing's Syndrome:

  • Patients with Cushing's syndrome often exhibit insulin resistance, which can manifest as:

    • Elevated fasting glucose and insulin levels.

    • An exaggerated and prolonged increase in plasma glucose following the glucose challenge.

    • A compensatory, often excessive, insulin secretion in response to the glucose load.

  • A therapeutic intervention like this compound would be expected to improve these parameters, leading to lower glucose and/or insulin levels during the oGTT compared to placebo.

Q7: What is a validated method for quantifying this compound in plasma samples?

While a specific, publicly available, validated protocol for this compound is not readily found, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the standard approach for quantifying steroids like this compound in human plasma.

Experimental Protocols: General LC-MS/MS Assay for Steroid Analysis

This is a template and would require optimization and validation for this compound.

  • Sample Preparation:

    • Protein Precipitation: An organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins.

    • Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): To further clean up the sample and concentrate the analyte, either liquid-liquid extraction with a non-polar solvent or SPE using a C18 cartridge can be employed.

    • Derivatization (Optional): In some cases, derivatization may be used to improve the chromatographic and mass spectrometric properties of the analyte.

  • LC Separation:

    • A reverse-phase C18 column is typically used for steroid separation.

    • A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate, is employed.

  • MS/MS Detection:

    • A tandem mass spectrometer is used for detection in Multiple Reaction Monitoring (MRM) mode.

    • Specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., a deuterated version of this compound) would be monitored for quantification.

Safety and Adverse Events

Q8: What are the potential adverse events associated with this compound therapy?

In a Phase 1/2 study of buccal this compound in adults with metabolic syndrome, no adverse events were reported.[1] However, as with any investigational drug, careful monitoring for adverse events is crucial in clinical trials. Given this compound's relationship to DHEA and its anti-glucocorticoid effects, researchers should be vigilant for potential side effects.

Potential Areas for Safety Monitoring:

  • Hormonal Effects: Although designed to be non-androgenic, monitoring for any hormonal changes is prudent.

  • Metabolic Parameters: Close monitoring of glucose, lipids, and electrolytes is essential.

  • General Safety: Standard safety monitoring in clinical trials includes assessing liver and kidney function, cardiovascular parameters (including heart rhythm), and any patient-reported side effects.[7]

Visualizing Mechanisms and Workflows

Signaling Pathways and Experimental Designs

Below are diagrams generated using Graphviz to illustrate key concepts in the clinical development of this compound.

G6PDH_Inhibition_Pathway cluster_PPP Pentose Phosphate Pathway (PPP) cluster_this compound This compound Action cluster_Effects Downstream Effects Glucose-6-Phosphate Glucose-6-Phosphate 6-Phosphogluconolactone 6-Phosphogluconolactone Glucose-6-Phosphate->6-Phosphogluconolactone G6PDH NADPH NADPH 6-Phosphogluconolactone->NADPH Biosynthesis (e.g., Fatty Acids) Ribose-5-Phosphate Ribose-5-Phosphate 6-Phosphogluconolactone->Ribose-5-Phosphate Nucleotide Synthesis Reduced Oxidative Stress Reduced Oxidative Stress NADPH->Reduced Oxidative Stress Antioxidant Defense This compound This compound G6PDH G6PDH This compound->G6PDH Inhibition Anti-inflammatory Effects Anti-inflammatory Effects Metabolic Regulation Metabolic Regulation G6PDH->Anti-inflammatory Effects G6PDH->Metabolic Regulation

This compound's Inhibition of the Pentose Phosphate Pathway

Anti_Glucocorticoid_Effect Glucocorticoids Glucocorticoids GR Glucocorticoid Receptor (GR) Glucocorticoids->GR Binds & Activates GRE Glucocorticoid Response Element (GRE) GR->GRE Binds to DNA Gene_Expression Target Gene Expression GRE->Gene_Expression Regulates Biological_Effects Pro-inflammatory & Metabolic Effects Gene_Expression->Biological_Effects This compound This compound This compound->GR Antagonizes/ Modulates Crossover_Trial_Workflow cluster_GroupA Sequence Group A cluster_GroupB Sequence Group B A1 Period 1: This compound (12 weeks) Washout_A Washout (21 days) A1->Washout_A A2 Period 2: Placebo (12 weeks) Washout_A->A2 Endpoint_A Data Collection (e.g., oGTT) A2->Endpoint_A B1 Period 1: Placebo (12 weeks) Washout_B Washout (21 days) B1->Washout_B B2 Period 2: This compound (12 weeks) Washout_B->B2 Endpoint_B Data Collection (e.g., oGTT) B2->Endpoint_B Start Patient Recruitment & Randomization Start->A1 Start->B1 Analysis Statistical Analysis (Within-Subject Comparison) Endpoint_A->Analysis Endpoint_B->Analysis

References

minimizing off-target effects of fluasterone in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of fluasterone in their experiments.

Troubleshooting Guides

Problem: Unexpected Androgenic or Estrogenic Effects Observed

Symptoms:

  • In cell-based assays, you observe activation of androgen receptor (AR) or estrogen receptor (ER) dependent reporter genes.

  • In animal models, you observe physiological changes associated with androgenic or estrogenic activity (e.g., changes in reproductive tissue weight).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
1. Off-Target Binding to AR or ER Although this compound is designed for minimal androgenic and estrogenic activity, high concentrations or specific experimental conditions might lead to off-target binding. Solution: Perform a dose-response curve to determine the lowest effective concentration of this compound for your desired on-target effect. Conduct competitive binding assays to quantify the binding affinity of this compound to AR and ER.
2. Contamination of this compound Stock The this compound stock solution may be contaminated with other steroid hormones. Solution: Verify the purity of your this compound stock using techniques like HPLC or mass spectrometry. If purity is a concern, obtain a new, certified pure batch of the compound.
3. Non-Specific Assay Interference Components of your assay system may be non-specifically activated by this compound. Solution: Run appropriate negative controls, including vehicle-only controls and controls with a known inactive steroid. In reporter assays, test this compound in a parental cell line lacking the receptor of interest to check for non-specific transcriptional activation.
Problem: Inconsistent Anti-Glucocorticoid or Anti-Inflammatory Effects

Symptoms:

  • Variable inhibition of glucocorticoid receptor (GR) activity in reporter assays.

  • Inconsistent reduction of inflammatory markers (e.g., NF-κB activation) in your experimental model.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
1. This compound Concentration Not Optimal The concentration of this compound may be too low for effective antagonism or in the suboptimal range of a biphasic dose-response curve. Solution: Perform a comprehensive dose-response analysis to identify the optimal concentration range for the desired anti-glucocorticoid or anti-inflammatory effect in your specific experimental system.
2. Cell Density and Health Variations in cell density or poor cell health can affect cellular responses to drug treatment. Solution: Standardize cell seeding densities and ensure high cell viability (>95%) before and during the experiment. Regularly check for signs of cytotoxicity at different this compound concentrations.
3. Indirect Effects on Glucocorticoid Signaling This compound's anti-glucocorticoid effects may be indirect and dependent on the specific cellular context and signaling pathways active in your model. Solution: Investigate downstream targets of both this compound and the glucocorticoid agonist you are using. Analyze the expression and activity of key signaling molecules to understand the mechanism of action in your system.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

Q2: How can I experimentally determine the off-target binding profile of this compound to steroid receptors?

A2: A competitive binding assay is the gold standard for determining the binding affinity of a compound to a receptor. This assay measures the ability of your test compound (this compound) to displace a radiolabeled ligand that is known to bind with high affinity to the receptor of interest.

Q3: What functional assays can I use to assess the off-target activity of this compound?

A3: Reporter gene assays are a common method to assess the functional consequences of receptor binding. In these assays, cells are engineered to express a receptor of interest and a reporter gene (e.g., luciferase) that is under the control of a hormone response element. If this compound binds to and activates the receptor, it will drive the expression of the reporter gene, which can be quantified.

Q4: What in vivo models are suitable for assessing the off-target effects of this compound?

A4: Animal models can provide valuable information on the physiological consequences of any off-target effects. For steroid-like molecules, common models include:

  • Orchidectomized (castrated) male rodents: To assess androgenic activity.

  • Ovariectomized female rodents: To assess estrogenic activity.

  • Adrenalectomized rodents: To assess glucocorticoid and mineralocorticoid activity.

In these models, animals are treated with this compound, and various endpoints are measured, such as changes in the weight of hormone-responsive tissues (e.g., prostate, uterus), and levels of circulating hormones and other biomarkers.

Data Presentation

Table 1: Hypothetical Binding Affinity Profile of this compound and Control Steroids

Note: The following table presents hypothetical data for illustrative purposes, as comprehensive experimental data for this compound is not publicly available. Researchers should perform their own binding assays to determine the actual affinity values in their experimental system.

ReceptorThis compound (Ki, nM)Dihydrotestosterone (DHT) (Ki, nM)17β-Estradiol (E2) (Ki, nM)Dexamethasone (Ki, nM)Aldosterone (Ki, nM)Progesterone (Ki, nM)
Androgen Receptor (AR)>10,0001-5>10,000>10,000>10,00050-100
Estrogen Receptor α (ERα)>10,000>10,0000.1-1>10,000>10,000>1,000
Glucocorticoid Receptor (GR)500 - 1,000>10,000>10,0001-1020-50100-500
Mineralocorticoid Receptor (MR)>5,000>10,000>10,00050-1001-510-50
Progesterone Receptor (PR)>5,000>1,000>1,0001,000-5,000100-5001-10

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific steroid receptor.

Materials:

  • Purified recombinant steroid receptor or cell lysates from cells overexpressing the receptor.

  • Radiolabeled ligand specific for the receptor of interest (e.g., [³H]-DHT for AR).

  • Unlabeled this compound and a known competitor (e.g., unlabeled DHT).

  • Assay buffer (e.g., Tris-HCl buffer with additives to stabilize the receptor).

  • Scintillation vials and scintillation cocktail.

  • Filter plates and vacuum manifold.

Methodology:

  • Prepare Reagents: Prepare serial dilutions of unlabeled this compound and the known competitor. Prepare the radiolabeled ligand at a concentration close to its Kd.

  • Incubation: In a 96-well plate, combine the receptor preparation, radiolabeled ligand, and varying concentrations of either unlabeled this compound or the known competitor. Include wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of unlabeled known competitor).

  • Equilibration: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly separate the bound from free radioligand by vacuum filtration through filter plates.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the competitor. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Luciferase Reporter Gene Assay

Objective: To assess the functional agonist or antagonist activity of this compound on a specific steroid receptor.

Materials:

  • A mammalian cell line that does not endogenously express the receptor of interest (e.g., HEK293T or CHO-K1).

  • An expression vector for the full-length steroid receptor.

  • A reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of the corresponding hormone response element (e.g., ARE-luc for AR).

  • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Cell culture medium and reagents.

  • This compound, a known agonist, and a known antagonist for the receptor.

  • Luciferase assay reagent.

Methodology:

  • Transfection: Co-transfect the cells with the receptor expression vector, the luciferase reporter plasmid, and the normalization control plasmid.

  • Plating: Plate the transfected cells into a 96-well plate and allow them to adhere.

  • Treatment:

    • Agonist Mode: Treat the cells with serial dilutions of this compound or a known agonist.

    • Antagonist Mode: Treat the cells with a fixed concentration of a known agonist (typically at its EC50) in the presence of serial dilutions of this compound or a known antagonist.

  • Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log concentration of this compound. For agonist mode, determine the EC50. For antagonist mode, determine the IC50.

Mandatory Visualization

Fluasterone_Off_Target_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment binding_assay Competitive Binding Assay (Determine Ki) data_analysis Data Analysis & Risk Assessment binding_assay->data_analysis functional_assay Reporter Gene Assay (Determine EC50/IC50) functional_assay->data_analysis animal_model Hormone-Sensitized Animal Models endpoints Measure Physiological Endpoints animal_model->endpoints endpoints->data_analysis This compound This compound This compound->binding_assay This compound->functional_assay This compound->animal_model receptor_panel Steroid Receptor Panel (AR, ER, GR, MR, PR) receptor_panel->binding_assay receptor_panel->functional_assay

Caption: Workflow for assessing this compound off-target effects.

Androgen_Receptor_Signaling DHT Androgen (DHT) AR Androgen Receptor (AR) DHT->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Dimerizes ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene_Expression Target Gene Expression ARE->Gene_Expression Regulates Cell_Growth Cell Growth & Proliferation Gene_Expression->Cell_Growth Leads to Estrogen_Receptor_Signaling E2 Estrogen (E2) ER Estrogen Receptor (ER) E2->ER Binds HSP Heat Shock Proteins (HSP) ER->HSP Dissociates from ER_dimer ER Dimer ER->ER_dimer Dimerizes ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to Gene_Expression Target Gene Expression ERE->Gene_Expression Regulates Cell_Function Regulation of Cell Function Gene_Expression->Cell_Function Leads to Glucocorticoid_Receptor_Signaling Cortisol Glucocorticoid (Cortisol) GR Glucocorticoid Receptor (GR) Cortisol->GR Binds HSP Heat Shock Proteins (HSP) GR->HSP Dissociates from GR_dimer GR Dimer GR->GR_dimer Dimerizes GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to Gene_Expression Target Gene Expression GRE->Gene_Expression Regulates Metabolism_Inflammation Metabolic & Anti-inflammatory Effects Gene_Expression->Metabolism_Inflammation Leads to Mineralocorticoid_Receptor_Signaling Aldosterone Mineralocorticoid (Aldosterone) MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds HSP Heat Shock Proteins (HSP) MR->HSP Dissociates from MR_dimer MR Dimer MR->MR_dimer Dimerizes MRE Mineralocorticoid Response Element (MRE) MR_dimer->MRE Binds to Gene_Expression Target Gene Expression MRE->Gene_Expression Regulates Ion_Transport Ion & Water Transport Gene_Expression->Ion_Transport Leads to Progesterone_Receptor_Signaling Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds HSP Heat Shock Proteins (HSP) PR->HSP Dissociates from PR_dimer PR Dimer PR->PR_dimer Dimerizes PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds to Gene_Expression Target Gene Expression PRE->Gene_Expression Regulates Reproductive_Function Reproductive Function Gene_Expression->Reproductive_Function Leads to

References

troubleshooting fluasterone instability in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Fluasterone Stability

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the long-term storage and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under controlled conditions. While stability of the solid compound depends on purity and packaging, solutions are known to be more sensitive. It is recommended to protect the compound from light and moisture.[1][2]

Q2: My solid this compound powder has changed color/texture. What does this mean?

Physical changes such as discoloration (e.g., yellowing) or changes in texture can be indicators of chemical degradation.[3] These changes suggest that the compound may have been exposed to adverse conditions like light, high temperatures, or humidity. It is highly recommended to verify the purity of the material using an analytical method like HPLC before proceeding with experiments.

Q3: I'm dissolving this compound for my experiments. How should I store the stock solution?

Stock solutions are less stable than the solid compound and should be prepared fresh when possible. For short-term storage, one supplier recommends storing solutions at -20°C for up to one month or at -80°C for up to six months.[4] Always use high-purity, anhydrous solvents if possible, as moisture can promote hydrolysis of related steroidal compounds.[5]

Q4: My HPLC analysis of a stored this compound sample shows new, unidentified peaks. What are they?

The appearance of new peaks in an HPLC chromatogram is a strong indication of degradation. These peaks represent degradation products that have formed over time.[6] To understand the nature of these degradants, a forced degradation study can be performed to see if similar peaks are generated under specific stress conditions (e.g., acid, base, oxidation, heat, light).[7][8] This can help elucidate the degradation pathway.

Q5: Does this compound's stability profile differ from its parent compound, DHEA?

Yes, structural modifications can alter a compound's stability. This compound is a synthetic derivative of dehydroepiandrosterone (DHEA).[9] Its structure, which includes a 16α-fluoro group and lacks the 3β-hydroxyl group, sterically hinders metabolism at the C17 position and prevents its conversion to androgens and estrogens.[9] This modification may also influence its susceptibility to specific degradation pathways compared to DHEA. Biotransformation studies show that this compound can be extensively metabolized, suggesting that the molecule has reactive sites susceptible to chemical changes.[10]

Troubleshooting Guide: Investigating this compound Instability

If you suspect your this compound sample has degraded, follow this logical workflow to diagnose the issue.

G Troubleshooting Workflow for this compound Instability A Observation: - Unexpected experimental results - Change in physical appearance - New peaks in HPLC B Step 1: Purity Analysis Run a validated stability-indicating HPLC method on the suspect sample. A->B C Compare to a reference standard or a freshly opened sample. B->C D Is purity below specification (e.g., <98%)? C->D E Conclusion: Sample is likely stable. Review experimental parameters (e.g., dosing, cell lines). D->E No F Step 2: Degradant Characterization - Perform forced degradation study. - Use LC-MS to get mass of degradants. D->F Yes G Do forced degradation peaks match peaks in the stored sample? F->G H Identifies potential degradation pathway (e.g., oxidative, hydrolytic). Consider if storage conditions (air, moisture) are the cause. G->H Yes I Unknown Degradation Pathway. Requires further structural elucidation (e.g., NMR). G->I No J Step 3: Resolution - Discard degraded stock. - Acquire new, certified material. - Re-evaluate and tighten storage protocols (e.g., use desiccator, inert gas). H->J I->J

Caption: A step-by-step workflow for troubleshooting suspected this compound degradation.

Data Summary

Table 1: Recommended Storage Conditions for this compound Stock Solutions

This data is based on supplier recommendations for prepared stock solutions. Stability of the solid powder under various conditions has not been extensively published and should be determined empirically.

Storage TemperatureRecommended Maximum DurationSource(s)
-20°C1 Month[4]
-80°C6 Months[4]
Table 2: Example Data from a Forced Degradation Study

The following table is a representative example of results from a forced degradation study on a steroid compound. The actual percentage of degradation for this compound may vary. The goal of such a study is to achieve modest degradation (e.g., 5-20%) to produce and identify potential degradation products.[7][8]

Stress ConditionParameters% this compound Degraded (Example)No. of Major Degradation Peaks (Example)
Acid Hydrolysis 0.1 M HCl at 60°C for 24h12.5%2
Base Hydrolysis 0.1 M NaOH at 60°C for 24h8.2%1
Oxidation 3% H₂O₂ at RT for 48h18.7%3
Thermal 80°C (dry heat) for 72h4.5%1
Photolytic ICH Option 1 (UV/Vis light)22.1%4

Key Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol describes a general reversed-phase HPLC method suitable for assessing the purity of this compound and separating it from potential degradation products.[11][12]

  • Instrumentation: HPLC system with UV/Vis Detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: Ramp to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.5 min: Return to 60% B

    • 18.5-25 min: Re-equilibration at 60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (or determined by UV scan of this compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in acetonitrile or methanol to a final concentration of 0.5 mg/mL.

Protocol 2: Forced Degradation Study

This protocol outlines conditions to intentionally stress this compound to generate degradation products, which is essential for developing and validating a stability-indicating method.[7][8][13]

  • Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 48 hours. Before analysis, neutralize with 1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Before analysis, neutralize with 1 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Store protected from light at room temperature for 48 hours.

  • Thermal Degradation: Place solid this compound powder in a vial in an oven at 80°C for 7 days. Also, place a solution of this compound in a sealed vial at 80°C for 7 days.

  • Photolytic Degradation: Expose both solid powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described above. Compare chromatograms to identify degradation peaks.

Visualizations of Pathways

Hypothetical Degradation Pathways

While specific degradation pathways for this compound are not well-documented in public literature, steroids can undergo common reactions like oxidation. This diagram illustrates a hypothetical pathway where this compound undergoes oxidation, a common degradation route for molecules with allylic protons.[5][10]

G cluster_main Hypothetical Oxidative Degradation A This compound B Oxidative Stress (e.g., atmospheric O₂, peroxides) A->B C Oxidized Degradant 1 (e.g., Hydroxylation at C-7) B->C D Oxidized Degradant 2 (e.g., Epoxidation of double bond) B->D

Caption: Hypothetical oxidative degradation pathways for this compound.
Mechanism of Action: Signaling Pathway

This compound's mechanism of action is not fully elucidated but it is known to be a potent inhibitor of the enzyme Glucose-6-Phosphate Dehydrogenase (G6PDH), a key regulator of the pentose phosphate pathway (PPP).[9]

G cluster_ppp Pentose Phosphate Pathway (PPP) G6P Glucose-6-Phosphate G6PDH G6PDH Enzyme G6P->G6PDH PPP_Products NADPH + Ribose-5-Phosphate (Antioxidant capacity, Nucleotide synthesis) G6PDH->PPP_Products This compound This compound This compound->Inhibition

Caption: this compound's inhibitory action on the G6PDH enzyme in the Pentose Phosphate Pathway.

References

dealing with high dose requirements for fluasterone efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluasterone, with a focus on addressing challenges related to its high-dose requirements for efficacy.

Frequently Asked Questions (FAQs)

Q1: Why are high doses of this compound often required to observe efficacy in our experiments?

High oral doses of this compound are necessary primarily due to its low oral bioavailability, which is a result of extensive first-pass metabolism in the liver and/or gastrointestinal tract.[1] This means that a significant portion of the orally administered drug is metabolized before it can reach systemic circulation and exert its therapeutic effects. The development of oral this compound was halted for this reason.[1][2]

Q2: What are the key mechanisms of action for this compound?

While the complete mechanism of action is not fully elucidated, this compound is known to be a potent uncompetitive inhibitor of glucose-6-phosphate dehydrogenase (G6PDH).[1] It is significantly more potent in this regard than its parent compound, dehydroepiandrosterone (DHEA).[1] This inhibition is thought to mediate many of its therapeutic effects, including anti-inflammatory, anti-hyperplastic, and anti-diabetic properties.[1] Additionally, this compound is suggested to inhibit NF-κB activation and reduce oxidative stress.[3][4] Unlike DHEA, this compound has minimal to no androgenic or estrogenic activity because the fluorine atom at the C16α position sterically hinders its metabolism into sex hormones.[1]

Q3: Are there alternative administration routes to improve this compound's efficacy and reduce the required dose?

Yes, non-oral formulations have been investigated to bypass first-pass metabolism and improve bioavailability. Studies in animals have shown that parenteral administration can increase this compound's efficacy by as much as 40-fold.[1] Subcutaneous and buccal tablet formulations have been explored in preclinical and clinical settings, respectively, demonstrating improved bioavailability and efficacy at lower doses compared to oral administration.[4][5][6]

Q4: What are the advantages of this compound over DHEA?

This compound was developed to retain the therapeutic benefits of DHEA while minimizing its hormonal side effects.[1] Key advantages include:

  • No Androgenic/Estrogenic Activity: It cannot be metabolized into testosterone or estradiol.[1]

  • Lack of GABA-A Receptor Interaction: It does not produce sedation or seizures observed with DHEA in animal studies.[1]

  • Reduced Peroxisome Proliferator Activity: It has minimal activity at the PPARα receptor, reducing the risk of liver toxicities.[1]

  • Higher Potency: It is a more potent inhibitor of G6PDH than DHEA.[1]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro and in vivo experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent or no effect of this compound in cell culture. Inadequate Concentration: The effective concentration may not have been reached due to degradation or binding to culture media components.Increase the concentration of this compound in a dose-response experiment. Ensure proper dissolution of the compound.
Cell Line Insensitivity: The chosen cell line may not be responsive to this compound's mechanism of action.Use a positive control cell line known to be sensitive to G6PDH inhibition or NF-κB modulation.
Incorrect Vehicle Control: The solvent used to dissolve this compound may be affecting the cells.Ensure the vehicle control (e.g., DMSO) is used at the same final concentration as in the this compound-treated samples and is not causing toxicity.
High variability in in vivo animal studies. Poor Oral Bioavailability: If using oral administration, high variability between animals is expected due to differences in first-pass metabolism.Switch to a parenteral route of administration, such as subcutaneous or intravenous injection, to improve bioavailability and reduce variability.[1][4]
Incorrect Dosing Regimen: The dosing frequency may not be optimal to maintain therapeutic concentrations.Conduct a pharmacokinetic study to determine the half-life of this compound with the chosen administration route and adjust the dosing schedule accordingly.
Unexpected side effects in animal models. Off-Target Effects: Although designed to be safer than DHEA, high concentrations may still lead to unforeseen off-target effects.Carefully monitor animals for any adverse effects. Consider reducing the dose or using a different administration route that allows for lower, more consistent exposure.
Vehicle Toxicity: The vehicle used for in vivo administration could be causing toxicity.Test the vehicle alone in a control group of animals to rule out any vehicle-related toxicity.

Data Presentation

Table 1: this compound Pharmacokinetic Parameters in Male Beagle Dogs

Administration Route Bioavailability (%) Cmax tmax Overall Exposure (AUC0-infinity)
Oral (po)47%HigherSimilar to SCLower than SC
Subcutaneous (sc)84%Lower than POSimilar to POHighest

Data summarized from a pharmacokinetic and tissue distribution study of [14C]this compound.[4]

Table 2: G6PDH Inhibition

Compound Ki (μM)
This compound0.5
DHEA17

Ki represents the inhibitor constant. A lower value indicates a more potent inhibitor.[1]

Experimental Protocols

1. G6PDH Inhibition Assay

This protocol is a general guideline for determining the inhibitory activity of this compound on G6PDH.

  • Materials:

    • Purified G6PDH enzyme

    • This compound

    • DHEA (as a comparator)

    • NADP+

    • Glucose-6-phosphate (G6P)

    • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare a stock solution of this compound and DHEA in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add assay buffer, NADP+, and G6P.

    • Add varying concentrations of this compound or DHEA to the wells. Include a vehicle control (solvent only).

    • Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time.

    • Initiate the reaction by adding G6PDH enzyme to all wells.

    • Immediately measure the rate of NADPH formation by monitoring the increase in absorbance at 340 nm over time using a microplate reader.

    • Calculate the initial reaction velocities for each concentration of the inhibitor.

    • Determine the Ki value for this compound by fitting the data to an appropriate enzyme inhibition model (e.g., Michaelis-Menten kinetics with an uncompetitive inhibitor model).

2. In Vivo Efficacy Study in a Mouse Model of Hyperglycemia

This protocol provides a general framework for assessing the anti-hyperglycemic effects of this compound.

  • Animal Model: Use a relevant mouse model of hyperglycemia or type 2 diabetes (e.g., db/db mice).

  • Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the start of the experiment.

  • Grouping: Randomly assign animals to different treatment groups:

    • Vehicle control (e.g., saline or appropriate vehicle for the chosen administration route)

    • This compound (at various doses)

    • Positive control (an established anti-hyperglycemic drug)

  • Administration: Administer this compound via the chosen route (e.g., subcutaneous injection) at a predetermined frequency and duration.

  • Monitoring:

    • Measure fasting blood glucose levels at regular intervals (e.g., weekly).

    • Perform an oral glucose tolerance test (OGTT) at the beginning and end of the study to assess glucose metabolism.

    • Monitor body weight and food/water intake throughout the study.

  • Endpoint Analysis: At the end of the study, collect blood and tissues for further analysis (e.g., plasma insulin levels, lipid profiles, and histological examination of relevant organs like the pancreas and liver).

  • Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of this compound's effects compared to the control groups.

Mandatory Visualizations

G cluster_0 High Oral Dose of this compound cluster_1 Pharmacokinetic Challenge cluster_2 Therapeutic Effect cluster_3 Troubleshooting Solutions High_Dose High Oral Dose Required Metabolism Extensive First-Pass Metabolism High_Dose->Metabolism leads to Bioavailability Low Oral Bioavailability Metabolism->Bioavailability causes Efficacy Reduced Efficacy Bioavailability->Efficacy results in Parenteral Parenteral Administration (e.g., Subcutaneous) Improved_Bioavailability Improved Bioavailability Parenteral->Improved_Bioavailability achieves Buccal Buccal Administration Buccal->Improved_Bioavailability achieves Lower_Dose Lower Effective Dose Improved_Bioavailability->Lower_Dose allows for

Caption: Troubleshooting logic for addressing this compound's high-dose requirement.

G This compound This compound G6PDH Glucose-6-Phosphate Dehydrogenase This compound->G6PDH inhibits (uncompetitive) NFkB NF-κB Activation This compound->NFkB inhibits Pentose_Phosphate_Pathway Pentose Phosphate Pathway G6PDH->Pentose_Phosphate_Pathway rate-limiting enzyme of NADPH NADPH Production Pentose_Phosphate_Pathway->NADPH produces Oxidative_Stress Reduced Oxidative Stress NADPH->Oxidative_Stress contributes to Inflammation Reduced Inflammation NFkB->Inflammation promotes

Caption: Proposed signaling pathways for this compound's mechanism of action.

G cluster_0 Pre-Clinical cluster_1 Clinical Target_Identification Target Identification (e.g., G6PDH) In_Vitro_Assays In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) Target_Identification->In_Vitro_Assays leads to In_Vivo_Models In Vivo Animal Models (e.g., Hyperglycemia) In_Vitro_Assays->In_Vivo_Models informs Pharmacokinetics Pharmacokinetic Studies In_Vivo_Models->Pharmacokinetics guides Phase_I Phase I Trials (Safety, Tolerability) Pharmacokinetics->Phase_I enables Phase_II Phase II Trials (Efficacy, Dosing) Phase_I->Phase_II progresses to Phase_III Phase III Trials (Pivotal Efficacy) Phase_II->Phase_III progresses to

Caption: General experimental workflow for this compound drug development.

References

Technical Support Center: Fluasterone Administration & Plasma Level Consistency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluasterone. Our goal is to help you achieve consistent plasma levels in your experiments through optimized administration protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a synthetic derivative of dehydroepiandrosterone (DHEA), a naturally occurring steroid hormone. It was developed to retain the anti-inflammatory, anti-diabetic, and other therapeutic benefits of DHEA while minimizing or eliminating androgenic and estrogenic side effects.[1][2] Unlike DHEA, this compound cannot be metabolized into testosterone or estradiol, making it a more specific research tool for investigating the non-hormonal effects of DHEA-like compounds.[1]

Q2: Which route of administration is best for achieving consistent this compound plasma levels?

Oral administration of this compound results in low bioavailability due to extensive first-pass metabolism in the liver and/or gastrointestinal tract.[1][2] To achieve more consistent and higher plasma concentrations, parenteral routes such as subcutaneous (SC) or intravenous (IV) administration are recommended.[1][3] Buccal administration has also been explored as a promising alternative to bypass first-pass metabolism.[2][4]

Q3: What are the main factors that can cause variability in this compound plasma levels?

Several factors can contribute to inconsistent plasma levels of this compound:

  • Route of Administration: As mentioned, oral administration leads to significant variability due to first-pass metabolism.[1][2]

  • Formulation: The vehicle used for administration can impact the absorption and release profile of this compound.

  • Metabolism: this compound is metabolized into various compounds, and the rate of metabolism can vary between individuals and animal species.[5]

  • Drug-Drug Interactions: Co-administration of other drugs could potentially alter the metabolism and clearance of this compound.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High inter-subject variability in plasma concentrations First-pass metabolism (oral administration): Oral delivery of this compound is subject to extensive metabolism in the liver and gut wall, leading to low and variable systemic exposure.[1][2]Switch to a parenteral route: Consider subcutaneous or intravenous administration to bypass first-pass metabolism and improve consistency.[3] Buccal administration is also a viable alternative.[2][4]
Inconsistent dosing technique: Improper administration technique can lead to variable absorption.Standardize administration protocol: Ensure all personnel are trained on the same, precise administration technique. For subcutaneous injections, rotate injection sites to avoid localized tissue effects.
Lower than expected plasma levels Low bioavailability: Oral bioavailability of this compound is inherently low.[3]Increase dose (with caution): While increasing the dose might seem intuitive, it may not proportionally increase plasma levels due to saturation of metabolic pathways. It is often more effective to change the administration route.
Degradation of this compound in formulation: The stability of the formulation may be compromised.Assess formulation stability: Ensure the formulation is prepared fresh or has been tested for stability under the storage and administration conditions.
Unexpected metabolites detected Species-specific metabolism: The metabolic profile of this compound can differ between species.[5]Characterize metabolites: If unexpected peaks are observed during analysis, perform metabolite identification studies to understand the metabolic pathways in your specific model.

Experimental Protocols

Subcutaneous Administration Protocol (Rodent Model)
  • Formulation Preparation:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., sesame oil, or a solution of ethanol, propylene glycol, and water).

    • The final concentration should be calculated based on the desired dose and the injection volume.

  • Dosing:

    • Acclimatize the animals to the handling and injection procedure.

    • Administer the this compound solution subcutaneously in the dorsal region.

    • Rotate the injection site daily to minimize local irritation.

  • Plasma Sample Collection:

    • Collect blood samples at predetermined time points post-administration via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

    • Use tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

Plasma Concentration Analysis using LC-MS/MS
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform a protein precipitation step by adding a solvent like acetonitrile to the plasma sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Use a suitable C18 column for chromatographic separation.

    • The mobile phase can consist of a gradient of water and acetonitrile with a small amount of formic acid.

    • Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify this compound and its metabolites.

    • Develop a standard curve using known concentrations of this compound in blank plasma to quantify the experimental samples.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Male Beagle Dogs

ParameterIntravenous (IV)Subcutaneous (SC)Oral (PO)
Bioavailability (%) 1008447
Cmax (ng/mL) -Lower than POHigher than SC
tmax (h) -Similar to POSimilar to SC
AUC(0-infinity) (ng*h/mL) -Highest-
Data compiled from a pharmacokinetic and tissue distribution study of [14C]this compound in male Beagle dogs.[3]

Visualizations

This compound Administration Workflow

fluasterone_workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Processing cluster_analysis Analysis Formulation This compound Formulation Dose_Calc Dose Calculation Formulation->Dose_Calc SC_Admin Subcutaneous Injection Dose_Calc->SC_Admin IV_Admin Intravenous Infusion Dose_Calc->IV_Admin Buccal_Admin Buccal Tablet Dose_Calc->Buccal_Admin Blood_Collection Blood Collection SC_Admin->Blood_Collection IV_Admin->Blood_Collection Buccal_Admin->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Storage Storage at -80°C Plasma_Separation->Storage LC_MS_MS LC-MS/MS Analysis Storage->LC_MS_MS PK_Analysis Pharmacokinetic Analysis LC_MS_MS->PK_Analysis

Caption: Experimental workflow for this compound administration and plasma analysis.

Potential Signaling Pathway of this compound

fluasterone_pathway This compound This compound G6PDH Glucose-6-Phosphate Dehydrogenase (G6PDH) This compound->G6PDH inhibits NF_kB_Pathway NF-kB Signaling Pathway This compound->NF_kB_Pathway inhibits Akt_Pathway Akt Signaling Pathway (via DHEA-like effects) This compound->Akt_Pathway activates Pentose_Phosphate_Pathway Pentose Phosphate Pathway G6PDH->Pentose_Phosphate_Pathway catalyzes NADPH NADPH Production Pentose_Phosphate_Pathway->NADPH Oxidative_Stress Oxidative Stress NADPH->Oxidative_Stress reduces Inflammation Inflammation NF_kB_Pathway->Inflammation Cell_Survival Cell Survival Akt_Pathway->Cell_Survival

Caption: Potential signaling pathways modulated by this compound.

References

Technical Support Center: Fluasterone and Potential Liver Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and frequently asked questions regarding the potential for liver toxicity of fluasterone, particularly at high doses. The information is intended to assist researchers in designing and interpreting experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected liver toxicity profile of this compound based on its mechanism of action?

A1: this compound was specifically designed as a structural analog of dehydroepiandrosterone (DHEA) to minimize the liver-related side effects observed with DHEA. Unlike DHEA, this compound has been shown to have little to no activity as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. PPARα activation is linked to hepatomegaly (enlarged liver) and the development of hepatocellular carcinoma in rodents. Therefore, from a mechanistic standpoint, this compound is expected to have a significantly lower risk of liver toxicity compared to DHEA.

Q2: Are there any preclinical data on the liver safety of this compound at high doses?

A2: While detailed proprietary preclinical toxicology reports are not publicly available, the development of this compound focused on creating a safer alternative to DHEA. Studies in animal models have suggested that this compound is less likely to cause the liver complications associated with DHEA. For example, in a study on rainbow trout, DHEA significantly increased liver tumor incidence, while this compound only showed a slight, statistically borderline increase in incidence with no effect on tumor multiplicity or size.

Q3: What have clinical trials shown regarding this compound and liver safety in humans?

A3: this compound has been evaluated in Phase I and Phase II clinical trials. In a Phase 1/2 study involving adults with metabolic syndrome who received 80 mg of buccal this compound daily for 8 weeks, no adverse events were reported. Furthermore, an orphan-drug designation has been granted for this compound for the treatment of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH), suggesting a potential therapeutic benefit for certain liver conditions rather than a toxicity concern.

Q4: How should I monitor for potential liver toxicity in my preclinical studies with this compound?

A4: Standard monitoring for drug-induced liver injury (DILI) should be employed. This includes:

  • Biochemical Monitoring: Regular measurement of serum levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and gamma-glutamyl transferase (GGT), as well as total bilirubin.

  • Histopathological Analysis: Microscopic examination of liver tissue from different dose groups to identify any signs of cellular damage, inflammation, steatosis, or necrosis.

  • Organ Weight: Measurement of liver weight at the end of the study, as an increase can be an indicator of hypertrophy or hyperplasia.

Q5: What are the key differences between this compound and DHEA concerning potential liver effects?

A5: The primary differences are:

  • PPARα Activity: DHEA is a PPARα agonist, a mechanism linked to liver tumors in rodents. This compound lacks significant PPARα activity.

  • Metabolism: this compound is fluorinated at the C16α position, which sterically hinders its metabolism into androgens and estrogens. DHEA can be metabolized into sex steroids, which can have effects on the liver.

Troubleshooting Guides for In Vitro and In Vivo Hepatotoxicity Studies

In Vitro Hepatotoxicity Assays
Issue Possible Cause Troubleshooting Steps
High background cytotoxicity in vehicle control Vehicle (e.g., DMSO) concentration is too high.Ensure final vehicle concentration is within the tolerance limits of the cell line (typically ≤0.1% for DMSO). Run a vehicle toxicity curve to determine the optimal concentration.
Cell culture is unhealthy or contaminated.Check cell morphology, viability, and test for mycoplasma contamination. Ensure proper cell culture technique and sterile conditions.
Inconsistent results between experiments Variation in cell passage number.Use cells within a consistent and validated passage number range.
Inconsistent plating density.Optimize and standardize cell seeding density to ensure a consistent cell monolayer.
Reagent variability.Use reagents from the same lot number for the duration of a study. Qualify new lots of reagents before use.
No dose-dependent toxicity observed with a known hepatotoxin (positive control) Suboptimal assay sensitivity.Optimize assay parameters such as incubation time and endpoint measurement. Consider using a more sensitive cell line or a 3D cell culture model.
Incorrect concentration of the positive control.Verify the concentration and purity of the positive control.
In Vivo Hepatotoxicity Studies
Issue Possible Cause Troubleshooting Steps
High variability in liver enzyme levels within a dose group Improper handling of blood samples.Ensure consistent and proper blood collection and processing techniques to avoid hemolysis, which can falsely elevate enzyme levels.
Animal stress.Minimize animal stress during handling and dosing, as stress can influence some physiological parameters.
Underlying health conditions in animals.Use healthy animals from a reputable supplier and allow for an adequate acclimatization period before starting the study.
Unexpected mortality in high-dose groups Off-target toxicity.Conduct a thorough literature review for potential off-target effects. Consider performing additional safety pharmacology studies.
Formulation issues leading to acute toxicity.Ensure the formulation is stable and the vehicle is well-tolerated at the administered volume.
No significant findings at the highest dose The compound has a low potential for hepatotoxicity.This may be a valid result, especially for a compound like this compound designed for liver safety.
Insufficient dose levels.Ensure that the highest dose is a maximum tolerated dose (MTD) or is sufficiently high based on pharmacokinetic data to provide a significant safety margin.

Quantitative Data Summary

The following tables provide an illustrative summary of the type of quantitative data that would be collected in preclinical toxicology studies to assess liver safety. Note: The data presented here are hypothetical examples for illustrative purposes and are not actual results from this compound studies.

Table 1: Illustrative Serum Chemistry Data from a 28-Day Rodent Toxicology Study

ParameterVehicle ControlLow DoseMid DoseHigh Dose
ALT (U/L) 35 ± 838 ± 1042 ± 945 ± 12
AST (U/L) 60 ± 1565 ± 1870 ± 1672 ± 20
ALP (U/L) 150 ± 30155 ± 35160 ± 32165 ± 40
Total Bilirubin (mg/dL) 0.2 ± 0.10.2 ± 0.10.3 ± 0.10.3 ± 0.2

Values are presented as mean ± standard deviation.

Table 2: Illustrative Liver Histopathology Findings from a 28-Day Rodent Toxicology Study

FindingVehicle ControlLow DoseMid DoseHigh Dose
Hepatocellular Necrosis 0/100/100/100/10
Inflammation 0/100/100/100/10
Steatosis (Fatty Change) 0/100/100/100/10
Bile Duct Hyperplasia 0/100/100/100/10

Values are presented as the number of animals with the finding / total number of animals examined.

Visualizations

Experimental Workflow for In Vivo Hepatotoxicity Assessment

G cluster_pre Pre-Dosing cluster_dosing Dosing Period cluster_post Post-Dosing Analysis animal_acclimatization Animal Acclimatization baseline_bw Baseline Body Weight animal_acclimatization->baseline_bw baseline_blood Baseline Blood Collection baseline_bw->baseline_blood daily_dosing Daily Dosing (Vehicle, Low, Mid, High) baseline_blood->daily_dosing clinical_obs Daily Clinical Observations daily_dosing->clinical_obs weekly_bw Weekly Body Weight daily_dosing->weekly_bw terminal_blood Terminal Blood Collection for Serum Chemistry clinical_obs->terminal_blood weekly_bw->terminal_blood necropsy Necropsy & Organ Weight terminal_blood->necropsy histopathology Liver Histopathology necropsy->histopathology data_analysis Data Analysis & Interpretation histopathology->data_analysis

Caption: Workflow for a typical in vivo hepatotoxicity study.

Signaling Pathways in Hepatic Lipid and Glucose Metabolism

G cluster_lipid Lipid Metabolism cluster_glucose Glucose Metabolism SREBP1c SREBP-1c ACC ACC SREBP1c->ACC FAS FAS SREBP1c->FAS DeNovoLipogenesis De Novo Lipogenesis ACC->DeNovoLipogenesis FAS->DeNovoLipogenesis FoxO1 FoxO1 G6Pase G6Pase FoxO1->G6Pase PEPCK PEPCK FoxO1->PEPCK Gluconeogenesis Gluconeogenesis G6Pase->Gluconeogenesis PEPCK->Gluconeogenesis This compound This compound This compound->SREBP1c Potential Inhibition This compound->FoxO1 Potential Inhibition

Fluasterone Formulation Strategies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding formulation strategies to enhance the absorption of fluasterone.

Frequently Asked Questions (FAQs)

Q1: My oral this compound formulation is showing low bioavailability. What are the likely reasons?

A1: Low oral bioavailability of this compound is a well-documented issue primarily attributed to extensive first-pass metabolism in the liver and potentially the gastrointestinal tract.[1][2] This means that after oral administration, a significant portion of the drug is metabolized before it can reach systemic circulation. While this compound's exact permeability characteristics are not detailed in the provided results, its structural similarity to other steroids suggests it may have sufficient lipophilicity to be absorbed across the gut wall, but it is then rapidly cleared.

Q2: What are the primary strategies to overcome the high first-pass metabolism of this compound?

A2: The most effective strategy is to develop non-oral formulations that bypass the gastrointestinal tract and the liver. A buccal tablet formulation of this compound has been investigated in clinical trials for this reason.[2][3][4] This delivery method allows the drug to be absorbed directly into the systemic circulation through the oral mucosa. Another potential route that has shown promise in animal studies is subcutaneous administration, which resulted in significantly higher bioavailability compared to oral dosing.[5]

Q3: How can I improve the solubility of this compound in my aqueous-based parenteral formulation?

A3: this compound has very low aqueous solubility. Studies have shown that its solubility can be significantly enhanced using various techniques, including cosolvency, micellization, and complexation.[6][7] Of these, complexation with modified beta-cyclodextrins has been found to be the most effective.[6][7] Specifically, using 20% sulfobutyl ether-beta-cyclodextrin (SBEβCD) or 20% hydroxypropyl-beta-cyclodextrin (HPβCD) can dramatically increase the solubility of this compound in water.[6][7]

Q4: Are there other advanced formulation approaches I could consider for this compound?

A4: Yes, for poorly water-soluble drugs like this compound, several advanced formulation strategies can be explored to enhance dissolution and absorption. These include:

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubilization and absorption.[8]

  • Nanoformulations: Reducing the particle size to the nanometer range can increase the surface area for dissolution.[9][10]

  • Solid Dispersions: Dispersing this compound in a carrier matrix at the molecular level can enhance its dissolution rate.[8][11]

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Troubleshooting Step
Low and variable plasma concentrations after oral administration. High first-pass metabolism.[1][2]Investigate alternative routes of administration that avoid the GI tract and liver, such as buccal or subcutaneous delivery.[2][3][5]
Precipitation of this compound in aqueous parenteral formulations. Poor aqueous solubility of the drug.[6][7]Incorporate solubilizing agents. Modified beta-cyclodextrins like HPβCD and SBEβCD are highly effective.[6][7]
Inconsistent dissolution profiles from solid dosage forms. Poor wetting or aggregation of the drug powder due to its hydrophobic nature.Consider particle size reduction techniques (micronization) or formulating as a solid dispersion to improve wettability and dissolution.[11][12]
Limited absorption despite improved in vitro dissolution. Potential for efflux transporter involvement or continued metabolic degradation at the gut wall.Explore the use of permeation enhancers or inhibitors of metabolic enzymes, though this requires careful consideration of potential toxicities.[13]

Quantitative Data Summary

The following table summarizes the reported solubility and bioavailability data for this compound in different formulations.

Formulation/Condition Parameter Value Reference
WaterSolubility1.55 x 10⁻⁴ mM[6][7]
20% Sulfobutyl ether-β-cyclodextrin (SBEβCD) in waterSolubility3.13 mM[6][7]
20% Hydroxypropyl-β-cyclodextrin (HPβCD) in waterSolubility4.04 mM[6][7]
Oral Formulation (in dogs)Bioavailability47%[5]
Subcutaneous Formulation (in dogs)Bioavailability84%[5]

Experimental Protocols & Visualizations

Experimental Workflow for Evaluating this compound Formulations

The following diagram outlines a typical experimental workflow for the development and evaluation of a this compound formulation aimed at enhancing absorption.

G cluster_0 Formulation Development cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Formulation Initial Formulation Design (e.g., Buccal, Lipid-based, Nanoformulation) Solubility Solubility & Dissolution Testing Formulation->Solubility Characterization Physicochemical Characterization (Particle size, Zeta potential, etc.) Solubility->Characterization Permeability In Vitro Permeability Assay (e.g., Caco-2 cell model) Characterization->Permeability Metabolism In Vitro Metabolism Study (e.g., Liver microsomes) Characterization->Metabolism PK_Study Pharmacokinetic (PK) Study in Animals (Measure plasma concentrations) Permeability->PK_Study Metabolism->PK_Study Bioavailability Calculate Bioavailability & Other PK Parameters PK_Study->Bioavailability

Experimental workflow for this compound formulation development.
Logical Relationship of Formulation Strategies to Overcome this compound's Absorption Barriers

This diagram illustrates how different formulation strategies can address the specific challenges associated with this compound's delivery.

G cluster_0 Challenges for this compound Delivery cluster_1 Formulation Strategies cluster_2 Desired Outcomes PoorSolubility Poor Aqueous Solubility Solubilization Solubilization Techniques (e.g., Cyclodextrins, Micelles) PoorSolubility->Solubilization LipidBased Lipid-Based Systems (SEDDS) PoorSolubility->LipidBased ParticleSize Particle Size Reduction PoorSolubility->ParticleSize FirstPass High First-Pass Metabolism FirstPass->LipidBased May promote lymphatic uptake NonOral Non-Oral Routes (Buccal, Subcutaneous) FirstPass->NonOral EnhancedDissolution Enhanced Dissolution Solubilization->EnhancedDissolution LipidBased->EnhancedDissolution BypassMetabolism Bypass First-Pass Metabolism LipidBased->BypassMetabolism ParticleSize->EnhancedDissolution NonOral->BypassMetabolism ImprovedBioavailability Improved Bioavailability EnhancedDissolution->ImprovedBioavailability BypassMetabolism->ImprovedBioavailability

References

identifying and mitigating fluasterone degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating fluasterone degradation products during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound?

Based on the chemical structure of this compound (a Δ5-androsten-17-one derivative with a 16α-fluoro substituent), the most likely degradation pathways involve oxidation, and potential instability of the α-fluoroketone moiety, particularly under basic conditions. The Δ5 double bond may also be susceptible to reactions under certain stress conditions.

Q2: What are the expected degradation products of this compound under oxidative stress?

This compound is susceptible to oxidation, particularly at the allylic C7 position, which is a known site of oxidative metabolism for the parent compound, dehydroepiandrosterone (DHEA)[1][2]. Therefore, the primary oxidative degradation products are expected to be 7α-hydroxythis compound, 7β-hydroxythis compound, and 7-ketothis compound. A pilot study on DHEA confirmed its degradation in the presence of hydrogen peroxide[3].

Q3: Is this compound sensitive to acidic or basic conditions?

A stability study on DHEA, the non-fluorinated analog of this compound, showed no significant degradation at pH 2 and pH 12 after 7 days at 60°C[3]. However, the presence of the 16α-fluoro group adjacent to the 17-ketone in this compound may increase its susceptibility to base-catalyzed degradation, potentially leading to elimination of hydrogen fluoride and subsequent rearrangement.

Q4: Can this compound degrade upon exposure to light?

Unsaturated steroids can be susceptible to photodegradation[4]. A study on DHEA showed significant degradation when exposed to sunlight in the presence of an oxidizing agent[3]. Therefore, it is recommended to protect this compound and its solutions from light.

Q5: How does the fluorine atom at the 16α position affect the stability of this compound?

The electron-withdrawing nature of the fluorine atom can influence the reactivity of the adjacent ketone group at C17. While specific studies on this compound are not available, α-fluoroketones can be prone to instability and may undergo elimination reactions under certain conditions.

Troubleshooting Guides

Problem: Appearance of unexpected peaks in the HPLC chromatogram of a this compound sample.

  • Possible Cause 1: Oxidative Degradation. If the sample was exposed to air for an extended period, or if the solvent contained peroxides, oxidative degradation may have occurred.

    • Troubleshooting Steps:

      • Compare the retention times of the unknown peaks with those of potential oxidative degradation products (e.g., 7-hydroxy or 7-keto analogs).

      • Re-prepare the sample using freshly de-gassed solvents and minimize its exposure to air.

      • If using ethers as solvents, check for the presence of peroxides and purify the solvent if necessary.

  • Possible Cause 2: pH-related Degradation. If the sample was prepared in a highly acidic or basic medium, or if acidic or basic contaminants are present, degradation may have occurred.

    • Troubleshooting Steps:

      • Check the pH of the sample solution.

      • Neutralize the sample if necessary and re-inject.

      • For future experiments, ensure the pH of the sample and mobile phase are within a stable range for this compound.

  • Possible Cause 3: Photodegradation. If the sample was exposed to light for a prolonged period.

    • Troubleshooting Steps:

      • Prepare a fresh sample, protecting it from light at all stages (e.g., using amber vials, covering glassware with aluminum foil).

      • Compare the chromatograms of the light-exposed and light-protected samples.

Problem: Loss of this compound potency in a formulation over time.

  • Possible Cause 1: Inadequate storage conditions. High temperatures, exposure to light, or presence of oxygen can accelerate degradation.

    • Troubleshooting Steps:

      • Review the storage conditions of the formulation.

      • Conduct a forced degradation study (see Experimental Protocols) to identify the primary degradation pathways.

      • Based on the results, optimize the storage conditions (e.g., store at a lower temperature, in the dark, under an inert atmosphere).

  • Possible Cause 2: Incompatibility with excipients. Some excipients can promote degradation.

    • Troubleshooting Steps:

      • Perform compatibility studies with individual excipients to identify any that accelerate this compound degradation.

      • If an incompatible excipient is identified, consider replacing it with a more suitable alternative.

Data Presentation

Table 1: Summary of Potential this compound Degradation Products and Stress Conditions

Stress ConditionPotential Degradation ProductsRationale
Oxidation (e.g., H₂O₂)7α-hydroxythis compound, 7β-hydroxythis compound, 7-ketothis compoundThe allylic C7 position is a known site of oxidation for DHEA[1][2]. DHEA is known to degrade in the presence of H₂O₂[3].
Base Hydrolysis Potential elimination/rearrangement productsThe α-fluoroketone moiety may be susceptible to base-catalyzed elimination of HF.
Photolysis Various photoproductsUnsaturated steroids can undergo photodegradation[4]. DHEA degrades in sunlight in the presence of an oxidizing agent[3].
Acid Hydrolysis Likely stable under mild conditionsDHEA shows good stability at pH 2[3].
Thermal Likely stable under typical storage conditionsDHEA is thermally stable during compounding processes involving heating[3].

Experimental Protocols

Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish degradation pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw a sample, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw a sample, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 30% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time points, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer a sample of solid this compound to an oven maintained at 105°C for 24 hours.

    • Also, heat a solution of this compound at 60°C for 24 hours.

    • After the specified time, dissolve the solid sample and dilute the solution with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Simultaneously, keep a control sample, wrapped in aluminum foil, in the same chamber.

    • After exposure, dilute the samples with the mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see below) coupled with a mass spectrometer (LC-MS) to identify and characterize the degradation products.

Stability-Indicating HPLC Method for this compound

Objective: To develop and validate a high-performance liquid chromatography (HPLC) method capable of separating this compound from its potential degradation products, thus allowing for accurate quantification of the active pharmaceutical ingredient in the presence of its impurities.

Methodology:

  • Instrumentation: A high-performance liquid chromatograph equipped with a photodiode array (PDA) detector or a UV detector and a mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is a common starting point for steroid analysis. A typical gradient could be:

      • Time 0 min: 40% Acetonitrile

      • Time 20 min: 80% Acetonitrile

      • Time 25 min: 80% Acetonitrile

      • Time 26 min: 40% Acetonitrile

      • Time 30 min: 40% Acetonitrile

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm (based on typical absorbance for this class of compounds, should be optimized for this compound).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Method Validation: The method should be validated according to ICH guidelines, including specificity (using samples from the forced degradation study), linearity, accuracy, precision, and robustness.

Mandatory Visualization

fluasterone_degradation_pathway cluster_oxidation Oxidative Stress (e.g., H₂O₂) cluster_base Base Catalyzed cluster_photo Photolytic Stress This compound This compound dp1 7α-Hydroxythis compound This compound->dp1 dp2 7β-Hydroxythis compound This compound->dp2 dp4 Elimination/Rearrangement Products This compound->dp4 dp5 Photoproducts This compound->dp5 dp3 7-Ketothis compound dp1->dp3 dp2->dp3

Caption: Predicted degradation pathways of this compound under various stress conditions.

experimental_workflow cluster_stress Forced Degradation cluster_results Data Analysis start This compound Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo analysis Stability-Indicating LC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Identify Degradation Products analysis->identification quantification Quantify this compound and Degradants analysis->quantification pathway Elucidate Degradation Pathways identification->pathway quantification->pathway mitigation Develop Mitigation Strategies pathway->mitigation

References

Validation & Comparative

Fluasterone Demonstrates Superior Potency Over DHEA as a G6PDH Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a comparative guide detailing the inhibitory potency of fluasterone versus dehydroepiandrosterone (DHEA) on glucose-6-phosphate dehydrogenase (G6PDH), a critical enzyme in cellular metabolism. This guide provides quantitative data, experimental methodologies, and visual representations of the underlying biochemical pathways, establishing this compound as a significantly more potent inhibitor of G6PDH than its parent compound, DHEA.

This compound, a synthetic analog of DHEA, exhibits a substantially lower inhibition constant (Ki) for G6PDH, indicating a much higher binding affinity and inhibitory effect. This heightened potency, combined with a lack of the hormonal side effects associated with DHEA, positions this compound as a promising candidate for therapeutic applications targeting pathways modulated by G6PDH activity.

Quantitative Comparison of G6PDH Inhibition

The inhibitory activities of this compound and DHEA against G6PDH have been quantified, revealing a clear distinction in their potencies. This compound is a markedly more powerful uncompetitive inhibitor of G6PDH.

CompoundInhibition Constant (Ki)Half-Maximal Inhibitory Concentration (IC50)Mechanism of Inhibition
This compound 0.5 µM[1]Not explicitly reportedUncompetitive[1]
DHEA 17 µM[1][2]18.7 µM[2]Uncompetitive[2]

Experimental Protocols

The determination of the inhibitory potency of compounds like this compound and DHEA on G6PDH activity is typically conducted using a spectrophotometric enzyme assay. The following protocol outlines the general methodology employed in such studies.

Objective: To measure the enzymatic activity of G6PDH in the presence of varying concentrations of an inhibitor to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Principle: The activity of G6PDH is determined by monitoring the reduction of nicotinamide adenine dinucleotide phosphate (NADP+) to NADPH, which results in an increase in absorbance at 340 nm. The rate of this reaction is proportional to the G6PDH activity.

Materials:

  • Purified G6PDH enzyme

  • Glucose-6-phosphate (G6P), substrate

  • Nicotinamide adenine dinucleotide phosphate (NADP+), cofactor

  • Tris-HCl buffer (or similar, pH 7.4-8.0)

  • This compound and DHEA of high purity

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • 96-well microplates (for high-throughput screening)

  • Incubator

Procedure:

  • Preparation of Reagents: All reagents are prepared in the appropriate buffer and brought to the reaction temperature (typically 37°C). A stock solution of the inhibitor (this compound or DHEA) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations.

  • Assay Mixture Preparation: For each reaction, a master mix is prepared containing the buffer, NADP+, and G6P at predetermined concentrations.

  • Inhibitor Addition: The serially diluted inhibitor is added to the wells of the microplate. A control well containing the solvent vehicle without the inhibitor is also prepared.

  • Enzyme Addition: The reaction is initiated by the addition of a specific amount of G6PDH enzyme to all wells.

  • Kinetic Measurement: The absorbance at 340 nm is measured immediately and then at regular intervals for a specified period using a spectrophotometer. The rate of the reaction (change in absorbance per unit time) is calculated from the linear portion of the reaction curve.

  • Data Analysis:

    • IC50 Determination: The reaction rates are plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

    • Ki Determination for Uncompetitive Inhibition: To determine the Ki for an uncompetitive inhibitor, the reaction velocity is measured at various substrate (G6P) concentrations in the presence of different fixed concentrations of the inhibitor. The data is then plotted using a double reciprocal plot (Lineweaver-Burk plot). For uncompetitive inhibition, this will result in a series of parallel lines. The Ki can be calculated from the intercepts of these lines.

Signaling Pathways and Experimental Workflow

The inhibition of G6PDH by this compound and DHEA has significant implications for cellular metabolism, primarily through its effect on the pentose phosphate pathway (PPP).

G6PDH_Inhibition_Pathway cluster_PPP Pentose Phosphate Pathway cluster_inhibitors Inhibitors cluster_downstream Downstream Effects G6P Glucose-6-Phosphate _6PGL 6-Phosphoglucono-δ-lactone G6P->_6PGL G6PDH NADP NADP+ Ribulose5P Ribulose-5-Phosphate _6PGL->Ribulose5P NADPH NADPH _6PGL->NADPH   This compound This compound This compound->_6PGL DHEA DHEA DHEA->_6PGL Glutathione_ox Oxidized Glutathione (GSSG) NADPH->Glutathione_ox Biosynthesis Reductive Biosynthesis (e.g., Fatty Acids, Steroids) NADPH->Biosynthesis ROS Reactive Oxygen Species (ROS) Glutathione_red Reduced Glutathione (GSH) Glutathione_red->ROS Detoxification Glutathione_ox->Glutathione_red Glutathione Reductase

Caption: Inhibition of G6PDH by this compound and DHEA in the Pentose Phosphate Pathway.

The diagram above illustrates the central role of G6PDH in the oxidative phase of the pentose phosphate pathway. G6PDH catalyzes the conversion of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, a reaction that concurrently reduces NADP+ to NADPH. NADPH is a critical reducing equivalent for various cellular processes, including the regeneration of reduced glutathione (GSH) for antioxidant defense and reductive biosynthesis. This compound and DHEA act as uncompetitive inhibitors of G6PDH, thereby diminishing the production of NADPH and impacting these downstream pathways.

G6PDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents (Buffer, G6P, NADP+) plate_setup Add Reagents and Inhibitor to Microplate Wells reagent_prep->plate_setup inhibitor_dil Prepare Serial Dilutions of this compound/DHEA inhibitor_dil->plate_setup start_reaction Initiate Reaction with G6PDH Enzyme plate_setup->start_reaction measure_abs Measure Absorbance at 340 nm (Kinetic Read) start_reaction->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate plot_data Plot Rate vs. Inhibitor Concentration calc_rate->plot_data determine_potency Determine IC50/Ki Values plot_data->determine_potency

Caption: Experimental workflow for determining G6PDH inhibition.

This workflow diagram outlines the key steps in the experimental protocol for assessing the inhibitory effects of this compound and DHEA on G6PDH activity. The process begins with the preparation of reagents and inhibitor dilutions, followed by the execution of the enzymatic assay where the reaction progress is monitored spectrophotometrically. The final stage involves data analysis to calculate the reaction rates and determine the inhibitory potency (IC50 or Ki) of the compounds.

References

Fluasterone vs. DHEA: A Comparative Guide for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of fluasterone and dehydroepiandrosterone (DHEA), focusing on their therapeutic advantages and supported by experimental data. This compound (16α-fluoro-5-androsten-17-one) is a synthetic analog of DHEA designed to retain the therapeutic benefits of the parent compound while minimizing its hormonal side effects.

Key Advantages of this compound over DHEA

This compound was developed to address the primary limitation of DHEA in therapeutic use: its conversion into androgens and estrogens.[1] This metabolic conversion leads to a range of hormonal side effects. The strategic placement of a fluorine atom at the 16α position in this compound sterically hinders its metabolism into sex steroids, thereby eliminating androgenic and estrogenic activity.[1] While DHEA has shown low affinity for the androgen receptor, its conversion to more potent androgens is a key consideration.[2][3]

This compound not only avoids these hormonal effects but also demonstrates enhanced potency in several key therapeutic areas, including anti-inflammatory, anti-proliferative, and anti-diabetic activities in animal models.[4]

Comparative Data

Table 1: Comparison of In Vitro Activity
TargetThis compoundDHEAAdvantage of this compound
G6PDH Inhibition (Ki) 0.5 µM[1]17 µM[1]~34-fold more potent inhibitor of glucose-6-phosphate dehydrogenase.
Androgen Receptor Binding Minimal/None[1]Low affinity, but metabolizes to potent androgens[2]Avoids androgenic side effects.
Estrogen Receptor Binding Minimal/None[1]Metabolizes to estrogens[5]Avoids estrogenic side effects.
PPARα Activity Reduced/None[1]Activates PPARα[6][7]Reduced risk of liver toxicities (e.g., hepatomegaly).[1]
Table 2: Preclinical Efficacy in Animal Models
Therapeutic AreaThis compoundDHEAKey Findings
Anti-inflammatory Effective in collagen-induced arthritis model[8]Immunomodulatory effects[2]This compound significantly delayed disease onset and reduced the severity of arthritis, an effect associated with decreased pro-inflammatory cytokines (TNF-α, IL-6, IFN-γ).[8]
Anti-diabetic Superior reduction in plasma glucose[4]Can induce remission of hyperglycemia[4]In animal models, oral this compound was more effective than the control in lowering blood glucose levels.[4] At a subcutaneous dose of 5 mg/kg in mice, this compound lowered plasma corticosterone and fasting plasma glucose.[4]
Table 3: Clinical Trial Data (Buccal this compound)

A phase 1/2 clinical trial involving 24 adults with metabolic syndrome investigated the effects of an 80 mg daily dose of buccal this compound over 8 weeks.[4]

Parameter80 mg Buccal this compound GroupPlacebo Group
Change in Triglyceride Levels from Baseline (at 8 weeks) -35%[4]+7%[4]

Signaling Pathways and Experimental Workflows

DHEA_Metabolism DHEA DHEA Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone Androstenedione->Estrone Estradiol Estradiol Testosterone->Estradiol Androgenic_Effects Androgenic_Effects Testosterone->Androgenic_Effects Estrogenic_Effects Estrogenic_Effects Estradiol->Estrogenic_Effects

Fluasterone_Action This compound This compound Metabolism_Blocked Metabolism_Blocked This compound->Metabolism_Blocked Therapeutic_Effects Therapeutic_Effects This compound->Therapeutic_Effects No_Hormonal_Effects No_Hormonal_Effects Metabolism_Blocked->No_Hormonal_Effects

Experimental Protocols

Glucose-6-Phosphate Dehydrogenase (G6PDH) Inhibition Assay

This protocol is adapted from commercially available G6PDH inhibitor screening kits and the scientific literature.[9]

Objective: To determine the inhibitory potential of test compounds on G6PDH activity.

Principle: G6PDH catalyzes the conversion of glucose-6-phosphate (G6P) to 6-phosphoglucono-δ-lactone, which is coupled to the reduction of NADP+ to NADPH. The rate of NADPH production is measured spectrophotometrically at 340 nm.

Materials:

  • Recombinant human G6PDH

  • G6P substrate solution

  • NADP+ solution

  • Assay buffer (e.g., Tris-HCl, pH 7.5-8.0)

  • Test compounds (this compound, DHEA) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds (this compound and DHEA) and a known inhibitor as a positive control.

  • In a 96-well plate, add the assay buffer, NADP+ solution, and the test compounds to the respective wells.

  • Add the G6PDH enzyme solution to all wells except the blank.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the G6P substrate solution to all wells.

  • Immediately measure the absorbance at 340 nm at regular intervals for a set period (e.g., 10-20 minutes) to determine the reaction rate.

  • Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibitory constant (Ki) can be determined through further kinetic studies, such as Lineweaver-Burk plots, by varying the concentrations of both the substrate and the inhibitor.[10]

Androgen Receptor (AR) Competitive Binding Assay

This protocol is based on established methods for assessing the binding of compounds to the androgen receptor.

Objective: To determine the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Principle: This assay measures the displacement of a high-affinity radiolabeled ligand (e.g., [3H]-R1881) from the AR by a test compound. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.

Materials:

  • Source of AR (e.g., cytosol from rat ventral prostate or recombinant human AR)

  • Radiolabeled ligand (e.g., [3H]-R1881)

  • Unlabeled competitor (for determining non-specific binding)

  • Test compounds (this compound, DHEA)

  • Assay buffer

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and a known AR ligand as a positive control.

  • In microcentrifuge tubes, combine the AR preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compounds or controls.

  • Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium.

  • Separate the bound from the free radiolabeled ligand using a method such as dextran-coated charcoal or hydroxylapatite precipitation.

  • Quantify the amount of bound radioactivity in the supernatant or pellet using a scintillation counter.

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radiolabeled ligand.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Reporter Gene Assay

This protocol is based on cell-based assays to measure the activation of PPARα.

Objective: To determine if a test compound can activate the PPARα signaling pathway.

Principle: A host cell line is co-transfected with an expression vector for PPARα and a reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase). Activation of PPARα by a ligand leads to the expression of the reporter gene, which can be quantified.

Materials:

  • A suitable mammalian cell line (e.g., HepG2, COS-1)

  • Expression vector for human or rodent PPARα

  • Reporter plasmid with PPRE-driven luciferase

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (this compound, DHEA)

  • Known PPARα agonist (e.g., fenofibrate) as a positive control

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the cells in a multi-well plate and allow them to attach.

  • Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid.

  • After transfection, treat the cells with various concentrations of the test compounds, a positive control, and a vehicle control (e.g., DMSO).

  • Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to the total protein concentration to account for variations in transfection efficiency and cell number.

  • Calculate the fold induction of luciferase activity for each treatment relative to the vehicle control.

  • Determine the EC50 value, which is the concentration of the test compound that produces 50% of the maximal response.

Conclusion

This compound presents a significant therapeutic advantage over DHEA by retaining its beneficial non-hormonal activities while avoiding androgenic and estrogenic side effects. This is achieved through a specific chemical modification that prevents its metabolism into sex steroids. Furthermore, this compound exhibits greater potency in key areas such as G6PDH inhibition and demonstrates superior efficacy in preclinical models of inflammation and diabetes. The lack of PPARα activation also suggests a better safety profile concerning liver function. These characteristics make this compound a promising candidate for further clinical development in various therapeutic indications.

References

Fluasterone vs. DHEA: A Comparative Analysis of Hormonal Side Effect Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydroepiandrosterone (DHEA), a native adrenal steroid, has garnered significant interest for its potential therapeutic applications. However, its clinical utility is often hampered by a significant drawback: its conversion into active androgens and estrogens, leading to undesirable hormonal side effects. Fluasterone, a fluorinated synthetic analogue of DHEA, has been developed as a potential alternative, aiming to retain the therapeutic benefits of DHEA while circumventing its hormonal liabilities. This guide provides an objective comparison of this compound and DHEA, focusing on their differential hormonal side effect profiles, supported by experimental data.

Mechanism of Hormonal Side Effects: The Metabolic Fate of DHEA

DHEA is a prohormone, meaning it is a precursor to more potent sex hormones.[1][2] In peripheral tissues, DHEA can be metabolized into androgens, such as testosterone and dihydrotestosterone (DHT), and estrogens, like estradiol.[1][3] This conversion is responsible for the androgenic and estrogenic side effects observed with DHEA administration.

The metabolic conversion of DHEA to active sex steroids is a multi-step enzymatic process. This pathway is the primary source of DHEA's hormonal activity and the resulting side effects.

DHEA_Metabolism cluster_androgens Androgens cluster_estrogens Estrogens DHEA DHEA Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase Estradiol Estradiol Testosterone->Estradiol Aromatase DHT Dihydrotestosterone Testosterone->DHT 5α-reductase Estrone->Estradiol 17β-HSD

Fig. 1: Metabolic pathway of DHEA to androgens and estrogens.

This compound: A Structural Solution to a Metabolic Problem

This compound (16α-fluoro-5-androsten-17-one) is a structurally modified version of DHEA. The key difference is the substitution of a hydrogen atom with a fluorine atom at the 16α position.[4] This seemingly minor alteration has a profound impact on its metabolic fate. The presence of the bulky fluorine atom at this specific position creates steric hindrance, effectively blocking the enzymatic conversion of this compound into androgens and estrogens.[4][5]

This structural modification is designed to uncouple the desired therapeutic effects of the parent molecule from its unwanted hormonal activities.

Fluasterone_vs_DHEA cluster_DHEA DHEA cluster_this compound This compound DHEA_mol DHEA Structure DHEA_metabolism Metabolized to Androgens & Estrogens DHEA_mol->DHEA_metabolism Fluasterone_mol This compound Structure (Fluorine at C16α) Fluasterone_metabolism Metabolism to Sex Steroids Blocked by Steric Hindrance Fluasterone_mol->Fluasterone_metabolism

Fig. 2: Structural difference and metabolic fate of DHEA vs. This compound.

Comparative Preclinical Data: Evidence from Animal Studies

Animal studies have provided direct evidence for the differential hormonal effects of this compound and DHEA. In one key study, the administration of DHEA to mice resulted in a significant 25-fold increase in plasma testosterone levels and a dose-dependent increase in the weight of seminal vesicles, a classic indicator of androgenic activity.[1] In stark contrast, treatment with this compound did not produce these androgenic effects.[1]

Table 1: Comparison of Hormonal Effects in a Murine Model [1]

TreatmentPlasma Testosterone LevelsSeminal Vesicle Weight
ControlBaselineBaseline
DHEA25-fold increaseDose-related increase
This compoundNo significant changeNo significant change
Experimental Protocol: Assessment of Androgenic Activity in Mice

The experimental protocol for the aforementioned study likely involved the following steps:

  • Animal Model: Male mice were used as the experimental subjects.

  • Treatment Groups: Mice were divided into three groups: a control group receiving a placebo, a DHEA treatment group, and a this compound treatment group.

  • Administration: DHEA and this compound were administered orally.

  • Hormone Level Measurement: Blood samples were collected from the mice, and plasma testosterone levels were quantified using a validated method such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

  • Androgenic Effect Assessment: At the end of the study period, the mice were euthanized, and the seminal vesicles were dissected and weighed. An increase in seminal vesicle weight is a well-established bioassay for androgenic activity.

  • Data Analysis: Statistical analysis was performed to compare the mean plasma testosterone levels and seminal vesicle weights between the different treatment groups.

Experimental_Workflow start Start: Male Mice Cohort groups Randomization into 3 Groups: - Control (Placebo) - DHEA - this compound start->groups treatment Oral Administration of Respective Treatments groups->treatment blood_collection Blood Sample Collection treatment->blood_collection euthanasia Euthanasia and Dissection treatment->euthanasia hormone_assay Quantification of Plasma Testosterone (RIA/LC-MS) blood_collection->hormone_assay analysis Statistical Analysis of Testosterone Levels and Organ Weights hormone_assay->analysis organ_weighing Measurement of Seminal Vesicle Weight euthanasia->organ_weighing organ_weighing->analysis conclusion Conclusion on Androgenic Activity analysis->conclusion

Fig. 3: Experimental workflow for assessing androgenic activity.

Clinical Evidence: Hormonal Side Effects of DHEA in Humans

Clinical trials involving DHEA supplementation have reported androgenic side effects, particularly in women. These include acne, greasy skin, and increased hair growth.[6] One study in women with hypoadrenalism demonstrated that DHEA administration led to a significant increase in serum testosterone and androstenedione levels.[7]

Table 2: Hormonal Changes in Hypoadrenal Women Treated with DHEA (50 mg/day for 4 months) [7]

HormoneBaseline (nmol/L)After DHEA (nmol/L)p-value
Testosterone0.4 +/- 0.11.45 +/- 0.26<0.05
Androstenedione0.86 +/- 0.342.05 +/- 0.29<0.05

Data are presented as mean +/- standard error of the mean.

While direct comparative clinical trials evaluating the hormonal side effect profile of this compound versus DHEA are not extensively published, the preclinical data and the well-understood mechanism of action strongly suggest a significantly improved safety profile for this compound in this regard. Clinical trials for this compound have been conducted for conditions such as Cushing's syndrome, with a focus on its metabolic effects.[8][9]

Conclusion

The available evidence strongly indicates that this compound represents a significant advancement over DHEA in terms of its hormonal side effect profile. By design, this compound's chemical structure prevents its conversion into active androgens and estrogens, a metabolic pathway that is the root cause of DHEA's hormonal side effects. Preclinical data in animal models substantiate this, demonstrating a lack of androgenic activity with this compound administration. In contrast, clinical studies with DHEA have consistently reported androgenic side effects in humans. For researchers and drug development professionals seeking the therapeutic benefits of DHEA without the associated hormonal complications, this compound presents a promising alternative. Further clinical investigation is warranted to fully characterize its safety and efficacy profile in various therapeutic areas.

References

Comparative Efficacy of Fluasterone and Other G6PDH Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the efficacy of fluasterone and other notable glucose-6-phosphate dehydrogenase (G6PDH) inhibitors. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the pentose phosphate pathway (PPP).

Introduction to G6PDH Inhibition

Glucose-6-phosphate dehydrogenase (G6PDH) is the rate-limiting enzyme of the pentose phosphate pathway, a critical metabolic pathway that produces nicotinamide adenine dinucleotide phosphate (NADPH) and precursors for nucleotide biosynthesis.[1][2] NADPH is essential for protecting cells from oxidative damage.[1] Consequently, inhibiting G6PDH is a promising therapeutic strategy for conditions that are sensitive to oxidative stress, such as certain cancers and inflammatory diseases.[3][4] This guide focuses on the comparative efficacy of this compound, a synthetic steroid derivative, and other well-documented G6PDH inhibitors.

Comparative Efficacy of G6PDH Inhibitors

The efficacy of G6PDH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). A lower value for either of these metrics indicates a higher potency. The following table summarizes the available quantitative data for this compound and other selected G6PDH inhibitors.

InhibitorTypeTarget Organism/EnzymeIC50KiMechanism of Inhibition
This compound SteroidalHumanNot Reported0.5 µMUncompetitive
Dehydroepiandrosterone (DHEA) SteroidalHuman~9 µM[5]17 µMUncompetitive[3][5]
G6PDi-1 Non-steroidalHuman0.07 µM (70 nM)[6][7]Not ReportedNon-competitive
6-Aminonicotinamide Nicotinamide AntimetaboliteNot SpecifiedNot Reported0.46 µM[8][9]Competitive (with NADP+)
16-bromoepiandrosterone SteroidalTrypanosoma cruzi86 ± 8 nM[3]Not ReportedNot Specified
Polydatin Natural ProductNot SpecifiedNot ReportedNot ReportedNot Specified
CB-83 Small MoleculeHumanNot ReportedNot ReportedDoes not appear to be a direct cell-active inhibitor[10]

Note: IC50 values can vary depending on the experimental conditions, whereas Ki is an intrinsic property of the inhibitor.[3]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of G6PDH inhibition and the process of evaluating inhibitor efficacy, the following diagrams are provided.

G6PDH_Inhibition_Pathway Glucose6P Glucose-6-Phosphate G6PDH G6PDH Glucose6P->G6PDH SixPGL 6-Phosphoglucono- δ-lactone G6PDH->SixPGL NADPH NADPH G6PDH->NADPH Inhibitors G6PDH Inhibitors (e.g., this compound) Inhibitors->G6PDH NADP NADP+ NADP->G6PDH Downstream Downstream Effects (e.g., Antioxidant Defense, Nucleotide Synthesis) NADPH->Downstream

Caption: Inhibition of the Pentose Phosphate Pathway by G6PDH inhibitors.

G6PDH_Assay_Workflow Start Start: Prepare Reagents AddEnzyme Add G6PDH Enzyme to Microplate Wells Start->AddEnzyme AddInhibitor Add Test Inhibitor (e.g., this compound) and Controls AddEnzyme->AddInhibitor Incubate Incubate at a Controlled Temperature AddInhibitor->Incubate InitiateReaction Initiate Reaction by Adding Substrates (G6P and NADP+) Incubate->InitiateReaction Measure Measure NADPH Production (e.g., Spectrophotometrically) InitiateReaction->Measure Analyze Analyze Data: Calculate % Inhibition and IC50/Ki Measure->Analyze End End Analyze->End

Caption: Experimental workflow for a G6PDH inhibition assay.

Experimental Protocols

A common method for determining the efficacy of G6PDH inhibitors is the diaphorase-coupled spectrophotometric assay. The following is a generalized protocol based on commercially available kits and published research.[5]

Objective

To determine the concentration-dependent inhibition of G6PDH by a test compound.

Materials
  • Recombinant human G6PDH enzyme

  • Assay Buffer (e.g., 50 mM Triethanolamine, pH 7.4)

  • G6PDH Substrate: Glucose-6-Phosphate (G6P)

  • Cofactor: β-Nicotinamide Adenine Dinucleotide Phosphate (NADP+)

  • Diaphorase enzyme

  • Resazurin (or similar colorimetric/fluorometric substrate for diaphorase)

  • Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate (opaque for fluorescence)

  • Microplate reader capable of measuring absorbance or fluorescence

Procedure
  • Reagent Preparation: Prepare working solutions of all reagents in the assay buffer. The final concentrations in the reaction mixture should be optimized, but typical ranges are: G6P (1 mM), NADP+ (0.03 mM), and resazurin (0.1 mM).

  • Enzyme and Inhibitor Addition:

    • To each well of the microplate, add the assay buffer.

    • Add a constant amount of G6PDH enzyme to all wells except for the "no enzyme" control.

    • Add varying concentrations of the test inhibitor to the sample wells.

    • Include a "no inhibitor" control (enzyme activity without inhibition) and a "solvent" control (to account for any effects of the inhibitor's solvent).

  • Incubation: Incubate the plate for a short period (e.g., 15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the G6P and NADP+ substrates to all wells.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader. The G6PDH-catalyzed reduction of NADP+ to NADPH is coupled to the diaphorase-catalyzed reduction of resazurin to the highly fluorescent resorufin.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of change in signal) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Conclusion

The available data indicates that this compound is a potent, uncompetitive inhibitor of human G6PDH, with a significantly lower Ki value than its parent compound, DHEA.[3] However, non-steroidal inhibitors, such as G6PDi-1, have demonstrated even greater potency in in-vitro assays.[6][7] The choice of G6PDH inhibitor for research or therapeutic development will depend on various factors, including the desired mechanism of action, potency, and off-target effects. The experimental protocol outlined in this guide provides a standardized method for researchers to quantitatively compare the efficacy of novel and existing G6PDH inhibitors.

References

A Head-to-Head Comparison of Fluasterone and Other DHEA Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fluasterone and other dehydroepiandrosterone (DHEA) analogues, supported by experimental data. This document summarizes key performance indicators, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in drug discovery and development.

Dehydroepiandrosterone (DHEA) is an abundant adrenal steroid with a wide range of biological activities, including anti-inflammatory, anti-proliferative, and neuroprotective effects. However, its therapeutic potential is often limited by its conversion to androgens and estrogens, leading to undesirable side effects. This has spurred the development of synthetic DHEA analogues, such as this compound, designed to retain the beneficial properties of DHEA while minimizing hormonal effects. This guide offers a detailed head-to-head comparison of this compound with DHEA and other key analogues.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data on the biological activities of this compound and other DHEA analogues based on available experimental evidence. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.

Table 1: Comparison of G6PDH Inhibition and Antiproliferative Activity

CompoundG6PDH Inhibition (Ki, µM)Cell LineAntiproliferative Activity (IC50, µM)Citation
DHEA 17LNCaP>100[1]
This compound (16α-fluoro-5-androsten-17-one) 0.5LNCaP~50[1]
16α-Bromoepiandrosterone Not ReportedP. falciparum2.5-4.3% parasitemia reduction[2]

G6PDH (Glucose-6-Phosphate Dehydrogenase) is a key enzyme in the pentose phosphate pathway and a target for the metabolic effects of DHEA and its analogues.[3] A lower Ki value indicates more potent inhibition. IC50 values represent the concentration required to inhibit 50% of cell proliferation.

Table 2: Comparison of Anti-Inflammatory and Neuroprotective Effects

CompoundAnti-Inflammatory ActivityNeuroprotective ActivityCitation
DHEA Inhibition of TNF-α, IL-6, IL-1βProtection against NMDA-induced toxicity[4][5]
This compound (16α-fluoro-5-androsten-17-one) More potent than DHEA; Reduction of joint inflammation, erosion, and synovial proliferation in CIA model.[1]Improved functional recovery in a rat TBI model.[6][7][1][6][7]
17α-ethynyl-5-androstene-3β,7β,17β-triol (HE3286) Reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-23) in CIA model.[4]Not Reported[4]
BNN27 Reduction of TNF-α and increase in IL-10 in inflamed retina.[8]Not Reported[8]

CIA: Collagen-Induced Arthritis; TBI: Traumatic Brain Injury; NMDA: N-methyl-D-aspartate.

Table 3: Comparison of Androgenic and Other Side Effects

CompoundAndrogenic ActivityOther Reported Side Effects/PropertiesCitation
DHEA Metabolized to testosterone and estrone; stimulates seminal vesicle and uterine weight.Increases liver weight and catalase activity; peroxisome proliferation in rodents.[9][10][9][10]
This compound (16α-fluoro-5-androsten-17-one) Minimally androgenic; does not stimulate seminal vesicle or uterine weight.[1]No stimulation of liver weight or catalase activity; no peroxisome proliferation.[6][1][6]
16α-fluoro-5α-androstan-17-one Does not stimulate seminal vesicle or uterine weight.No stimulation of liver weight or catalase activity.[9]
16α-Bromoepiandrosterone Lacks anabolic effects.[8]Not Reported[8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.

Glucose-6-Phosphate Dehydrogenase (G6PDH) Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of DHEA analogues on G6PDH.

Objective: To determine the Ki value of a test compound for G6PDH.

Materials:

  • Recombinant human G6PDH

  • Test compounds (this compound, DHEA, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • NADP+ solution

  • Glucose-6-Phosphate (G6P) solution

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADP+, and G6PDH enzyme in each well of a 96-well plate.

  • Add varying concentrations of the test compound to the wells. Include a control with no inhibitor.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the substrate, G6P, to all wells.

  • Immediately measure the increase in absorbance at 340 nm over time. This corresponds to the reduction of NADP+ to NADPH.

  • Calculate the initial reaction velocities (V0) from the linear portion of the absorbance curves.

  • Determine the Ki value by plotting the data using appropriate enzyme inhibition models (e.g., Dixon or Lineweaver-Burk plots).

In Vivo Assessment of Androgenic Activity (Hershberger Assay)

This protocol outlines the widely used Hershberger bioassay for assessing the androgenic or antiandrogenic activity of a compound.[11]

Objective: To determine the effect of a test compound on the weight of androgen-dependent tissues in castrated male rats.

Materials:

  • Peripubertal male rats

  • Test compounds (this compound, DHEA, etc.)

  • Vehicle for administration (e.g., corn oil)

  • Testosterone propionate (positive control)

  • Surgical instruments for castration

  • Analytical balance

Procedure:

  • Castrate the rats at a specific age (e.g., 42 days).

  • Allow a post-operative recovery period (e.g., 7 days).

  • Randomly assign the animals to treatment groups: vehicle control, positive control (testosterone propionate), and various doses of the test compound.

  • Administer the compounds daily for a set period (e.g., 10 consecutive days) via oral gavage or subcutaneous injection.

  • On the day after the last dose, euthanize the animals.

  • Carefully dissect and weigh the following androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani and bulbocavernosus muscles, and glans penis.

  • Compare the tissue weights of the test compound-treated groups to the vehicle control group. A statistically significant increase in tissue weight indicates androgenic activity.

Measurement of Cytokine Levels by ELISA

This protocol provides a general framework for quantifying pro-inflammatory cytokines in biological samples.

Objective: To measure the concentration of cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or serum samples.

Materials:

  • ELISA kit specific for the cytokine of interest (containing capture antibody, detection antibody, enzyme-linked conjugate, substrate, and standards)

  • Biological samples (cell culture supernatants, serum)

  • 96-well ELISA plates

  • Plate washer

  • Microplate reader

Procedure:

  • Coat the wells of a 96-well plate with the capture antibody and incubate.

  • Wash the wells to remove unbound antibody.

  • Block the remaining protein-binding sites in the wells.

  • Add the standards and samples to the wells and incubate. The cytokine present in the sample will bind to the capture antibody.

  • Wash the wells to remove unbound substances.

  • Add the biotinylated detection antibody and incubate. This antibody will bind to the captured cytokine.

  • Wash the wells and add the enzyme-linked streptavidin.

  • Wash the wells and add the substrate solution. The enzyme will catalyze a color change.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Mandatory Visualization: Signaling Pathways

The biological effects of this compound and other DHEA analogues are mediated through various signaling pathways. A key pathway implicated in their anti-inflammatory action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.

G NF-κB Signaling Pathway and Inhibition by DHEA Analogues cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor (e.g., TNFR, IL-1R) Inflammatory_Stimuli->Receptor Binds to IKK_Complex IKK Complex (IKKα/β/γ) Receptor->IKK_Complex Activates IκBα IκBα IKK_Complex->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Degrades, releasing NFκB_n NF-κB (p50/p65) NFκB->NFκB_n Translocates to DHEA_Analogues This compound & Other DHEA Analogues DHEA_Analogues->IKK_Complex Inhibits G6PDH G6PDH DHEA_Analogues->G6PDH Inhibits ROS ROS G6PDH->ROS Reduces production of ROS->IKK_Complex Activates DNA DNA NFκB_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, etc.) DNA->Pro_inflammatory_Genes Induces Transcription

Caption: Inhibition of the NF-κB signaling pathway by DHEA analogues.

References

Cross-Study Validation of Fluasterone's Anti-Diabetic Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of fluasterone, an investigational drug, against established anti-diabetic agents: metformin, glipizide, and pioglitazone. The objective is to offer a cross-study validation of this compound's potential anti-diabetic effects based on available preclinical and clinical data.

Executive Summary

This compound, a synthetic analogue of dehydroepiandrosterone (DHEA), is currently under investigation for its potential to manage hyperglycemia, particularly in the context of Cushing's syndrome.[1][2] Preclinical studies suggest that this compound possesses anti-diabetic properties, demonstrating superiority over control treatments in reducing plasma glucose levels in animal models.[1] Its mechanism of action is thought to be linked to its anti-glucocorticoid effects.[1] This guide synthesizes the available data on this compound and compares it with the well-established profiles of metformin, glipizide, and pioglitazone to provide a preliminary cross-study validation of its anti-diabetic potential.

Comparative Data on Anti-Diabetic Agents

The following tables summarize the key characteristics and clinical efficacy of this compound and the comparator drugs. It is important to note that direct comparative clinical trial data for this compound against other anti-diabetic drugs is not yet available. The data for this compound is primarily from preclinical studies and early-phase clinical trials in specific patient populations.

Table 1: General Characteristics and Mechanism of Action

FeatureThis compoundMetforminGlipizidePioglitazone
Drug Class Dehydroepiandrosterone (DHEA) analogueBiguanideSulfonylurea (2nd Generation)Thiazolidinedione (TZD)
Primary Mechanism of Action Anti-glucocorticoid effects; potential modulation of glucose metabolism.[1]Decreases hepatic glucose production, decreases intestinal absorption of glucose, and improves insulin sensitivity.Stimulates insulin secretion from pancreatic β-cells.Improves insulin sensitivity in peripheral tissues (adipose tissue, skeletal muscle) and the liver by acting as a PPAR-γ agonist.
Route of Administration Buccal tablet (under investigation)[1][2]OralOralOral

Table 2: Comparative Efficacy in Glycemic Control (Based on Available Data)

ParameterThis compoundMetforminGlipizidePioglitazone
HbA1c Reduction (Monotherapy) Data not yet available from published clinical trials.~1.0-2.0%~1.0-2.0%~0.5-1.4%
Fasting Plasma Glucose (FPG) Reduction Shown to be superior to control in reducing plasma glucose in animal models.[1] A subcutaneous dose of 5 mg/kg was correlated with a lowering of fasting plasma glucose in mice.[1]Significant reductionSignificant reductionSignificant reduction
Primary Patient Population Studied Hyperglycemia in Cushing's syndrome; Metabolic syndrome.[1][2]Type 2 DiabetesType 2 DiabetesType 2 Diabetes

Table 3: Other Metabolic Effects and Side Effect Profile

FeatureThis compoundMetforminGlipizidePioglitazone
Effect on Body Weight Data not yet available.Neutral or modest weight loss.Weight gain.Weight gain, fluid retention.
Hypoglycemia Risk Expected to be low due to its mechanism.Low when used as monotherapy.High.Low when used as monotherapy.
Key Side Effects Data from ongoing trials are not yet fully available.Gastrointestinal (diarrhea, nausea), lactic acidosis (rare).Hypoglycemia, weight gain, dizziness.Edema, weight gain, bone fractures, potential risk of bladder cancer.
Lipid Profile Effects In a phase 1/2 study of adults with metabolic syndrome, 80 mg of buccal this compound led to a significant decline in triglyceride levels from baseline by 34-35% over 8 weeks, with no adverse events reported.[1]Modest improvement in lipid profile.Generally neutral.Increases HDL-C, may increase LDL-C.

Experimental Protocols

Detailed experimental protocols are crucial for the cross-validation of study results. Below are generalized methodologies for key experiments cited in the evaluation of anti-diabetic drugs.

Preclinical Evaluation of Anti-Diabetic Effects in Animal Models
  • Objective: To assess the glucose-lowering efficacy of a test compound in a diabetic animal model.

  • Animal Model: Chemically-induced diabetic models (e.g., streptozotocin-induced diabetic rats or mice) or genetic models (e.g., db/db mice, ob/ob mice).

  • Procedure:

    • Animals are rendered diabetic and baseline blood glucose levels are measured.

    • Animals are randomized into control and treatment groups.

    • The test compound (e.g., this compound) or a comparator drug is administered orally or via injection at various doses for a specified duration.

    • Fasting blood glucose and/or HbA1c levels are monitored at regular intervals.

    • An Oral Glucose Tolerance Test (OGTT) may be performed at the end of the study to assess glucose disposal.

  • Key Parameters Measured: Fasting blood glucose, HbA1c, plasma insulin levels, and area under the curve (AUC) for glucose during OGTT.

Clinical Trial for Hyperglycemia in a Specific Population (e.g., Cushing's Syndrome)
  • Objective: To evaluate the efficacy and safety of an investigational drug in controlling hyperglycemia in a targeted patient population.

  • Study Design: A randomized, double-blind, placebo-controlled, crossover study is a robust design to minimize patient variability.[2]

  • Procedure:

    • Eligible patients with the target condition and hyperglycemia are recruited.

    • After a washout period for any interfering medications, baseline glycemic parameters are measured.

    • Patients are randomized to receive either the investigational drug or a placebo for a defined treatment period.

    • Glycemic parameters (e.g., fasting glucose, HbA1c, OGTT) are monitored throughout the treatment period.

    • Following a second washout period, patients cross over to the other treatment arm.

    • Safety and tolerability are assessed throughout the trial.

  • Primary Endpoint: Change from baseline in a key glycemic marker, such as HbA1c or AUC for glucose during an OGTT.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway for this compound's Anti-Diabetic Effect

This compound's anti-diabetic effect is believed to stem from its anti-glucocorticoid properties.[1] Excess glucocorticoids contribute to insulin resistance and hyperglycemia by increasing hepatic glucose production and decreasing peripheral glucose uptake. By antagonizing the glucocorticoid receptor (GR), this compound may reverse these effects.

Fluasterone_Signaling_Pathway This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Inhibits Normoglycemia Improved Glycemic Control This compound->Normoglycemia Gluconeogenesis Hepatic Gluconeogenesis (Glucose Production) GR->Gluconeogenesis Increases Glucose_Uptake Peripheral Glucose Uptake (Muscle, Adipose Tissue) GR->Glucose_Uptake Decreases Insulin_Resistance Insulin Resistance GR->Insulin_Resistance Promotes Glucocorticoids Excess Glucocorticoids Glucocorticoids->GR Activates Hyperglycemia Hyperglycemia Gluconeogenesis->Hyperglycemia Glucose_Uptake->Normoglycemia Hyperglycemia->Insulin_Resistance

Caption: Hypothesized signaling pathway of this compound's anti-diabetic action.

Experimental Workflow for Cross-Study Validation

A systematic approach is necessary for the cross-study validation of a new anti-diabetic agent against existing therapies.

Cross_Study_Validation_Workflow cluster_data_collection Data Collection cluster_analysis Comparative Analysis cluster_synthesis Synthesis & Reporting Preclinical Preclinical Studies (In vitro & In vivo) Efficacy Efficacy Comparison (HbA1c, FPG) Preclinical->Efficacy Safety Safety & Tolerability Profile Comparison Preclinical->Safety Mechanism Mechanism of Action Comparison Preclinical->Mechanism Clinical_Flu This compound Clinical Trials Clinical_Flu->Efficacy Clinical_Flu->Safety Clinical_Flu->Mechanism Clinical_Comp Comparator Drugs Published Data Clinical_Comp->Efficacy Clinical_Comp->Safety Clinical_Comp->Mechanism Report Comprehensive Comparison Guide Efficacy->Report Safety->Report Mechanism->Report Gaps Identification of Data Gaps Report->Gaps Future Recommendations for Future Head-to-Head Trials Gaps->Future

Caption: Logical workflow for the cross-study validation of a novel anti-diabetic drug.

Logical Relationship of Key Factors in Diabetes Pathophysiology

The development of type 2 diabetes involves a complex interplay of genetic and environmental factors leading to insulin resistance and beta-cell dysfunction.

Diabetes_Pathophysiology Genetics Genetic Predisposition Insulin_Resistance Insulin Resistance Genetics->Insulin_Resistance Beta_Cell_Dysfunction Beta-Cell Dysfunction Genetics->Beta_Cell_Dysfunction Lifestyle Lifestyle Factors (Diet, Exercise) Obesity Obesity Lifestyle->Obesity Obesity->Insulin_Resistance Insulin_Resistance->Beta_Cell_Dysfunction Hyperglycemia Hyperglycemia Insulin_Resistance->Hyperglycemia Beta_Cell_Dysfunction->Hyperglycemia T2D Type 2 Diabetes Hyperglycemia->T2D

Caption: Interconnected factors contributing to the pathophysiology of Type 2 Diabetes.

Conclusion

This compound presents a novel potential therapeutic approach for managing hyperglycemia, particularly in conditions of glucocorticoid excess. Preclinical data are promising, indicating a potent glucose-lowering effect. However, a comprehensive cross-study validation against established anti-diabetic agents is currently limited by the lack of published, direct comparative clinical trial data for this compound. The ongoing Phase 2 clinical trial in patients with Cushing's syndrome will be critical in providing the necessary quantitative data to more definitively assess its efficacy and safety profile relative to existing therapies. Future head-to-head clinical trials will be essential to fully elucidate the therapeutic potential of this compound in the broader context of diabetes management.

References

A Comparative Analysis of the Neuroprotective Effects of Fluasterone and DHEA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fluasterone (16α-fluoro-5-androsten-17-one), a synthetic analog of dehydroepiandrosterone (DHEA), has emerged as a promising neuroprotective agent. While both compounds share a structural resemblance, key differences in their mechanisms and efficacy are of significant interest in the development of therapies for neurological disorders. This guide provides an objective comparison of the neuroprotective effects of this compound and DHEA, supported by experimental data, detailed methodologies, and visualizations of their proposed signaling pathways.

Quantitative Comparison of Neuroprotective Efficacy

Direct comparative studies measuring the neuroprotective effects of this compound and DHEA under identical experimental conditions are limited. The following tables summarize key quantitative findings from separate studies, providing insights into their respective potencies in different models of neurological damage. It is crucial to interpret this data with the understanding that the experimental models and endpoints are not directly comparable.

Table 1: Neuroprotective Effects of this compound in a Traumatic Brain Injury (TBI) Model

ParameterModelTreatmentOutcomeReference
Functional Recovery Rat lateral cortical impact TBI25 mg/kg intraperitoneally, once daily for 3 days79% improvement in beam walk performance (pretreatment)[1]
54% improvement in beam walk performance (30 min post-treatment)[1]
97% improvement in beam walk performance (12 h post-treatment)[1]
Memory Rat lateral cortical impact TBI25 mg/kg intraperitoneallySignificant improvement in Morris water maze performance[1]

Table 2: Neuroprotective Effects of DHEA in Various Neurological Models

ParameterModelTreatmentOutcomeReference
Neuronal Survival Rat primary hippocampal cultures (NMDA-induced toxicity)10-100 nM DHEA pretreatment for 6-8 hSignificant protection against NMDA-induced toxicity[2]
100 nM DHEA co-administration with NMDASignificant, but less marked, protection [2]
Oxidative Stress & Apoptosis Rat model of Alzheimer's Disease (AlCl₃-induced)250 mg/kg orally, three times weekly for 18 weeksSignificant amelioration of oxidative stress markers (H₂O₂, NO, malondialdehyde)[3]
Significant increase in antioxidant enzyme activities[3]
Significant increase in anti-apoptotic marker Bcl-2[3]
Excitotoxicity In vivo rat model (NMDA infusion)Subcutaneous DHEA pellets63-71% reduction in NMDA-induced lesion size[2]

Experimental Protocols

This compound in a Rat Traumatic Brain Injury (TBI) Model [1]

  • Animal Model: Male Sprague-Dawley rats.

  • Injury Induction: Lateral cortical impact injury was induced to create a focal contusion.

  • Treatment: this compound (DHEF) was administered at a dose of 25 mg/kg, intraperitoneally. Treatment was initiated at different time points relative to the injury (pretreatment, 30 minutes, 2 hours, or 12 hours post-injury) and continued once daily for two additional days.

  • Behavioral Assessments:

    • Beam Walk Test: Assessed motor coordination and balance by measuring the time taken to traverse a narrow beam and the incidence of falls.

    • Morris Water Maze: Evaluated spatial learning and memory by measuring the time taken to find a hidden platform in a pool of water.

  • Biochemical Analysis: In a separate in vitro experiment using cultured rat mesangial cells, the effect of this compound on interleukin-1β–induced cyclooxygenase-2 (COX2) mRNA and prostaglandin (PGE2) production was measured.

DHEA in an In Vitro NMDA-Induced Excitotoxicity Model [2]

  • Cell Culture: Primary hippocampal cultures were prepared from embryonic day 18 rat embryos.

  • Toxicity Induction: Neuronal excitotoxicity was induced by exposing the cultures to N-methyl-D-aspartate (NMDA).

  • Treatment: DHEA was added to the culture medium at concentrations ranging from 10 to 100 nM, either 6-8 hours before, concurrently with, or 1 hour after NMDA exposure.

  • Outcome Measure: Neuronal survival was quantified by counting the number of viable neurons.

DHEA in a Rat Model of Alzheimer's Disease [3][4]

  • Animal Model: Young female ovariectomized rats.

  • Disease Induction: Alzheimer's-like pathology was induced by daily intraperitoneal administration of AlCl₃ (4.2 mg/kg body weight) for 12 weeks.

  • Treatment: DHEA was administered orally at a dose of 250 mg/kg body weight, three times a week for 18 weeks.

  • Biochemical Analysis: Brain tissues were analyzed for:

    • Oxidative stress markers: Hydrogen peroxide, nitric oxide, and malondialialdehyde.

    • Antioxidant capacity: Total antioxidant capacity and levels of reduced glutathione, glutathione peroxidase, glutathione reductase, superoxide dismutase, and catalase.

    • Apoptosis marker: Bcl-2 levels.

    • Cholinergic markers: Acetylcholinesterase activity and acetylcholine levels.

  • Histological Examination: Brain sections were examined for pathological changes.

Signaling Pathways and Mechanisms of Action

This compound and DHEA exert their neuroprotective effects through multiple signaling pathways, including anti-inflammatory, anti-apoptotic, and antioxidant mechanisms.

This compound's Proposed Neuroprotective Mechanisms

This compound, as a DHEA analog, is thought to share some of its neuroprotective mechanisms. A key distinction is its potent inhibition of glucose-6-phosphate dehydrogenase (G6PDH), which can lead to a reduction in NADPH and subsequently impact oxidative stress pathways.

fluasterone_pathway This compound This compound G6PDH G6PDH This compound->G6PDH Inhibits Anti_Inflammatory Anti-inflammatory Effects This compound->Anti_Inflammatory NADPH NADPH G6PDH->NADPH Reduces Oxidative_Stress Oxidative Stress NADPH->Oxidative_Stress Modulates Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection Anti_Inflammatory->Neuroprotection COX2 COX2 Inhibition (in vitro) Anti_Inflammatory->COX2 dhea_pathway DHEA DHEA NMDA_Receptor NMDA Receptor DHEA->NMDA_Receptor Modulates GABA_Receptor GABA Receptor DHEA->GABA_Receptor Modulates PI3K PI3K DHEA->PI3K Excitotoxicity Excitotoxicity DHEA->Excitotoxicity Reduces Anti_Inflammatory Anti-inflammatory Effects DHEA->Anti_Inflammatory Antioxidant Antioxidant Effects DHEA->Antioxidant NMDA_Receptor->Excitotoxicity Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Neuroprotection Neuroprotection Apoptosis->Neuroprotection Excitotoxicity->Neuroprotection Anti_Inflammatory->Neuroprotection Antioxidant->Neuroprotection

References

Fluasterone: A Safer Alternative to DHEA Regarding Liver Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the safety profile of a compound is as critical as its efficacy. This guide provides a detailed comparison of the liver toxicity profiles of fluasterone and dehydroepiandrosterone (DHEA), supported by experimental data, to inform preclinical and clinical research decisions.

This compound (16α-fluoro-5-androsten-17-one) is a synthetic analog of DHEA, developed to retain the therapeutic benefits of DHEA while minimizing its undesirable side effects, including liver toxicity.[1][2] Experimental evidence suggests that this compound presents a reduced risk of liver toxicities compared to DHEA, primarily due to a key difference in their mechanisms of action at the molecular level.

Reduced Hepatotoxicity: A Mechanistic Overview

The primary concern with high-dose, long-term DHEA administration in preclinical rodent models is its action as a peroxisome proliferator.[3][4] This activity is mediated through the peroxisome proliferator-activated receptor alpha (PPARα). Activation of PPARα can lead to hepatomegaly (enlargement of the liver), hepatocellular hypertrophy, and ultimately, the development of hepatocellular carcinomas.[1][4]

This compound has been specifically designed to avoid this liability. It has been demonstrated to have reduced or no activity as a peroxisome proliferator, meaning it does not activate PPARα.[1] This fundamental difference in its interaction with liver cells is a key factor in its improved liver safety profile.

Comparative Experimental Data

Summary of Preclinical Liver-Related Findings
ParameterDHEAThis compoundReference
Hepatocellular Tumor Incidence (Aflatoxin B1 initiated trout) Significantly increased tumor incidence, multiplicity, and sizeSlight increase in tumor incidence (p=0.06), no effect on multiplicity or size[5]
Spontaneous Tumor Incidence (trout) 6% of trout developed tumorsNo tumors observed[5]
Peroxisome Proliferation (rodents) Induces peroxisome proliferationReduced to no peroxisome proliferation activity[1][4]
Liver Weight (rodents) Can cause hepatomegaly and increased liver weightNot reported to cause significant liver weight changes[6]
Liver Histopathology (rodents) Hepatocytic hypertrophy, mitochondrial swelling, steatosis, amphophilic cell foci, adenomas, and carcinomas with long-term high-dose treatmentNot reported to induce these pathological changes[4][6]
Serum Liver Enzymes (rodents) Can cause elevation in serum alanine aminotransferase (ALT) levelsNo adverse events reported in a phase 1/2 study in adults with metabolic syndrome[6][7]
Hormonal Effects (trout) 48-fold increase in serum androstenedione, significant increase in serum β-estradiol6-fold increase in serum androstenedione, no increase in serum β-estradiol[5]

Experimental Protocols

The assessment of potential drug-induced liver injury (DILI) in preclinical studies typically follows a standardized set of protocols. The following is a representative methodology for evaluating the hepatotoxicity of compounds like DHEA and this compound in a rodent model.

General Protocol for Assessing Drug-Induced Liver Injury in Rats

1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats.

  • Sex: Both male and female, as responses can be sex-dependent.

  • Age: Young adult (8-10 weeks old).

  • Acclimatization: Animals are acclimated for at least one week prior to the start of the study.

2. Dosing and Administration:

  • Test Articles: DHEA, this compound.

  • Vehicle: Appropriate vehicle control (e.g., corn oil, methylcellulose).

  • Dose Levels: A minimum of three dose levels (low, mid, high) and a vehicle control group. Doses are determined from preliminary range-finding studies. For DHEA, doses up to 100 mg/kg body weight per day have been used in studies.[3]

  • Route of Administration: Typically oral gavage for non-clinical toxicology studies.

  • Duration: Sub-chronic (e.g., 28 days) and chronic (e.g., 90 days or longer) studies are conducted.

3. In-life Observations:

  • Clinical Signs: Daily observation for any signs of toxicity, including changes in behavior, appearance, and activity.

  • Body Weight: Recorded weekly.

  • Food Consumption: Measured weekly.

4. Clinical Pathology:

  • Blood Collection: Blood samples are collected at specified time points (e.g., at termination).

  • Serum Biochemistry: Key liver function tests are performed, including:

    • Alanine aminotransferase (ALT)

    • Aspartate aminotransferase (AST)

    • Alkaline phosphatase (ALP)

    • Total bilirubin (TBIL)

    • Total protein and albumin

5. Anatomic Pathology:

  • Necropsy: All animals are subjected to a full necropsy at the end of the study.

  • Organ Weights: The liver is weighed, and the liver-to-body weight ratio is calculated.

  • Histopathology: Liver tissues are preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). A board-certified veterinary pathologist examines the slides for any microscopic changes. Special stains may be used to further characterize findings.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of liver toxicity and the experimental approach to its assessment, the following diagrams are provided.

DHEA_Hepatotoxicity_Pathway DHEA DHEA PPARa PPARα Activation DHEA->PPARa Activates Peroxisome_Proliferation Peroxisome Proliferation PPARa->Peroxisome_Proliferation Hepatomegaly Hepatomegaly & Hepatocellular Hypertrophy Peroxisome_Proliferation->Hepatomegaly Oxidative_Stress Oxidative Stress Peroxisome_Proliferation->Oxidative_Stress Tumor_Promotion Hepatocellular Carcinoma Hepatomegaly->Tumor_Promotion DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage DNA_Damage->Tumor_Promotion This compound This compound No_PPARa No PPARα Activation This compound->No_PPARa Does not activate Reduced_Toxicity Reduced Risk of Liver Toxicity No_PPARa->Reduced_Toxicity

Caption: DHEA-induced liver toxicity pathway and this compound's safer profile.

Liver_Toxicity_Workflow cluster_preclinical Preclinical Rodent Study cluster_analysis Analysis Dosing Dosing: - DHEA - this compound - Vehicle Control In_life In-life Observations: - Clinical Signs - Body Weight - Food Consumption Dosing->In_life Termination Study Termination In_life->Termination Blood_Collection Blood Collection Termination->Blood_Collection Necropsy Necropsy & Organ Weights Termination->Necropsy Serum_Biochemistry Serum Biochemistry: - ALT, AST - ALP, Bilirubin Blood_Collection->Serum_Biochemistry Histopathology Liver Histopathology Necropsy->Histopathology

References

A Comparative Analysis of the Anti-Proliferative Activities of Fluasterone and DHEA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative activities of fluasterone and dehydroepiandrosterone (DHEA), offering a valuable resource for researchers in oncology and drug development. By presenting supporting experimental data, detailed methodologies, and key mechanistic insights, this document aims to facilitate informed decisions in preclinical and clinical research.

Executive Summary

This compound, a synthetic analog of DHEA, demonstrates significantly greater potential as an anti-proliferative agent. While direct comparative in vitro studies providing IC50 values are limited, the available evidence consistently indicates that this compound is a more potent inhibitor of key enzymes involved in cell proliferation and exhibits superior anti-cancer activity in preclinical models compared to DHEA. This enhanced potency, coupled with a lack of hormonal side effects, positions this compound as a promising candidate for further investigation in cancer therapy.

Data Presentation: A Comparative Overview

Table 1: Anti-Proliferative Activity (IC50) of DHEA in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay
InBlCervical Cancer30Crystal Violet Staining[1][2]
SiHaCervical Cancer30Crystal Violet Staining[1][2]
HeLaCervical Cancer70Crystal Violet Staining[1][2]
C33ACervical Cancer (HPV-negative)50Crystal Violet & MTT[3]
CASKICervical Cancer (HPV16-positive)60Crystal Violet & MTT[3]
CAL 27Head and Neck Squamous Cell Carcinoma192.2 ± 28.4SRB Assay[4]
SASHead and Neck Squamous Cell Carcinoma292.9 ± 43.9SRB Assay[4]
HSC-3Head and Neck Squamous Cell Carcinoma211.5 ± 13.5SRB Assay[4]

Table 2: Comparative Potency of this compound and DHEA as G6PDH Inhibitors

CompoundKi (µM) for G6PDH Inhibition
This compound0.5[5]
DHEA17[5]

Note: The significantly lower Ki value for this compound indicates a much stronger inhibition of the G6PDH enzyme, a key mechanism underlying its anti-proliferative effects.

Mechanistic Differences and Potency

The primary mechanism behind the anti-proliferative effects of both DHEA and this compound is the inhibition of Glucose-6-Phosphate Dehydrogenase (G6PDH).[6] This enzyme is crucial for the pentose phosphate pathway, which supplies cells with NADPH and precursors for nucleotide synthesis. By inhibiting G6PDH, these compounds deplete the cellular pool of NADPH, which is essential for various anabolic processes and the synthesis of ribose-5-phosphate, a critical component of DNA and RNA.

This compound has been shown to be a substantially more potent uncompetitive inhibitor of G6PDH than DHEA, with a Ki value of 0.5 µM compared to 17 µM for DHEA.[5] This superior enzymatic inhibition likely translates to a more profound anti-proliferative effect.

Furthermore, in preclinical models of skin tumorigenesis, this compound was found to be more potent than DHEA in inhibiting both the initiation and promotion stages of cancer development.[7] While DHEA's therapeutic use is often limited by its conversion to androgens and estrogens, leading to hormonal side effects, this compound is designed to be minimally androgenic and estrogenic.[7]

Signaling Pathways

The anti-proliferative actions of DHEA and, by extension, this compound, are linked to the modulation of key signaling pathways that regulate cell growth, survival, and proliferation. One of the central pathways implicated is the PI3K/Akt pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Bad Bad Akt->Bad |-- inhibits GSK3b GSK-3β Akt->GSK3b |-- inhibits CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Apoptosis Apoptosis Bad->Apoptosis CellCycle Cell Cycle Progression GSK3b->CellCycle regulates

Caption: PI3K/Akt Signaling Pathway in Cell Proliferation and Survival.

Experimental Protocols

This section provides detailed methodologies for common in vitro assays used to assess the anti-proliferative activity of compounds like this compound and DHEA.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-proliferative effects of test compounds on cancer cell lines.

Experimental_Workflow start Start cell_culture Cell Line Seeding (e.g., 96-well plate) start->cell_culture treatment Treatment with This compound or DHEA (various concentrations) cell_culture->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay Cell Proliferation Assay (MTT, Crystal Violet, or EdU) incubation->assay data_analysis Data Analysis (e.g., Absorbance Reading, IC50 Calculation) assay->data_analysis end End data_analysis->end

Caption: General workflow for assessing anti-proliferative activity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or DHEA. Include a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Crystal Violet Staining Assay

This assay is used to determine cell viability by staining the DNA of adherent cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period.

  • Fixation: Gently wash the cells with PBS and then fix them with 100 µL of 4% paraformaldehyde for 15 minutes.

  • Staining: Remove the fixative, wash with PBS, and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.

  • Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.

  • Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.

  • Absorbance Measurement: Measure the absorbance at 590 nm.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the control and determine the IC50 value.[1][2]

EdU (5-ethynyl-2'-deoxyuridine) Cell Proliferation Assay

This assay detects active DNA synthesis by incorporating the nucleoside analog EdU into newly synthesized DNA.

Protocol:

  • Cell Seeding and Treatment: Plate cells on coverslips in a multi-well plate and treat with the compounds as described previously.

  • EdU Labeling: Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for 2-4 hours.

  • Fixation and Permeabilization: Fix the cells with 3.7% formaldehyde in PBS for 15 minutes, followed by permeabilization with 0.5% Triton X-100 in PBS for 20 minutes.

  • Click-iT® Reaction: Prepare a Click-iT® reaction cocktail containing a fluorescent azide and incubate with the cells for 30 minutes at room temperature, protected from light.

  • Nuclear Staining (Optional): Counterstain the nuclei with Hoechst 33342 or DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

  • Data Analysis: Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells.

Conclusion

The collective evidence strongly suggests that this compound is a more potent anti-proliferative agent than its parent compound, DHEA. Its enhanced inhibition of G6PDH, a critical enzyme in cancer cell metabolism, combined with its favorable safety profile of minimal hormonal side effects, makes it a compelling candidate for further development in oncology. While direct comparative in vitro data is needed to fully quantify its superior efficacy, the existing preclinical and mechanistic data provide a strong rationale for prioritizing this compound in future anti-cancer drug discovery and development programs. Researchers are encouraged to conduct direct comparative studies to establish definitive IC50 values and further elucidate the full therapeutic potential of this compound.

References

Differential Effects of Fluasterone and DHEA on PPARα Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroepiandrosterone (DHEA) is an abundant adrenal steroid that has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. This activation, however, is not mediated by direct binding but through an indirect pathway involving protein dephosphorylation. Fluasterone (16α-fluoro-5-androsten-17-one), a synthetic analog of DHEA, was developed to retain some of DHEA's therapeutic benefits while minimizing certain side effects. A key differentiator between these two compounds lies in their interaction with PPARα. This guide provides a detailed comparison of the effects of this compound and DHEA on PPARα activation, supported by experimental data and methodologies.

Comparison of this compound and DHEA on PPARα Activation

FeatureThis compoundDHEA
PPARα Activation Reduced or no significant activation.[1]Indirectly activates PPARα.[2][3][4]
Mechanism of Action on PPARα Does not act as a peroxisome proliferator.[1]Does not bind directly to PPARα but is thought to activate it by stimulating protein phosphatase 2A (PP2A), which dephosphorylates and activates the receptor.[2][5]
Downstream Effects of PPARα Activation Does not significantly increase peroxisomal β-oxidation.Induces peroxisome proliferation and increases the expression of PPARα target genes involved in fatty acid oxidation.[6][7][8]
Metabolic Conversion Designed to be metabolically stable and not converted to androgens or estrogens.[1]Can be metabolized to more potent sex steroids like testosterone and estradiol.
Safety Profile (Liver) Considered to have a reduced risk of liver toxicities such as hepatomegaly and hepatocellular carcinoma due to the lack of PPARα activation.[1]Long-term administration can lead to hepatomegaly and is considered a non-genotoxic hepatocarcinogen in rodents, effects linked to its peroxisome proliferating properties.[7][9]

Quantitative Data Summary

The following table summarizes quantitative data from a comparative study in rainbow trout, a model resistant to peroxisome proliferation, which highlights the differential in vivo effects of this compound (referred to as 8354 in the study) and DHEA.

ParameterControlDHEA (444 ppm)This compound (8354) (444 ppm)
Peroxisomal β-oxidation (nmol/min/mg protein) Data not specifiedNo significant increaseNo significant increase
Serum Androstenedione (ng/ml) Data not specified~48-fold increase over control~6-fold increase over control
Serum β-Estradiol (pg/ml) Data not specifiedSignificantly increasedNo significant increase
Vitellogenin Induction (fold increase) 143421

Data adapted from a study in rainbow trout. While not a direct measure of PPARα activation in mammals, the lack of induction of peroxisomal β-oxidation by both compounds in this model is noteworthy. The other parameters illustrate the differential metabolic and hormonal effects of DHEA and this compound in vivo.

Signaling Pathways and Experimental Workflows

DHEA's Indirect PPARα Activation Pathway

DHEA_PPARa_Activation cluster_activation PPARα State DHEA DHEA PP2A Protein Phosphatase 2A (PP2A) DHEA->PP2A activates pPPARa_inactive Phosphorylated PPARα (Inactive) PP2A->pPPARa_inactive dephosphorylates PPARa_active Dephosphorylated PPARα (Active) RXR RXR PPARa_active->RXR heterodimerizes with PPRE Peroxisome Proliferator Response Element (PPRE) RXR->PPRE binds to TargetGene Target Gene Expression (e.g., Acyl-CoA Oxidase) PPRE->TargetGene regulates

Caption: Indirect activation of PPARα by DHEA.

Experimental Workflow: PPARα Reporter Gene Assay

PPARa_Reporter_Assay cluster_prep Cell Culture and Transfection cluster_treatment Compound Treatment cluster_analysis Analysis CellCulture 1. Culture mammalian cells (e.g., HepG2, COS-1) Transfection 2. Co-transfect with: - PPARα expression vector - PPRE-luciferase reporter vector - β-galactosidase vector (control) CellCulture->Transfection Treatment 3. Treat cells with: - Vehicle (Control) - DHEA - this compound - Positive Control (e.g., WY-14643) Transfection->Treatment Lysis 4. Lyse cells after incubation period Treatment->Lysis LuciferaseAssay 5. Measure Luciferase activity Lysis->LuciferaseAssay Normalization 6. Normalize to β-galactosidase activity LuciferaseAssay->Normalization DataAnalysis 7. Compare relative luciferase units (RLU) Normalization->DataAnalysis

Caption: Workflow for a PPARα reporter gene assay.

Experimental Protocols

PPARα Reporter Gene Assay

A common method to quantify the activation of PPARα is the luciferase reporter gene assay.

Objective: To determine if a test compound can activate the transcriptional activity of PPARα.

Methodology:

  • Cell Culture: Mammalian cells, such as HepG2 (human hepatoma) or COS-1 (monkey kidney fibroblast) cells, are cultured in appropriate media.

  • Transient Transfection: Cells are co-transfected with three plasmids:

    • An expression vector containing the full-length cDNA for human or rodent PPARα.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with one or more peroxisome proliferator response elements (PPREs).

    • A control plasmid, typically expressing β-galactosidase, to normalize for transfection efficiency.

  • Compound Treatment: After transfection, the cells are treated with the test compounds (DHEA, this compound), a vehicle control (e.g., DMSO), and a known PPARα agonist as a positive control (e.g., WY-14,643).

  • Cell Lysis and Assay: Following an incubation period (typically 24-48 hours), the cells are lysed. The luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate. β-galactosidase activity is also measured to normalize the luciferase readings.

  • Data Analysis: The relative luciferase units (RLU) are calculated by dividing the luciferase activity by the β-galactosidase activity. The fold induction of PPARα activity by the test compounds is determined by comparing the RLU of treated cells to that of vehicle-treated cells.

In Vivo Assessment of Peroxisome Proliferation

Objective: To evaluate the effect of DHEA and this compound on peroxisome proliferation in an animal model.

Methodology (adapted from a study in rainbow trout):

  • Animal Model and Treatment: Rainbow trout are initiated with a carcinogen (aflatoxin B1) or receive a sham treatment. Subsequently, the fish are fed diets containing the control vehicle, DHEA (e.g., 444 ppm), or this compound (e.g., 444 ppm) for a specified period (e.g., 6 months).

  • Sample Collection: At the end of the treatment period, liver tissue and blood samples are collected.

  • Biochemical Assays:

    • Peroxisomal β-oxidation: Liver homogenates are assayed for the activity of peroxisomal fatty acid β-oxidation, a key indicator of PPARα activation.

    • Hormone Levels: Serum levels of androstenedione and β-estradiol are measured by radioimmunoassay to assess the metabolic conversion of the parent compounds.

    • Vitellogenin Induction: Serum vitellogenin levels are quantified as a biomarker of estrogenic activity.

  • Data Analysis: The results from the different treatment groups are statistically compared to the control group to determine the significance of any observed changes.

Conclusion

The available evidence strongly suggests that this compound and DHEA have differential effects on PPARα activation. DHEA acts as an indirect activator of PPARα, leading to the induction of peroxisome proliferation and the expression of target genes involved in lipid metabolism. This activity is associated with potential liver toxicity. In contrast, this compound appears to have minimal to no effect on PPARα activation, which is a key aspect of its improved safety profile. For researchers and drug development professionals, this distinction is critical when considering the therapeutic applications and potential liabilities of these compounds. Further direct comparative studies in mammalian systems using reporter gene assays would be valuable to precisely quantify the difference in PPARα activation between this compound and DHEA.

References

Validating the Anti-Glucocorticoid Action of Fluasterone in Humans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Fluasterone (16-α-fluoro-5-androsten-17-one) is a synthetic analog of dehydroepiandrosterone (DHEA) that has garnered significant interest for its potential therapeutic effects, particularly its anti-glucocorticoid properties.[1][2] Unlike its parent compound, DHEA, this compound is engineered to minimize androgenic and estrogenic side effects, making it a potentially safer alternative for long-term therapy.[2] This guide provides a comparative analysis of this compound's anti-glucocorticoid action in humans, supported by experimental data from clinical trials and a review of its proposed mechanisms compared to other relevant compounds.

Glucocorticoid Signaling and a Proposed Mechanism for this compound

Glucocorticoids, such as cortisol, exert their wide-ranging physiological effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins. The activated glucocorticoid-GR complex then translocates to the nucleus, where it modulates gene expression by binding to glucocorticoid response elements (GREs) on the DNA or by interacting with other transcription factors.[3][4] This process upregulates anti-inflammatory genes and downregulates pro-inflammatory genes.[4][5]

While the precise anti-glucocorticoid mechanism of this compound in humans has not been definitively established, preclinical studies suggest it counteracts glucocorticoid effects.[1] One proposed mechanism involves the potent, uncompetitive inhibition of glucose-6-phosphate dehydrogenase (G6PDH), an enzyme involved in cellular redox balance and anabolic processes.[2] By inhibiting G6PDH, this compound may interfere with cellular processes that are also influenced by glucocorticoids. In animal models, this compound prevents thymic involution induced by the potent glucocorticoid dexamethasone, indicating a marked anti-glucocorticoid action independent of changes in endogenous glucocorticoid levels.[1]

Glucocorticoid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., Cortisol) GR_complex Inactive GR Complex (GR + Chaperones) GC->GR_complex Binds GR_active Activated GR Complex GR_complex->GR_active Activation DNA DNA GR_active->DNA Translocates & Binds to GREs mRNA mRNA DNA->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Proteins->Proteins Clinical_Trial_Workflow cluster_main Cushing's Syndrome Trial Protocol cluster_period1 Treatment Period 1 (12 Weeks) cluster_period2 Treatment Period 2 (12 Weeks) - Crossover Start Screening & Eligibility Confirmed Baseline Baseline Measurements (Blood Glucose, oGTT) Start->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Receives this compound Randomization->GroupA GroupB Group B: Receives Placebo Randomization->GroupB Assess1 Assessments at Week 6 & 12 (oGTT) GroupA->Assess1 GroupB->Assess1 Washout Washout Period (21 Days) Assess1->Washout GroupA2 Group A: Receives Placebo Washout->GroupA2 GroupB2 Group B: Receives this compound Washout->GroupB2 Assess2 Assessments at Week 6 & 12 (oGTT) GroupA2->Assess2 GroupB2->Assess2 End Final Analysis Assess2->End

References

A Comparative Analysis of Fluasterone's and DHEA's Metabolic Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic pathways of fluasterone and dehydroepiandrosterone (DHEA), supported by experimental data. The information is presented to facilitate a clear understanding of their distinct metabolic fates and potential therapeutic implications.

Introduction

Dehydroepiandrosterone (DHEA) is an abundant circulating steroid hormone that serves as a precursor to both androgens and estrogens. Its synthetic analog, this compound (16α-fluoro-5-androsten-17-one), has been developed to retain some of DHEA's therapeutic properties while avoiding its hormonal effects. This guide delves into a comparative analysis of their metabolic pathways, highlighting the structural modifications in this compound that lead to a significantly different metabolic profile.

Comparative Metabolic Pathways

The metabolic fates of DHEA and this compound diverge significantly due to the latter's structural modifications. DHEA undergoes extensive metabolism to active sex steroids, whereas this compound's metabolism down these pathways is sterically hindered.

Dehydroepiandrosterone (DHEA) Metabolism

DHEA is primarily produced by the adrenal glands, gonads, and the brain from cholesterol. It functions as a crucial metabolic intermediate in the biosynthesis of androgens and estrogens in various tissues. The major metabolic pathways for DHEA include:

  • Conversion to Androgens: DHEA is converted to androstenedione by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). Androstenedione can then be converted to testosterone by 17β-hydroxysteroid dehydrogenase (17β-HSD). Testosterone can be further metabolized to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase.[1][2][3]

  • Conversion to Estrogens: Androstenedione can be converted to estrone by the enzyme aromatase. Testosterone can also be converted to estradiol, a potent estrogen, by aromatase.[2][3]

  • Sulfation: DHEA can be sulfated to DHEA-sulfate (DHEAS) by sulfotransferase enzymes. DHEAS serves as a large circulating reservoir with a longer half-life than DHEA and can be converted back to DHEA in peripheral tissues by steroid sulfatase.[2]

  • Hydroxylation: DHEA can also be hydroxylated at various positions, with 7α-hydroxy-DHEA and 16α-hydroxy-DHEA being major oxidative metabolites.[4]

This compound Metabolism

This compound is a synthetic analog of DHEA, characterized by the substitution of the 3β-hydroxyl group with a hydrogen atom and the introduction of a fluorine atom at the 16α position. This structural modification significantly alters its metabolic pathway.

  • Blocked Conversion to Sex Steroids: The fluorine atom at the 16α position sterically hinders the action of enzymes like 17β-HSD, which are necessary for the conversion of DHEA to androgens and subsequently estrogens.[5] This lack of conversion to sex steroids is a key feature of this compound, differentiating it from DHEA and eliminating androgenic and estrogenic side effects.[5][6]

  • First-Pass Metabolism: Similar to oral DHEA, oral this compound undergoes extensive first-pass metabolism in the liver.[6] To circumvent this, non-oral formulations such as buccal tablets have been developed.[6]

  • Metabolite Profile: Studies in dogs have shown that this compound is metabolized to various hydroxylated and glucuronidated products. The primary metabolites identified were monohydroxylated and dihydroxylated derivatives, which are then conjugated with glucuronic acid for excretion. This indicates that Phase I (hydroxylation) and Phase II (glucuronidation) reactions are the major metabolic pathways for this compound.

Quantitative Data Comparison

A direct quantitative comparison of the pharmacokinetic parameters of this compound and DHEA in humans is challenging due to the limited publicly available data for this compound from its clinical trials. However, based on the available information, the following tables summarize key metabolic and pharmacokinetic parameters.

ParameterDehydroepiandrosterone (DHEA)This compoundReference
Metabolism to Sex Steroids Yes (Androgens and Estrogens)No (Sterically hindered)[1][2][3][5][6]
Primary Metabolic Pathways Conversion to androgens and estrogens, sulfation, hydroxylationHydroxylation, Glucuronidation[2][4]
Androgenic/Estrogenic Activity YesNo[5][6]

Table 1: Comparative Metabolic Profile of DHEA and this compound

ParameterDehydroepiandrosterone (DHEA)This compoundReference
Bioavailability (Oral) Low and variableLow (extensive first-pass metabolism)[6]
Half-life (t½) ~15-30 minutes (DHEA), 7-10 hours (DHEAS)Data not publicly available from human studies
Cmax (Maximum Concentration) Dose and formulation dependentData not publicly available from human studies
AUC (Area Under the Curve) Dose and formulation dependentData not publicly available from human studies

Table 2: Pharmacokinetic Parameters of DHEA and this compound Note: Specific quantitative pharmacokinetic parameters for this compound in humans are not readily available in the public domain from the conducted Phase I and II clinical trials.[6]

Experimental Protocols

This section outlines the methodologies for key experiments relevant to the comparative metabolic analysis of this compound and DHEA.

In Vitro Metabolism using Human Liver Microsomes

Objective: To assess the metabolic stability and identify the metabolites of this compound and DHEA in a controlled in vitro system that mimics hepatic metabolism.

Materials:

  • Human liver microsomes (HLM)

  • This compound and DHEA

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (e.g., a structurally similar compound not present in the matrix)

  • LC-MS/MS system

Protocol:

  • Prepare a stock solution of this compound and DHEA in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate HLM (final protein concentration typically 0.5-1 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the test compound (this compound or DHEA) at a final concentration of 1 µM and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and identify the formed metabolites.

  • The metabolic stability (half-life and intrinsic clearance) can be calculated from the rate of disappearance of the parent compound. Metabolite identification is performed by analyzing the mass spectra of the detected peaks.

Quantitative Analysis of Steroids by LC-MS/MS

Objective: To quantify the concentrations of this compound, DHEA, and their respective metabolites in biological samples (e.g., plasma, serum, or in vitro reaction mixtures).

Protocol:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of the biological sample, add an internal standard.

    • Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).

    • Vortex vigorously to extract the analytes into the organic phase.

    • Centrifuge to separate the phases.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water mixture).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A reverse-phase C18 column is commonly used for steroid separation.

      • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium formate) is typically employed.

      • Flow Rate: Adjusted based on the column dimensions.

      • Injection Volume: Typically 5-20 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analytes.

      • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

  • Data Analysis:

    • Quantification is achieved by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standards.

Visualization of Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct metabolic pathways of DHEA and this compound.

DHEA_Metabolism Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone DHEA DHEA Pregnenolone->DHEA DHEAS DHEAS DHEA->DHEAS Sulfotransferase / Sulfatase Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase DHT Dihydrotestosterone Testosterone->DHT 5α-reductase Estradiol Estradiol Testosterone->Estradiol Aromatase

Caption: Metabolic pathway of DHEA to androgens and estrogens.

Fluasterone_Metabolism This compound This compound Phase1 Phase I Metabolites (e.g., Hydroxylated this compound) This compound->Phase1 CYP450s Blocked This compound->Blocked Phase2 Phase II Metabolites (e.g., Glucuronidated this compound) Phase1->Phase2 UGTs Androgens Androgens Blocked->Androgens Blocked Estrogens Estrogens Blocked->Estrogens Blocked

References

A Comparative Guide to the Therapeutic Windows of Fluasterone and DHEA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic profiles of fluasterone and dehydroepiandrosterone (DHEA), focusing on their therapeutic windows, mechanisms of action, and side-effect profiles. The information is supported by available preclinical and clinical data to aid researchers and drug development professionals in their evaluation of these compounds.

Executive Summary

Dehydroepiandrosterone (DHEA) is an endogenous steroid hormone that has garnered interest for its potential therapeutic effects in a range of conditions. However, its clinical utility is often hampered by its conversion to active androgens and estrogens, leading to a narrow therapeutic window and undesirable side effects. This compound (16α-fluoro-5-androsten-17-one) is a synthetic analog of DHEA, rationally designed to retain the therapeutic benefits of the parent compound while minimizing its hormonal side effects. Preclinical data suggests that this compound possesses a wider therapeutic window due to its targeted mechanism of action and lack of metabolic conversion to sex steroids. This guide will delve into the experimental data that substantiates these claims.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data to facilitate a direct comparison between this compound and DHEA.

Table 1: Comparative Potency and Receptor Binding Affinity

ParameterThis compoundDHEAReference(s)
G6PDH Inhibition (Ki) 0.5 µM17 µM[1]
Androgen Receptor (AR) Binding (Ki) Minimal/No Affinity~1.0 µM[1][2]
Estrogen Receptor α (ERα) Binding (Ki) Minimal/No Affinity~1.1 µM[2]
Estrogen Receptor β (ERβ) Binding (Ki) Minimal/No Affinity~0.5 µM[2]

Table 2: Comparative Side Effect Profile

Side EffectThis compoundDHEAReference(s)
Androgenic Effects (e.g., hirsutism, acne) Not Observed in preclinical and clinical studiesCommonly reported, dose-dependent[3][4]
Estrogenic Effects Not ObservedPotential for estrogenic side effects due to conversion[1]
Sedation/Seizures (animal models) Not ObservedCan occur[1]
Peroxisome Proliferation (risk of hepatotoxicity) Reduced or no effectCan induce peroxisome proliferation[1]
Adverse Events in Clinical Trials No significant adverse events reported in a phase 1/2 study of buccal this compound.Mild side effects like oily skin, acne, and hair loss are the most frequently reported.[3][5]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and DHEA are central to understanding their different therapeutic windows.

DHEA Signaling Pathway

DHEA's biological effects are pleiotropic, resulting from a combination of direct actions and effects mediated by its metabolites. DHEA can bind to various receptors, albeit with lower affinity than their cognate ligands, and is readily converted to testosterone and estradiol, which then activate androgen and estrogen receptors, respectively.

DHEA_Signaling DHEA DHEA Membrane_Receptors Membrane Receptors (e.g., GPCR, NMDA, Sigma-1) DHEA->Membrane_Receptors Nuclear_Receptors Nuclear Receptors (e.g., PPARα, CAR) DHEA->Nuclear_Receptors Testosterone Testosterone DHEA->Testosterone Metabolism Estradiol Estradiol DHEA->Estradiol Metabolism Biological_Effects Pleiotropic Biological Effects Membrane_Receptors->Biological_Effects Nuclear_Receptors->Biological_Effects Androgen_Receptor Androgen Receptor Androgen_Receptor->Biological_Effects Androgenic_Effects Androgenic Side Effects Androgen_Receptor->Androgenic_Effects Estrogen_Receptor Estrogen Receptor Estrogen_Receptor->Biological_Effects Estrogenic_Effects Estrogenic Side Effects Estrogen_Receptor->Estrogenic_Effects Testosterone->Androgen_Receptor Estradiol->Estrogen_Receptor

Caption: DHEA's diverse signaling pathways, including metabolic conversion.

This compound Signaling Pathway

This compound was designed to circumvent the metabolic conversion to sex hormones. Its primary mechanisms of action are thought to be the inhibition of glucose-6-phosphate dehydrogenase (G6PDH) and the modulation of inflammatory pathways, such as inhibiting NF-κB activation. This targeted approach aims to isolate the therapeutic effects of DHEA from its hormonal side effects.

Fluasterone_Signaling This compound This compound G6PDH G6PDH (Glucose-6-Phosphate Dehydrogenase) This compound->G6PDH Inhibition (Ki = 0.5 µM) NFkB_Pathway NF-κB Signaling Pathway This compound->NFkB_Pathway Inhibition No_Hormonal_Conversion No Conversion to Androgens/Estrogens This compound->No_Hormonal_Conversion Therapeutic_Effects Therapeutic Effects (Anti-inflammatory, Anti-proliferative) G6PDH->Therapeutic_Effects NFkB_Pathway->Therapeutic_Effects Reduced_Side_Effects Reduced Hormonal Side Effects No_Hormonal_Conversion->Reduced_Side_Effects

Caption: this compound's targeted signaling pathways, avoiding hormonal conversion.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Competitive Androgen Receptor Binding Assay

This protocol is adapted from established methods for determining the binding affinity of a compound to the androgen receptor (AR).

Objective: To determine the equilibrium binding constant (Ki) of DHEA for the AR.

Materials:

  • Rat ventral prostate cytosol (source of AR)

  • [3H]-R1881 (radiolabeled synthetic androgen)

  • Test compounds (DHEA)

  • Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Cytosol: Ventral prostates from castrated male rats are homogenized in ice-cold assay buffer. The homogenate is centrifuged at high speed to obtain the cytosolic fraction containing the AR.

  • Assay Setup: In duplicate tubes, add a constant concentration of [3H]-R1881 and varying concentrations of the unlabeled competitor (DHEA or a reference compound like unlabeled R1881).

  • Incubation: Add the prepared cytosol to each tube. Incubate overnight at 4°C to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice with intermittent vortexing. Centrifuge to pellet the HAP.

  • Washing: Wash the HAP pellets multiple times with assay buffer to remove unbound radioligand.

  • Quantification: Resuspend the final HAP pellet in ethanol and transfer to a scintillation vial with scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specifically bound [3H]-R1881 against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined. The Ki is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

AR_Binding_Assay start Start prepare_cytosol Prepare Rat Prostate Cytosol (Source of AR) start->prepare_cytosol assay_setup Set up Assay Tubes: - Constant [3H]-R1881 - Varying [Competitor] prepare_cytosol->assay_setup incubation Add Cytosol and Incubate (Overnight at 4°C) assay_setup->incubation separation Separate Bound/Free Ligand (Add HAP slurry, Centrifuge) incubation->separation washing Wash HAP Pellets separation->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification analysis Data Analysis: - Determine IC50 - Calculate Ki quantification->analysis end End analysis->end NFkB_Assay start Start cell_culture Culture and Transfect Cells with NF-κB Reporter Plasmid start->cell_culture treatment Pre-treat with this compound cell_culture->treatment stimulation Stimulate with TNF-α treatment->stimulation lysis Lyse Cells stimulation->lysis luciferase_assay Perform Luciferase Assay lysis->luciferase_assay measurement Measure Luminescence luciferase_assay->measurement analysis Analyze Data: Normalize and Calculate Inhibition measurement->analysis end End analysis->end

References

Safety Operating Guide

Proper Disposal of Fluasterone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for fluasterone, a synthetic fluorinated analog of dehydroepiandrosterone (DHEA), intended for use in laboratory research settings. Adherence to these procedures is critical for ensuring personnel safety, minimizing environmental impact, and maintaining regulatory compliance. While this compound is not classified as a hazardous substance under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, prudent laboratory practice dictates that it be handled with care and disposed of responsibly.[1][2]

Understanding this compound and its Disposal Considerations

This compound (16α-fluoro-5-androsten-17-one) is a steroidal compound investigated for various research applications. Its proper disposal requires an understanding of its chemical properties and the applicable regulations for non-hazardous chemical waste. The primary principle is to prevent its release into the environment, where its effects are not well-characterized.

Pre-Disposal and Handling

Before disposal, proper handling and storage are paramount to ensure safety and prevent accidental release.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[3]

  • Storage: Keep this compound containers tightly closed in a dry, cool, and well-ventilated area.[1] For long-term storage, -20°C is recommended.[1]

  • Spill Management: In case of a spill, prevent further leakage if it is safe to do so. For powder spills, cover with a plastic sheet to minimize dust generation.[1] Use personal protective equipment and mechanically take up the spilled material, placing it in an appropriate container for disposal.[1] Clean the contaminated surface thoroughly.[1]

Disposal Procedures for this compound Waste

The appropriate disposal method for this compound depends on the form of the waste (solid, liquid solution, or contaminated materials) and the specific regulations of your institution and locality. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Solid this compound Waste

For pure, unused, or expired solid this compound, or for solid waste containing this compound (e.g., contaminated absorbent pads), the following procedure is recommended:

  • Containerization: Place the solid waste in a clearly labeled, sealed container. The original container can be used if it is intact.

  • Labeling: The label should clearly state "this compound Waste" and include the approximate amount.

  • Waste Collection: Transfer the container to your laboratory's designated chemical waste collection area for pickup by your institution's hazardous waste management service. While this compound is not federally regulated as hazardous waste, many institutions opt to manage all chemical waste through their specialized disposal streams to ensure best practices.

Liquid this compound Waste

For solutions containing this compound, disposal down the sanitary sewer is generally discouraged for steroidal compounds due to potential aquatic toxicity, even if not officially classified as hazardous.

  • Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof container.

  • Compatibility: Ensure the container material is compatible with the solvent used.

  • Labeling: Clearly label the container with "this compound Waste," the solvent system (e.g., "in Ethanol"), and the approximate concentration and volume.

  • Disposal: Transfer the container to your designated chemical waste collection area for incineration or other approved disposal methods by your institution's EHS.

Contaminated Laboratory Materials

Disposable items such as gloves, pipette tips, and empty containers that have come into contact with this compound should be managed as follows:

  • Sharps: Needles, syringes, or other contaminated sharps should be placed in a designated sharps container.

  • Non-Sharps: Other contaminated labware should be collected in a designated waste bag or container.

  • Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste.[2] After rinsing, deface the label and dispose of the container according to your institution's guidelines for empty chemical containers.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Caption: this compound Waste Disposal Decision Workflow

Quantitative Data Summary

ParameterValueReference
Chemical Formula C₁₉H₂₇FO[2][4]
Molecular Weight 290.42 g/mol [2]
Storage Temperature -20 °C[1]
OSHA Hazard Classification Not a hazardous substance[1][2]

Key Experimental Protocols Cited

While specific experimental protocols for the disposal of this compound are not detailed in the literature, the procedures outlined in this document are based on established best practices for the management of non-hazardous chemical waste in a laboratory setting, as recommended by various safety data sheets and institutional guidelines. The core principle is the containment and segregation of the chemical waste, followed by disposal through an approved institutional channel.

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, or your institution's specific safety protocols. Always consult with your institution's Environmental Health and Safety department for definitive guidance on chemical waste disposal.

References

Essential Safety and Logistics for Handling Fluasterone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling Fluasterone, a fluorinated synthetic analog of dehydroepiandrosterone (DHEA). By offering clear procedural guidance, this document aims to be a preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.

Personal Protective Equipment (PPE)

Given that this compound is a potent steroid compound, stringent adherence to PPE protocols is mandatory to prevent skin contact, inhalation, and ingestion. The following table summarizes the recommended PPE for handling this compound powder and solutions.

OperationEngineering ControlsGlovesEye ProtectionLab Coat/GownRespiratory Protection
Weighing and Aliquoting Powder Chemical Fume Hood or Ventilated Balance EnclosureDouble Nitrile GlovesChemical Safety GogglesDisposable Gown with tight-fitting cuffsN95 or higher-grade respirator
Preparing Solutions Chemical Fume HoodDouble Nitrile GlovesChemical Safety GogglesDisposable Gown with tight-fitting cuffsRecommended if not in a certified fume hood
Cell Culture/In Vitro Assays Biosafety Cabinet (Class II)Nitrile GlovesSafety GlassesStandard Lab CoatNot generally required
Animal Handling (Dosing) Ventilated Cage Changing StationNitrile GlovesSafety Glasses with side shieldsDisposable GownRecommended

Note: Always consult the specific Safety Data Sheet (SDS) for the exact formulation of this compound being used. If an SDS for this compound is unavailable, precautions for potent steroid compounds should be strictly followed.

Operational Plans: Handling and Storage

Proper operational procedures are critical for maintaining a safe laboratory environment and ensuring the integrity of the compound.

Receiving and Unpacking:

  • Visually inspect the package for any signs of damage or leakage upon receipt.

  • Wear appropriate PPE (gloves, lab coat, and safety glasses) when opening the package in a designated area, preferably within a chemical fume hood.

  • Verify the container label matches the order information.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • For long-term storage, consult the manufacturer's recommendations, which may include refrigeration or freezing.

Weighing and Solution Preparation:

  • All handling of powdered this compound should be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

  • Use dedicated spatulas and weighing boats.

  • When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.

Disposal Plan

The disposal of this compound and contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • Solid Waste: All disposable items that have come into contact with this compound powder (e.g., gloves, weighing paper, pipette tips, contaminated gowns) should be collected in a dedicated, clearly labeled hazardous waste container lined with a purple bag.

  • Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps: Needles and syringes used for injections must be disposed of in a designated sharps container.

Disposal Method:

  • All waste contaminated with this compound should be disposed of as hazardous pharmaceutical waste.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of this compound or its contaminated materials down the drain or in the regular trash.

Signaling Pathway and Experimental Workflow

This compound is a potent uncompetitive inhibitor of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway (PPP).[1] This inhibition is believed to be a key mechanism behind its various biological activities.

G6PD Inhibition Signaling Pathway

G6PD_Inhibition_Pathway This compound This compound G6PD Glucose-6-Phosphate Dehydrogenase (G6PD) This compound->G6PD Inhibits PPP Pentose Phosphate Pathway (PPP) G6PD->PPP Rate-limiting step NADPH NADPH Production PPP->NADPH Generates Redox Cellular Redox Balance (e.g., Glutathione reduction) NADPH->Redox Maintains Biosynthesis Reductive Biosynthesis (e.g., Fatty Acid Synthesis) NADPH->Biosynthesis Required for

Caption: this compound inhibits G6PD, disrupting the Pentose Phosphate Pathway and downstream processes.

Experimental Workflow: In Vitro G6PD Inhibition Assay

The following workflow outlines a typical experiment to assess the inhibitory effect of this compound on G6PD activity in a laboratory setting.

G6PD_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis Prep_Reagents Prepare Assay Buffer, G6P, NADP+, and G6PD enzyme Mix Mix enzyme, buffer, and This compound/vehicle Prep_Reagents->Mix Prep_this compound Prepare serial dilutions of this compound Prep_this compound->Mix Initiate Initiate reaction by adding G6P and NADP+ Mix->Initiate Measure Measure NADPH production (absorbance/fluorescence) kinetically Initiate->Measure Analyze Calculate reaction rates and determine IC50 of this compound Measure->Analyze

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluasterone
Reactant of Route 2
Fluasterone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.